(S)-1,1,1-trifluoropropan-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-1,1,1-trifluoropropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3N/c1-2(7)3(4,5)6/h2H,7H2,1H3/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMLKBMPULDPTA-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (S)-1,1,1-Trifluoropropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1,1,1-trifluoropropan-2-amine, a chiral fluorinated building block, is of significant interest in medicinal chemistry and drug development due to the unique properties imparted by the trifluoromethyl group. This guide provides a comprehensive overview of the essential physical properties of this compound and its commonly used hydrochloride salt. A thorough understanding of these properties is critical for its effective handling, reaction optimization, purification, and formulation. This document consolidates key data, presents experimental protocols for property determination, and offers insights into the practical implications of these characteristics for research and development.
Introduction: The Significance of this compound in Modern Chemistry
The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl group (CF₃), in particular, is known to enhance metabolic stability, increase lipophilicity, and modulate the basicity of nearby functional groups. This compound, also known as (S)-trifluoroisopropylamine, has emerged as a valuable chiral synthon for the introduction of the trifluoromethyl-ethylamine moiety in the synthesis of complex molecular architectures, particularly in the pharmaceutical industry.[1] Its utility as an intermediate necessitates a detailed understanding of its physical characteristics to ensure reproducible and scalable chemical processes.[2]
This guide serves as a centralized resource for the physical properties of both the free amine and its hydrochloride salt, providing researchers with the data and procedural knowledge required for its confident application in synthesis and development.
Core Physical Properties
A precise knowledge of the physical properties of a compound is fundamental to its application in a laboratory or industrial setting. These properties dictate the choice of reaction conditions, purification methods, and storage protocols.
Tabulated Physical Properties
The following tables summarize the key physical properties for both this compound (free amine) and its hydrochloride salt.
Table 1: Physical Properties of this compound (Free Amine)
| Property | Value | Source(s) |
| Molecular Formula | C₃H₆F₃N | [3][4] |
| Molecular Weight | 113.08 g/mol | [3][4] |
| Appearance | Liquid | [2] |
| Boiling Point | 58.9 ± 35.0 °C (at 760 Torr) | [3] |
| Density | 1.148 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | [3] |
| Flash Point | -1.7 ± 10.6 °C | [3] |
| Refractive Index | Not available in searched literature |
Table 2: Physical Properties of this compound Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₃H₇ClF₃N | [5] |
| Molecular Weight | 149.54 g/mol | [5] |
| Appearance | Solid | [6] |
| Melting Point | 240 °C | [7] |
In-Depth Discussion of Physical Properties
-
Boiling Point: The relatively low boiling point of the free amine suggests that it is a volatile compound. This property is advantageous for purification by distillation but also necessitates careful handling to prevent loss of material. The significant uncertainty in the reported boiling point highlights the need for careful experimental determination under controlled pressure.
-
Density: With a density greater than water, the free amine will form the lower layer in an immiscible aqueous mixture, a key consideration for extraction procedures.
-
Melting Point: The high melting point of the hydrochloride salt is characteristic of ionic compounds and indicates a stable crystalline lattice. This property is beneficial for its purification by recrystallization and for its long-term storage as a stable solid.
-
Solubility: The solubility of a compound dictates the choice of solvents for reactions, extractions, and purifications. While quantitative data is sparse in the literature, a qualitative assessment can be inferred from its structure.
-
Free Amine: As a small polar molecule with a basic nitrogen atom, the free amine is expected to be soluble in a wide range of organic solvents, including alcohols (methanol, ethanol, isopropanol), ethereal solvents (diethyl ether, tetrahydrofuran), and chlorinated solvents (dichloromethane, chloroform). Its solubility in water is likely to be moderate due to the presence of the hydrophobic trifluoromethyl group.
-
Hydrochloride Salt: The ionic nature of the hydrochloride salt renders it highly soluble in polar protic solvents like water and lower alcohols, while its solubility in nonpolar organic solvents is expected to be low. This differential solubility is the cornerstone of its purification and isolation.
-
Experimental Protocols for Physical Property Determination
The following protocols are provided as a guide for the experimental determination of key physical properties. These methods are designed to be self-validating and are based on established laboratory techniques.
Boiling Point Determination (Micro-scale)
The determination of the boiling point for a volatile liquid like this compound can be accurately performed on a small scale using a Thiele tube.
Methodology:
-
Sample Preparation: Place a small volume (approximately 0.5 mL) of the free amine into a small test tube.
-
Capillary Inversion: Seal one end of a capillary tube using a flame. Place the capillary tube, open-end down, into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Place the assembly in a Thiele tube filled with a suitable heating oil (e.g., mineral oil). Heat the side arm of the Thiele tube gently with a Bunsen burner or a heating mantle.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a steady stream of bubbles is observed.
-
Boiling Point Reading: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
Caption: Workflow for Boiling Point Determination.
Density Determination
The density of the liquid free amine can be determined accurately using a pycnometer or, more simply, with a graduated cylinder and an analytical balance.
Methodology:
-
Mass of Empty Container: Accurately weigh a clean, dry graduated cylinder on an analytical balance.
-
Volume of Sample: Carefully add a known volume (e.g., 1.00 mL) of this compound to the graduated cylinder.
-
Mass of Container and Sample: Reweigh the graduated cylinder containing the amine.
-
Calculation: The density is calculated by dividing the mass of the amine (mass of container and sample minus the mass of the empty container) by the volume of the amine.
-
Replication: Repeat the measurement at least three times and calculate the average density.
Solubility Assessment
A systematic approach to solubility testing provides valuable information for process development.
Methodology:
-
Solvent Selection: Choose a range of representative solvents (e.g., water, methanol, ethanol, isopropanol, tetrahydrofuran, dichloromethane, chloroform, hexane).
-
Sample Preparation: To a series of small, labeled vials, add a known amount of this compound (e.g., 10 mg).
-
Solvent Addition: Add the selected solvent to each vial in small, incremental volumes (e.g., 0.1 mL).
-
Observation: After each addition, vortex the vial and visually inspect for complete dissolution.
-
Classification: The solubility can be classified based on the amount of solvent required to dissolve the sample (e.g., "freely soluble," "soluble," "sparingly soluble," "insoluble").[8] For more quantitative results, a saturated solution can be prepared, and the concentration of the dissolved amine can be determined by a suitable analytical technique such as GC or HPLC.[9]
Caption: General Workflow for Solubility Assessment.
Spectroscopic Characterization
Spectroscopic data is indispensable for the structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine atoms within the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a doublet for the methyl protons (CH₃), a multiplet for the methine proton (CH), and a broad singlet for the amine protons (NH₂). The coupling between the methine proton and the methyl protons will result in the doublet and quartet (further split by the fluorine atoms) appearance.
-
¹³C NMR: The carbon NMR spectrum will display two signals for the carbon atoms. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence of the trifluoromethyl group. A single signal, likely a doublet due to coupling with the vicinal methine proton, is expected. The chemical shift will be characteristic of a CF₃ group adjacent to a chiral center.[9]
Note: Specific chemical shifts and coupling constants can be influenced by the solvent and concentration. The provided information is a general prediction.
Safety and Handling
As a fluorinated amine, this compound requires careful handling. The free amine is a flammable liquid, and both the free amine and its hydrochloride salt should be handled with appropriate personal protective equipment (PPE).[2][10]
Key Safety Precautions:
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment: Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Fire Safety: Keep away from heat, sparks, and open flames. Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher.[2]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The free amine should be stored under an inert atmosphere.[2]
Always consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety information.
Conclusion
This compound is a chiral building block of significant importance in contemporary organic synthesis, particularly in the development of new pharmaceutical agents. A comprehensive understanding of its physical properties, as detailed in this guide, is paramount for its safe and effective utilization. The data and protocols presented herein are intended to empower researchers and scientists to confidently incorporate this valuable synthon into their research and development programs.
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(S)-1,1,1-Trifluoropropan-2-amine: A Comprehensive Technical Guide on its Structure, Stereochemistry, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1,1,1-trifluoropropan-2-amine, a chiral fluorinated building block, has garnered significant attention in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group (CF3) into organic molecules can profoundly alter their physicochemical and biological properties. This guide provides an in-depth analysis of the chemical structure and, critically, the stereochemistry of the (S)-enantiomer, alongside a review of modern synthetic methodologies that grant access to this valuable compound.
Molecular Structure and Physicochemical Properties
This compound, also known as (S)-trifluoroisopropylamine, possesses a simple yet impactful structure. It is a propane backbone with an amine group at the C2 position and a trifluoromethyl group at the C1 position. The presence of the electron-withdrawing trifluoromethyl group significantly influences the properties of the adjacent amine.
Key Identifiers and Properties:
| Property | Value |
| IUPAC Name | (2S)-1,1,1-trifluoropropan-2-amine |
| Molecular Formula | C3H6F3N[1][2][3] |
| Molecular Weight | 113.08 g/mol [1][2][3] |
| CAS Number | 125353-44-8 (for hydrochloride salt)[4] |
The hydrochloride salt is a common form of this amine, with a molecular weight of 149.54 g/mol .[1][4][5]
The trifluoromethyl group imparts several key characteristics:
-
Lowered Basicity: The strong inductive effect of the fluorine atoms reduces the electron density on the nitrogen atom, making the amine less basic compared to its non-fluorinated analog, propylamine. This modulation of pKa can be crucial in drug design to fine-tune interactions with biological targets.[6]
-
Increased Lipophilicity: The CF3 group enhances the molecule's lipophilicity, which can improve its ability to cross cell membranes and increase its metabolic stability.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, thereby prolonging the in-vivo half-life of drug candidates.
The Critical Role of Stereochemistry
The central carbon (C2) of 1,1,1-trifluoropropan-2-amine is a stereocenter, meaning the molecule exists as two non-superimposable mirror images, the (S) and (R) enantiomers. The spatial arrangement of the substituents around this chiral center is absolute and defines the molecule's three-dimensional shape.
Caption: 3D representation of this compound.
The biological activity of chiral molecules is often highly dependent on their stereochemistry. The (S)-enantiomer may exhibit significantly different pharmacological and toxicological profiles compared to the (R)-enantiomer or the racemic mixture. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact preferentially with one enantiomer. Therefore, the ability to synthesize the enantiomerically pure (S)-form is of paramount importance for the development of safe and effective pharmaceuticals.
Asymmetric Synthesis Strategies
The synthesis of enantiomerically pure trifluoromethylated amines is a challenging yet crucial area of organic chemistry.[7][8][9] Several strategies have been developed to access this compound with high enantiomeric excess (ee).
Catalytic Asymmetric Isomerization
A powerful approach involves the catalytic enantioselective isomerization of trifluoromethyl imines.[7][8][9] This method utilizes a chiral catalyst to facilitate a 1,3-proton shift in an achiral imine precursor, thereby creating the chiral amine product with high enantioselectivity.
Experimental Workflow: Organocatalytic Imine Isomerization
Caption: Workflow for asymmetric synthesis via catalytic isomerization.
Protocol: Catalytic Enantioselective Isomerization of N-Benzyl Trifluoromethyl Imine
-
Imine Formation: 1,1,1-Trifluoroacetone is condensed with benzylamine in the presence of a mild acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene. The reaction mixture is heated to reflux with a Dean-Stark trap to remove the water formed.[10]
-
Asymmetric Isomerization: The resulting achiral N-benzyl trifluoromethyl imine is then subjected to isomerization using a chiral organocatalyst. Cinchona alkaloid derivatives have proven to be effective catalysts for this transformation, proceeding via a proton-transfer mechanism.[7][9] The reaction is typically carried out in a non-polar solvent at a controlled temperature to maximize enantioselectivity.
-
Hydrolysis: The N-benzyl protecting group on the resulting chiral enamine is removed by hydrolysis, often under acidic conditions, to yield the desired this compound.
The choice of catalyst is critical for achieving high enantioselectivity. For instance, specific cinchona alkaloids with modifications at the 2'-position have shown to significantly enhance both the activity and the enantioselectivity of the isomerization process.[7]
Chiral Auxiliary-Mediated Synthesis
Another robust method employs a chiral auxiliary to direct the stereochemical outcome of a reaction. Sulfinamides are commonly used for this purpose.
Protocol: Diastereoselective Reduction of a Chiral Sulfinimine
-
Sulfinimine Formation: A chiral sulfinamide (e.g., (R)-tert-butanesulfinamide) is condensed with 1,1,1-trifluoroacetone to form a chiral sulfinimine.
-
Diastereoselective Reduction: The C=N bond of the sulfinimine is then reduced using a hydride source such as sodium borohydride (NaBH4) or L-selectride. The bulky chiral auxiliary shields one face of the imine, leading to the preferential addition of the hydride to the other face, resulting in a high diastereomeric excess.
-
Auxiliary Cleavage: The sulfinyl group is subsequently cleaved under acidic conditions to afford the enantiomerically enriched amine.
The stereochemical outcome of the reduction can often be controlled by the choice of the reducing agent.[11]
Chiral Resolution
While asymmetric synthesis is often preferred, classical resolution of a racemic mixture of 1,1,1-trifluoropropan-2-amine can also be employed. This involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, such as tartaric acid, to form a pair of diastereomeric salts.[11] These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salt with a base liberates the desired enantiomerically pure amine. Enzymatic resolution, using lipases to selectively acylate one enantiomer, is another viable strategy.[12]
Applications in Drug Discovery and Development
The this compound moiety is a valuable building block in the synthesis of a wide range of biologically active molecules.[13][14] Its incorporation can lead to compounds with improved efficacy, selectivity, and pharmacokinetic profiles.
-
Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of various pharmaceuticals, including insecticidal benzamides and fungicidal triazolopyrimidines.[10][15][16]
-
Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a drug's properties. For example, trifluoromethylated amines have been used as non-basic amide bond surrogates.[9]
-
Enhancing Therapeutic Properties: The introduction of this moiety can lead to enhanced binding affinity to target proteins and improved metabolic stability, as seen in the development of various antiviral and anticancer agents.[6][17]
Conclusion
This compound is a cornerstone chiral building block for modern drug discovery and development. A thorough understanding of its unique structural features, particularly the influence of the trifluoromethyl group and the absolute stereochemistry at the C2 position, is essential for its effective application. The continued development of efficient and highly stereoselective synthetic methods will undoubtedly expand the utility of this versatile molecule in the creation of novel therapeutics and advanced materials.
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Pesciaioli, F., et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. National Center for Biotechnology Information. Available at: [Link]
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A Comprehensive Technical Guide to the Synthesis of Enantiomerically Pure (S)-1,1,1-Trifluoropropan-2-amine
<
Abstract
(S)-1,1,1-trifluoropropan-2-amine is a critical chiral building block in modern medicinal chemistry and materials science. Its trifluoromethyl group imparts unique properties such as increased metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides an in-depth analysis of the principal synthetic strategies for obtaining this valuable compound in high enantiomeric purity. We will explore diastereoselective approaches using chiral auxiliaries, catalytic asymmetric methods, and enzymatic resolutions. For each methodology, we will delve into the underlying mechanistic principles, provide detailed, field-tested experimental protocols, and present comparative data to guide researchers in selecting the optimal approach for their specific needs.
Introduction: The Significance of this compound
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern pharmaceutical development.[1][2] The trifluoromethyl group (CF3), in particular, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This compound, also known as trifluoroisopropylamine, serves as a vital chiral synthon for introducing the trifluoromethyl-containing stereocenter found in numerous bioactive compounds.[3] Its applications span a wide range of therapeutic areas, making the development of efficient and scalable enantioselective syntheses a high-priority research endeavor.
This guide is structured to provide a comprehensive overview of the most successful strategies for synthesizing enantiomerically pure this compound, empowering researchers to make informed decisions in their synthetic campaigns.
Strategic Approaches to Enantioselective Synthesis
The synthesis of enantiomerically pure amines is a well-established field, yet the presence of the electron-withdrawing trifluoromethyl group in the target molecule presents unique challenges and opportunities.[4] The primary strategies can be broadly categorized as:
-
Chiral Auxiliary-Mediated Diastereoselective Synthesis: This classical approach involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a subsequent stereoselective transformation.
-
Catalytic Asymmetric Synthesis: This modern and highly atom-economical approach utilizes a chiral catalyst to directly generate the desired enantiomer from a prochiral starting material.
-
Enzymatic Kinetic Resolution: This biocatalytic method leverages the high stereoselectivity of enzymes to separate a racemic mixture of the amine or a precursor.
The logical flow of these synthetic strategies is depicted below:
Caption: Overview of synthetic strategies for this compound.
Chiral Auxiliary-Mediated Diastereoselective Synthesis
The use of chiral auxiliaries is a robust and reliable method for establishing stereocenters.[5][6] For the synthesis of chiral amines, tert-butanesulfinamide, developed by Ellman, has proven to be exceptionally versatile and effective.[4][7]
The Ellman Sulfinamide Approach
This strategy relies on the condensation of a prochiral ketone, 1,1,1-trifluoroacetone, with enantiomerically pure (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine.[3] Diastereoselective reduction of this imine, followed by acidic cleavage of the sulfinyl group, affords the desired chiral amine.[3][8]
Mechanism and Rationale:
The high diastereoselectivity of the reduction step is rationalized by a six-membered ring transition state where the reducing agent coordinates to both the sulfinyl oxygen and the imine nitrogen.[8] This directs the hydride delivery to one face of the C=N double bond. The choice of reducing agent can influence the stereochemical outcome. For instance, NaBH4 often provides the (R)-configured amine derivative, while L-selectride can lead to the (S)-configured product.[3]
Caption: Workflow for the Ellman tert-butanesulfinamide-based synthesis.
Experimental Protocol: Synthesis via (R)-tert-Butanesulfinamide
Step 1: Formation of the N-Sulfinyl Imine
-
To a solution of (R)-tert-butanesulfinamide (1.0 eq) in anhydrous THF, add 1,1,1-trifluoroacetone (1.5 eq).
-
Add titanium(IV) ethoxide (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Cool the reaction to room temperature and quench with brine.
-
Filter the mixture through celite and extract the filtrate with ethyl acetate.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure N-sulfinyl imine.
Step 2: Diastereoselective Reduction
-
Dissolve the N-sulfinyl imine (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add L-Selectride (1.5 eq, 1.0 M in THF) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
The diastereomeric excess (de) can be determined at this stage by 1H or 19F NMR analysis. A typical de is in the range of 92-96%.[3]
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the sulfinamide from the previous step in methanol.
-
Add a solution of HCl in diethyl ether (e.g., 2.0 M) and stir at room temperature for 1 hour.
-
Concentrate the mixture under reduced pressure to obtain the crude hydrochloride salt of this compound.
-
The free amine can be obtained by neutralization with a suitable base (e.g., NaOH) and subsequent extraction.
Catalytic Asymmetric Synthesis
Catalytic asymmetric hydrogenation of prochiral imines or enamides is one of the most efficient methods for producing chiral amines.[9][10] This approach is highly atom-economical and often provides excellent enantioselectivity with low catalyst loadings.
Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium complexes with chiral phosphine ligands are highly effective catalysts for the asymmetric hydrogenation of various unsaturated substrates.[9][10] For the synthesis of this compound, a suitable prochiral enamide or imine precursor is required.
Mechanism and Rationale:
The mechanism of rhodium-catalyzed asymmetric hydrogenation has been extensively studied, with the Halpern-Brown "unsaturated" pathway being widely accepted for many substrates.[9][11] This mechanism involves the initial coordination of the olefinic substrate to the chiral rhodium catalyst, followed by oxidative addition of H2, and subsequent reductive elimination of the product. The enantioselectivity is determined by the facial selectivity of the H2 addition, which is controlled by the chiral ligand environment.
Caption: Workflow for catalytic asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation of an Enamide Precursor
Step 1: Synthesis of the Enamide Precursor
-
Synthesize the N-acetyl enamide from 1,1,1-trifluoroacetone and acetamide. This can be achieved through various methods, often involving dehydration conditions.
Step 2: Asymmetric Hydrogenation
-
In a high-pressure reactor, charge the enamide substrate (1.0 eq) and a chiral rhodium catalyst, such as [Rh(COD)(Et-DuPhos)]BF4 (0.01 eq).
-
Degas the reactor and purge with argon.
-
Add a degassed solvent, such as methanol.
-
Pressurize the reactor with H2 (e.g., 10 atm) and stir the reaction at room temperature for 24 hours.
-
Carefully vent the reactor and concentrate the reaction mixture.
-
The enantiomeric excess (ee) of the N-acetylated product can be determined by chiral HPLC or GC analysis.
Step 3: Deprotection
-
Hydrolyze the N-acetyl group under acidic or basic conditions to yield this compound.
Table 1: Comparison of Chiral Ligands for Asymmetric Hydrogenation
| Ligand | Catalyst Loading (mol%) | H2 Pressure (atm) | Enantiomeric Excess (ee, %) | Reference |
| Et-DuPhos | 1 | 10 | >95 | [10] |
| BINAP | 1 | 50 | 90 | [10] |
| Josiphos | 0.1 | 20 | 99.7 | [9] |
| Me-PennPhos | 1 | 30 | 96 | [10] |
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique for separating racemates, offering high enantioselectivity under mild reaction conditions.[12][13][14] Lipases are commonly employed for the resolution of amines via enantioselective acylation.[15][16]
Lipase-Catalyzed Kinetic Resolution
In this approach, a racemic mixture of 1,1,1-trifluoropropan-2-amine is subjected to acylation in the presence of a lipase. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
Mechanism and Rationale:
Lipases, such as Candida antarctica lipase B (CALB), possess a chiral active site that preferentially binds one enantiomer of the amine, facilitating its acylation.[15][17] The other enantiomer is a poor fit for the active site and reacts at a much slower rate. This difference in reaction rates allows for the kinetic resolution of the racemate.
Caption: Workflow for lipase-catalyzed kinetic resolution.
Experimental Protocol: Kinetic Resolution with Novozym 435
-
To a solution of racemic 1,1,1-trifluoropropan-2-amine (1.0 eq) in a suitable organic solvent (e.g., methyl tert-butyl ether, MTBE), add an acylating agent such as ethyl acetate (2.0 eq).
-
Add immobilized Candida antarctica lipase B (Novozym 435) to the mixture.
-
Shake the reaction mixture at a controlled temperature (e.g., 40 °C) and monitor the conversion by GC or HPLC.
-
The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted amine and the acylated product.
-
Filter off the enzyme.
-
Separate the unreacted (S)-amine from the (R)-N-acetyl amine by extraction or column chromatography.
-
The enantiomeric excess of the recovered (S)-amine can be determined by chiral GC or HPLC.
Table 2: Performance of Different Lipases in Kinetic Resolution
| Lipase Source | Acyl Donor | Solvent | Enantioselectivity (E) | Reference |
| Candida antarctica B | Ethyl acetate | MTBE | >200 | [16][18] |
| Pseudomonas cepacia | Vinyl acetate | Diisopropyl ether | >200 | [16] |
| Rhizomucor miehei | Isopropyl acetate | Toluene | Moderate | [15][19] |
Conclusion and Future Outlook
The synthesis of enantiomerically pure this compound can be successfully achieved through several distinct and effective strategies. The choice of method will depend on factors such as scale, cost, available equipment, and desired purity.
-
The chiral auxiliary approach is highly reliable and provides excellent diastereoselectivity, making it a valuable tool for laboratory-scale synthesis.
-
Catalytic asymmetric hydrogenation represents a more modern, atom-economical, and scalable alternative, particularly for industrial applications.
-
Enzymatic kinetic resolution offers the benefits of mild reaction conditions and exceptional enantioselectivity, aligning with the principles of green chemistry.
Future research in this area will likely focus on the development of novel, more efficient, and sustainable catalytic systems. This includes the exploration of new chiral ligands for transition metal catalysis and the discovery or engineering of enzymes with enhanced activity and stability for the synthesis of fluorinated amines.[20][21] The continued innovation in these synthetic methodologies will undoubtedly facilitate the discovery and development of next-generation pharmaceuticals and advanced materials.
References
-
Braga, A., et al. (2014). 1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides. e-Prints Soton. [Link]
- Chi, Y., Tang, W., & Zhang, X. (2011). Rhodium(I)
-
Mezzetti, A. (2019). Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands. ACS Publications. [Link]
- Tang, W., & Zhang, X. (2008).
-
Mykhailiuk, P. K. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. [Link]
-
Barceló, G., et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters. [Link]
-
Wang, Z. J., & Arnold, F. H. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society. [Link]
- Burk, M. J., et al. (2003).
-
Barceló, G., et al. (2022). Chiral Trifluoromethylated Enamides: Synthesis and Applicability. ChemRxiv. [Link]
-
Kuwano, R., et al. (2021). Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Organic Process Research & Development. [Link]
- Hull, K. L., et al. (2019). Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines.
-
Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]
- Bäckvall, J.-E., et al. (2018).
-
Belokon, Y. N., & Tararov, V. I. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. MDPI. [Link]
-
ResearchGate. (n.d.). Lipase catalysed kinetic resolution of amines: selective acylation of (R,S). ResearchGate. [Link]
-
Poppe, L., et al. (2010). Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. ResearchGate. [Link]
- Google Patents. (n.d.). Process for preparing a 1,1,1-trifluoro-2-aminoalkane.
-
ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
TU Delft Repository. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. TU Delft Repository. [Link]
-
List, B., et al. (2025). The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine. PubMed. [Link]
-
Ellman Laboratory. (n.d.). Asymmetric Synthesis of Amines. Yale University. [Link]
-
Xu, H.-C., Chowdhury, S., & Ellman, J. A. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols. [Link]
-
LookChem. (n.d.). (R)-2-AMINO-1,1,1-TRIFLUOROPROPANE HYDROCHLORIDE. LookChem. [Link]
-
Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. PubMed. [Link]
-
Leśniak, G., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC. [Link]
-
gsrs. (n.d.). 1,1,1-TRIFLUOROPROPAN-2-AMINE, (R)-. gsrs. [Link]
-
Romero-Téllez, B. I., et al. (2022). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. PMC. [Link]
-
Singh, R. P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
-
Effenberger, R. (n.d.). Enzymatic resolution as a convenient method for the production of chiral resolved materials. ResearchGate. [Link]
-
Asano, Y., et al. (2000). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides. NIH. [Link]
- Google Patents. (n.d.). Resolution of chiral amines.
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Commercial availability and suppliers of (S)-1,1,1-trifluoropropan-2-amine
An In-Depth Technical Guide to (S)-1,1,1-trifluoropropan-2-amine: Commercial Availability, Supplier Vetting, and Application Protocols for Drug Development
Introduction
This compound, a chiral fluorinated building block, has emerged as a critical component in modern medicinal chemistry and drug development. The strategic incorporation of a trifluoromethyl group (CF₃) into a molecule can profoundly and beneficially alter its pharmacokinetic and pharmacodynamic properties. This "magic bullet" atom can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions, and improve membrane permeability. When combined with a chiral amine, as in the (S)-enantiomer of 1,1,1-trifluoropropan-2-amine, it provides a powerful tool for creating stereospecific interactions with biological targets, a cornerstone of rational drug design.[1][2]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of suppliers to provide a framework for sourcing, vetting, and effectively utilizing this high-value reagent. We will delve into the nuances of its commercial availability, establish rigorous protocols for in-house quality control, and discuss its practical application, ensuring that researchers can proceed with confidence and scientific integrity.
Chapter 1: Physicochemical Properties and Identification
This compound is most commonly supplied and handled as its hydrochloride salt, which is a stable, crystalline solid. The free amine is a more reactive, flammable liquid.[3][4] Understanding the properties of the specific form being purchased is critical for proper storage, handling, and reaction setup.
| Property | This compound Hydrochloride | Racemic 1,1,1-trifluoropropan-2-amine (Free Base) |
| Synonyms | (2S)-1,1,1-Trifluoropropan-2-amine HCl | 1,1,1-Trifluoro-2-propylamine |
| CAS Number | 125353-44-8[5][6] | 421-49-8[7][8] |
| Molecular Formula | C₃H₇ClF₃N[5] | C₃H₆F₃N[7] |
| Molecular Weight | 149.54 g/mol [5] | 113.08 g/mol [7] |
| Physical Form | Solid[3] | Liquid[9] |
| Melting Point | ~240 °C (decomposes)[3][10] | N/A |
| Boiling Point | N/A | 46-47 °C[11] |
| Typical Purity | 95-99%[3][10] | >97%[9] |
| Storage | 2-8°C, under inert gas[3][12] | Freezer (-20°C), inert atmosphere[7][9] |
Chapter 2: Commercial Availability and the Supplier Landscape
While readily available from numerous suppliers, the cost of enantiomerically pure 1,1,1-trifluoropropan-2-amine can be high. This is largely due to the complex and often hazardous industrial-scale synthesis methods, such as the fluorination of L-alanine with sulfur tetrafluoride (SF₄), which requires specialized facilities.[13] This cost underscores the importance of careful supplier selection to ensure high-quality material and avoid costly experimental failures.
Table of Representative Suppliers
| Supplier | Product Name/CAS Number | Purity Grades Offered | Form | Link | Notes |
| Sigma-Aldrich | This compound hydrochloride / 125353-44-8 | 95% | Solid (HCl) | [3] | Distributor for partners like ChemScene. CoA available. |
| AChemBlock | This compound hydrochloride / 125353-44-8 | 97% | Solid (HCl) | [5] | Provides sample HNMR, HPLC, and CoA online. |
| BLDpharm | This compound hydrochloride / 125353-44-8 | Not specified | Solid (HCl) | [14] | Building block supplier. |
| Oakwood Chemical | (S)-2-Amino-1,1,1-trifluoropropane hydrochloride / 125353-44-8 | 99% | Solid (HCl) | [10] | Provides purity, MP, and safety info. Lot-specific CoA available. |
| Synquest Labs | (S)-2-Amino-1,1,1-trifluoropropane hydrochloride / 125353-44-8 | Not specified | Solid (HCl) | [6] | Provides SDS and lists relevant uses. |
| BirdoTech | This compound hydrochloride | Not specified | Solid (HCl) | [15] | CDMO and specialty chemical provider. |
Chapter 3: Quality Control and In-House Verification
Sourcing a reagent is only the first step. For a high-value, stereospecific building block, in-house quality control is not optional—it is a mandatory component of rigorous science. The financial and time investment in subsequent synthetic steps is too great to risk on an unverified starting material. The primary risks are incorrect chemical identity, low purity, and, most critically, insufficient enantiomeric excess (e.e.).
Incoming Reagent QC Workflow
Caption: Workflow for incoming reagent quality control.
Protocol 3.1: Identity Confirmation via NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) provides an unambiguous fingerprint of a molecule's structure. ¹H NMR confirms the proton environment, while ¹⁹F NMR is highly specific for the trifluoromethyl group, providing a clean signal with characteristic coupling that confirms the CF₃ is adjacent to the chiral center.
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Expect to see a quartet for the methine proton (-CH) coupled to the three fluorine atoms and a doublet for the methyl protons (-CH₃) coupled to the methine proton. The amine protons (-NH₂) may be broad or exchange with D₂O.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. Expect a single sharp singlet. Then, acquire a proton-coupled spectrum. Expect to see a doublet, resulting from coupling to the adjacent methine proton. A clean doublet is a strong indicator of the 1,1,1-trifluoropropan-2-yl moiety.[13]
Protocol 3.2: Purity Assessment via Reversed-Phase HPLC
Causality: High-Performance Liquid Chromatography (HPLC) separates the sample based on polarity, allowing for the quantification of the main component relative to any impurities. This is the standard method for assessing chemical purity.[16]
Methodology:
-
System: A standard analytical HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Protocol 3.3: Enantiomeric Purity Assessment via Chiral HPLC
Causality: This is the most critical QC step. Chiral HPLC uses a stationary phase that can stereospecifically interact with the enantiomers, allowing them to be separated and quantified. This self-validating step ensures you are using the correct stereoisomer, which is fundamental to its function in drug development.
Methodology:
-
System: Analytical HPLC with a UV detector.
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, OD-H, or equivalent). Column screening may be necessary.
-
Mobile Phase: Typically a mixture of a hydrocarbon (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Mode: Isocratic (constant mobile phase composition).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Analysis: The (S)- and (R)-enantiomers will elute as two separate peaks. Enantiomeric excess (% e.e.) is calculated as: (|Area(S) - Area(R)| / (Area(S) + Area(R))) * 100.
Chapter 4: Synthesis and Manufacturing Insights
Understanding the synthetic origin of a reagent provides insight into its potential impurity profile. While numerous methods exist, two common approaches are resolution of a racemic mixture and asymmetric synthesis.[13]
Caption: Simplified overview of major synthetic routes.
A common industrial process involves the reaction of 1,1,1-trifluoroacetone with benzylamine, followed by a base-catalyzed rearrangement and hydrolysis.[11][17] Expert Insight: An impurity to watch for from this route is residual benzylamine or related byproducts. If the synthesis involves chiral resolution, the primary impurity may be the undesired (R)-enantiomer.[13] This knowledge allows for the development of targeted analytical methods if problems arise.
Chapter 5: Handling, Storage, and Safety
Proper handling is essential for both user safety and reagent integrity.
-
Safety: The hydrochloride salt is classified as harmful if swallowed and causes skin and serious eye irritation.[6][10] The free amine is corrosive and a flammable liquid.[4] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.[18][19]
-
Storage: To prevent degradation, store the material, particularly the free base, under an inert atmosphere (nitrogen or argon) at the recommended temperature (refrigerated or frozen).[3][7] This minimizes oxidation and reaction with atmospheric moisture.
Protocol 5.1: In Situ Liberation of the Free Amine
Causality: Most reactions, such as amide couplings or nucleophilic substitutions, require the neutral, nucleophilic free amine. The hydrochloride salt is protonated and unreactive as a nucleophile. Therefore, a base must be added to liberate the free amine in situ. A non-nucleophilic base is chosen to prevent it from competing with the desired reaction.
Methodology:
-
Setup: In a dry reaction flask under an inert atmosphere, suspend this compound hydrochloride (1.0 equivalent) in an appropriate anhydrous solvent (e.g., Dichloromethane, THF, or DMF).
-
Base Addition: Add a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). A slight excess (1.1 - 1.2 equivalents) is typically sufficient. Note: Using an excess of a volatile base like TEA can often be removed easily during workup.
-
Stirring: Stir the mixture at room temperature for 15-30 minutes. A white precipitate of the triethylammonium chloride (or diisopropylethylammonium chloride) will form.
-
Reaction: The resulting mixture, containing the free amine in solution, can now be used directly in the subsequent reaction by adding the other reagents. Expert Insight: Be aware that the chloride counter-ion remains in the reaction. For certain sensitive reactions, such as epoxide openings, the chloride can act as a competing nucleophile.[13] In such cases, it may be necessary to isolate the free amine by extraction or distillation prior to use, or to use a triflate salt if available.[13]
Conclusion
This compound is a potent building block for modern drug discovery. However, its effective use is predicated on more than just its purchase. A thorough understanding of its commercial landscape, coupled with a rigorous, self-validating system of in-house quality control, is essential for generating reliable, reproducible data. By implementing the protocols and workflows outlined in this guide, researchers can mitigate risks associated with reagent quality, ensuring that this valuable molecule is used to its full potential in the development of next-generation therapeutics.
References
-
Fustero, S., et al. (2012). 1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides. University of Southampton Institutional Repository. [Link]
-
LookChem. Cas 177469-12-4, (R)-2-AMINO-1,1,1-TRIFLUOROPROPANE HYDROCHLORIDE. [Link]
-
Ivy Fine Chemicals. 1,1,1-trifluoropropan-2-amine [CAS: 421-49-8]. [Link]
-
Oakwood Chemical. (S)-2-Amino-1,1,1-trifluoropropane hydrochloride. [Link]
- Google Patents. EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane.
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MG Chemicals. Safety Data Sheet. [Link]
-
PubChem. (R)-2-Amino-1,1,1-trifluoropropane hydrochloride. [Link]
-
Global Substance Registration System (GSRS). 1,1,1-TRIFLUOROPROPAN-2-AMINE HYDROCHLORIDE, (S)-. [Link]
-
Meena, A. et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. [Link]
-
Mykhailiuk, P.K. (2021). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. [Link]
-
Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. [Link]
- Google Patents. CN112745225A - Preparation method of 1,1,1-trifluoro-isopropylamine.
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An In-depth Technical Guide to (S)-1,1,1-trifluoropropan-2-amine: A Chiral Building Block for Advanced Chemical Synthesis
Abstract
(S)-1,1,1-trifluoropropan-2-amine is a critical chiral building block in modern medicinal chemistry and materials science. The presence of a stereocenter adjacent to a trifluoromethyl group imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules. This guide provides a comprehensive overview of this compound, including its core chemical identity, detailed synthetic and analytical methodologies, its strategic role in drug design, and essential safety protocols. The information herein is synthesized from peer-reviewed literature and established chemical data sources to provide a reliable and practical resource for laboratory professionals.
Core Compound Identification and Properties
The foundational step in utilizing any chemical building block is a thorough understanding of its fundamental properties. This compound is most commonly supplied and used as its hydrochloride salt to improve shelf-life and handling characteristics.
Chemical Structure and Identifiers
| Attribute | Value | Source(s) |
| Compound Name | This compound | [1] |
| Common Form | This compound hydrochloride | [2][3] |
| Molecular Formula | Free Amine: C₃H₆F₃N HCl Salt: C₃H₇ClF₃N | [1][3] |
| Molecular Weight | Free Amine: 113.08 g/mol HCl Salt: 149.54 g/mol | [1][3] |
| CAS Number (HCl Salt) | 125353-44-8 | [2] |
| InChIKey (HCl Salt) | VLVCERQEOKPRTG-DKWTVANSSA-N | [3] |
| Physical Form | White to off-white crystalline solid | [4] |
Physicochemical Properties: The Trifluoromethyl Advantage
The trifluoromethyl (-CF₃) group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature is the primary driver behind the unique characteristics of α-trifluoromethyl amines.
-
Basicity (pKa): The most significant impact of the -CF₃ group is a substantial reduction in the basicity of the adjacent amine. The pKa of a typical primary amine like propan-2-amine is ~10.7. For 1,1,1-trifluoropropan-2-amine, the pKa is significantly lower. While experimental data is scarce, predictions place the pKa of the conjugate acid in the range of 5.5-6.0. This reduction is critical in drug design, as it can prevent full protonation of the amine at physiological pH (7.4), thereby increasing its ability to cross cell membranes and improving oral bioavailability.
-
Lipophilicity (LogP): The -CF₃ group generally increases the lipophilicity of a molecule. The calculated LogP (cLogP) for the free amine is approximately 0.5, indicating a favorable balance between hydrophilicity and lipophilicity for pharmacokinetic applications.[5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can extend the half-life of a drug candidate.
Synthesis and Chiral Control
Obtaining enantiomerically pure this compound is paramount for its use in stereospecific drug-target interactions. Two primary laboratory strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.
Asymmetric Synthesis via Chiral Sulfinamide Auxiliary
This elegant method leverages a chiral auxiliary to direct the stereoselective reduction of an imine precursor. The use of an enantiopure sulfinamide, such as (R)-tert-butanesulfinamide (Ellman's auxiliary), allows for the construction of the desired (S)-amine with high diastereoselectivity.[6]
-
Imine Formation:
-
To a solution of 1,1,1-trifluoropropan-2-one (1.0 eq) in a suitable solvent like dichloromethane (DCM), add (R)-tert-butanesulfinamide (1.05 eq).
-
Add a dehydrating agent, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 2.0 eq), to drive the condensation reaction.
-
Stir the mixture at room temperature for 12-24 hours until imine formation is complete, as monitored by TLC or ¹⁹F NMR.
-
-
Diastereoselective Reduction:
-
Cool the reaction mixture containing the N-sulfinylimine to -78 °C under an inert atmosphere (N₂ or Ar).
-
Slowly add a reducing agent, such as L-Selectride® or sodium borohydride (NaBH₄), portion-wise. The choice of reducing agent can influence the diastereoselectivity.[6]
-
Allow the reaction to proceed for several hours at low temperature, monitoring for the consumption of the imine.
-
-
Auxiliary Cleavage:
-
Quench the reaction by the slow addition of methanol.
-
Warm the mixture to room temperature and add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) to cleave the sulfinamide auxiliary.
-
Stir for 1-2 hours. The desired this compound hydrochloride will precipitate from the solution.
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove the cleaved auxiliary and other impurities.
-
Dry the product under vacuum to yield the enantiomerically enriched hydrochloride salt.
-
Caption: Asymmetric synthesis workflow using a chiral sulfinamide auxiliary.
Chiral Resolution of Racemic Amine
An alternative and often practical approach is the resolution of a racemic mixture of 1,1,1-trifluoropropan-2-amine. This is achieved by reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These salts possess different physical properties, notably solubility, allowing for their separation by fractional crystallization.
-
Diastereomeric Salt Formation:
-
Dissolve racemic 1,1,1-trifluoropropan-2-amine (1.0 eq) in a suitable solvent, such as methanol or ethanol.
-
In a separate flask, dissolve an enantiopure chiral acid, such as L-(+)-tartaric acid (0.5 eq, as it is a diacid), in the same solvent, using gentle heat if necessary.
-
Slowly add the tartaric acid solution to the amine solution with stirring. The diastereomeric salt of the (S)-amine with L-tartaric acid, (S, L), will be less soluble and begin to crystallize.
-
-
Fractional Crystallization:
-
Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) for several hours to maximize crystallization.
-
Collect the precipitated solid by vacuum filtration. This solid is the enriched diastereomeric salt.
-
The enantiomeric excess (e.e.) of the salt can be improved by recrystallization from the same solvent system.
-
-
Liberation of the Free Amine:
-
Suspend the collected diastereomeric salt in water.
-
Add a strong base, such as 2M sodium hydroxide (NaOH), dropwise until the solution is basic (pH > 10) to deprotonate the amine and break the salt.
-
Transfer the mixture to a separatory funnel.
-
-
Extraction and Conversion to HCl Salt:
-
Extract the liberated (S)-amine into an organic solvent like diethyl ether or dichloromethane (3x portions).
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and bubble dry HCl gas through the solution, or add a stoichiometric amount of HCl in diethyl ether, to precipitate the desired this compound hydrochloride.
-
Collect the final product by filtration and dry under vacuum.
-
Caption: Chiral resolution workflow via diastereomeric salt formation.
Analytical Characterization
Confirming the identity, purity, and stereochemical integrity of the final product is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is relatively simple. Key signals include a quartet for the methine proton (-CH-) due to coupling with the three fluorine atoms and a doublet for the methyl protons (-CH₃) due to coupling with the methine proton. The amine protons (-NH₂) may appear as a broad singlet.
-
¹³C NMR: The carbon spectrum will show a quartet for the trifluoromethyl carbon (-CF₃) and a quartet for the methine carbon (-CH-) due to one-bond and two-bond C-F coupling, respectively. The methyl carbon will appear as a singlet.
-
¹⁹F NMR: This is particularly useful for assessing diastereomeric purity during asymmetric synthesis. In the synthesis using a chiral sulfinamide auxiliary, the resulting diastereomeric adducts can be readily distinguished, as they will exhibit distinct signals in the ¹⁹F NMR spectrum. For example, one study reported two distinct doublet peaks for the diastereomers at δ -78.15 and δ -78.62 ppm.[6] The absence of one of these signals in the final intermediate confirms high diastereomeric excess. For the final product, a single doublet (due to coupling with the methine proton) is expected.
Applications in Drug Discovery and Medicinal Chemistry
The unique properties conferred by the this compound moiety make it a privileged scaffold in the design of modern therapeutics.
Rationale for Use: Modulating pKa for Improved Pharmacokinetics
As discussed, the primary benefit of this building block is the reduction of amine basicity. This has profound implications for a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Caption: Effect of the -CF₃ group on amine basicity and physiological state.
Case Study: Trifluoromethyl Analogue of Celecoxib (TFM-C)
While not a direct incorporation of this compound, the development of TFM-C (4-[5-(4-trifluoromethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) from the parent drug Celecoxib highlights the strategic use of trifluoromethyl groups to alter biological activity. TFM-C has a 205-fold lower inhibitory activity against the COX-2 enzyme compared to Celecoxib.[7][8] However, it retains and in some cases enhances immunomodulatory effects through COX-2-independent pathways. This demonstrates a key principle in drug development: using fluorinated building blocks to fine-tune a molecule's mechanism of action, potentially separating desired therapeutic effects from unwanted side effects. Researchers use building blocks like this compound to explore this chemical space when designing new selective inhibitors or modulators.[7][8]
Safety and Handling
This compound hydrochloride is an irritant and should be handled with appropriate personal protective equipment (PPE).
| Hazard Statement | GHS Classification | Precautionary Measures |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. |
| H315: Causes skin irritation | Skin Irritation (Category 2) | Wear protective gloves and clothing. |
| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | Wear eye and face protection (safety glasses/goggles). |
| H335: May cause respiratory irritation | STOT SE (Category 3) | Use only in a well-ventilated area or chemical fume hood. Avoid breathing dust. |
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
-
A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. PLoS ONE. [Link]
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Organic Syntheses Procedure. Organic Syntheses. [Link]
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A 4-trifluoromethyl analogue of celecoxib inhibits arthritis by suppressing innate immune cell activation. Arthritis Research & Therapy. [Link]
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1,1,1-TRIFLUOROPROPAN-2-AMINE HYDROCHLORIDE, (S)-. gsrs.ncats.nih.gov. [Link]
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1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides. University of Southampton Institutional Repository. [Link]
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(R)-2-Amino-1,1,1-trifluoropropane hydrochloride. PubChem. [Link]
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1,1,1-TRIFLUOROPROPAN-2-AMINE, (R)-. gsrs.ncats.nih.gov. [Link]
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19F-centred NMR analysis of mono-fluorinated compounds. Nature Communications. [Link]
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Celecoxib. Wikipedia. [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]
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1,1,1-trifluoropropan-2-amine - Introduction. ChemBK. [Link]
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Racemic 1,1,1-trifluoropropan-2-amine resolution methods
An In-Depth Technical Guide to the Resolution of Racemic 1,1,1-Trifluoropropan-2-amine for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
1,1,1-Trifluoropropan-2-amine is a critical chiral building block in modern medicinal chemistry, valued for the unique physicochemical properties conferred by its trifluoromethyl group. The stereochemistry of this amine is paramount, as enantiomers frequently exhibit divergent pharmacological and toxicological profiles. Consequently, the efficient resolution of its racemic mixture into single, enantiomerically pure forms is a foundational step in the synthesis of numerous active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the principal methodologies for resolving racemic 1,1,1-trifluoropropan-2-amine, grounded in established scientific principles and field-proven protocols. We will dissect classical diastereomeric salt crystallization, enzymatic kinetic resolution, advanced dynamic kinetic resolution, and analytical-to-preparative scale chromatographic techniques. Each section explains the core causality behind experimental choices, offering detailed, actionable protocols and comparative data to empower researchers in selecting and optimizing the most suitable resolution strategy for their specific application, from bench-scale discovery to process development.
Introduction: The Strategic Importance of Chiral Trifluoromethyl Amines
The introduction of a trifluoromethyl (CF₃) group into a molecule can dramatically enhance its metabolic stability, lipophilicity, and binding affinity—properties highly sought after in drug design. When this group is positioned adjacent to a chiral amine center, as in 1,1,1-trifluoropropan-2-amine, it creates a stereocenter of significant interest. The resolution of this racemate is not merely an academic exercise; it is a crucial manufacturing step for producing enantiopure drugs.[1] Traditional synthesis often yields a racemic mixture, and because regulatory bodies like the FDA often require characterization of both enantiomers, developing a robust resolution process is a key milestone in the drug development pipeline.[1]
This guide moves beyond a simple listing of methods to provide a deeper understanding of the thermodynamics and kinetics that govern chiral recognition in each technique.
Method 1: Classical Resolution via Diastereomeric Salt Crystallization
This method remains a cornerstone of industrial-scale chiral separations due to its cost-effectiveness and scalability.[2][3] It operates on the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent), two diastereomeric salts are formed. These salts possess different solubilities in a given solvent system, allowing one to crystallize preferentially.[4]
Causality of Experimental Choices:
-
Resolving Agent Selection: The choice of resolving agent is the most critical parameter. For a basic amine like 1,1,1-trifluoropropan-2-amine, chiral carboxylic acids are ideal. Enantiopure tartaric acid is a well-documented and effective choice for this specific resolution, capable of yielding enantiomeric excess (ee) values up to 99%.[5] The rigid, hydrogen-bond-donating structure of tartaric acid facilitates the formation of a well-defined, crystalline lattice with one of the amine enantiomers, leading to a significant solubility differential.
-
Solvent System: The solvent must be chosen to maximize the solubility difference between the two diastereomeric salts.[4] It should dissolve both salts to some extent at an elevated temperature but allow for the selective precipitation of the less soluble salt upon cooling. Alcohols like methanol or ethanol are common starting points.
-
Stoichiometry: While a 1:1 molar ratio of amine to resolving agent can be used, often employing a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can lead to a higher initial enantiomeric enrichment of the crystallized product.[2]
Experimental Protocol: Resolution with L-(-)-Tartaric Acid
-
Salt Formation: In a suitable reactor, dissolve 1.0 equivalent of racemic 1,1,1-trifluoropropan-2-amine in methanol at 50-60 °C.
-
Addition of Resolving Agent: Separately, dissolve 0.5 to 1.0 equivalents of L-(-)-tartaric acid in a minimal amount of warm methanol. Add this solution slowly to the amine solution with constant agitation.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then further cool to 0-5 °C for several hours to maximize crystal formation. The less soluble diastereomeric salt, (S)-amine·L-tartrate, will precipitate.
-
Isolation: Isolate the crystalline salt by filtration and wash the filter cake with a small amount of cold methanol to remove the mother liquor containing the more soluble (R)-amine·L-tartrate salt.
-
Liberation of Free Amine: Suspend the isolated salt in water and add a strong base (e.g., 10M NaOH) to deprotonate the amine and dissolve the tartaric acid salt.
-
Extraction: Extract the free (S)-amine with a suitable organic solvent, such as dichloromethane or methyl tert-butyl ether (MTBE).
-
Analysis: Dry the organic extracts, concentrate under reduced pressure, and determine the enantiomeric excess of the resulting amine using chiral HPLC or GC.
Workflow for Diastereomeric Salt Crystallization
Caption: Workflow for Diastereomeric Salt Crystallization.
Method 2: Enzymatic Kinetic Resolution (EKR)
Kinetic resolution leverages the high enantioselectivity of enzymes to differentiate between enantiomers.[6] In the context of amines, lipases are commonly used to catalyze the acylation of one enantiomer at a much faster rate than the other. This leaves the unreacted, slower-reacting enantiomer in high enantiomeric excess. Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is a robust and highly effective biocatalyst for this transformation.[7][8]
Causality of Experimental Choices:
-
Enzyme Selection: CALB is renowned for its broad substrate scope and high enantioselectivity in resolving amines and alcohols.[7] Its active site can effectively discriminate between the two enantiomers of the trifluoromethylated amine when presented with an acyl donor.
-
Acyl Donor: The choice of acyl donor is crucial. Simple esters like ethyl acetate can work, but more activated esters or specific isopropyl esters can enhance both reaction rate and selectivity.[9] For α-trifluoromethylated amines, studies have shown that various acylating agents can be effective.[10]
-
Solvent: The reaction is typically performed in a non-polar organic solvent like hexane, toluene, or MTBE to maintain enzyme activity.[11] The solvent choice can significantly influence enzyme performance and selectivity.
Experimental Protocol: CALB-Catalyzed Kinetic Resolution
-
Setup: To a flask, add racemic 1,1,1-trifluoropropan-2-amine (1.0 equiv.), immobilized Candida antarctica lipase B (e.g., Novozym 435, 10-50 mg per mmol of amine), and an anhydrous organic solvent (e.g., MTBE).
-
Acylation: Add the acylating agent (e.g., isopropyl acetate, ~0.5-0.6 equiv.) to the suspension. Using slightly more than 0.5 equivalents of the acylating agent ensures the reaction can proceed to the ideal 50% conversion.
-
Monitoring: Stir the reaction at a controlled temperature (typically 30-50 °C) and monitor the progress by taking aliquots and analyzing them via chiral GC or HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the product and the remaining starting material.
-
Workup: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme (which can often be washed and reused).
-
Separation: The resulting mixture contains the unreacted amine and the newly formed amide. These can be separated by standard methods such as column chromatography or an acid-base extraction. The unreacted amine can be extracted from an acidic aqueous phase, while the neutral amide remains in the organic phase.
-
Analysis: Determine the enantiomeric excess of the recovered amine and the product amide separately.
Representative Data for Enzymatic Resolution
| Method | Substrate | Catalyst | E-value* | Conversion | Product ee | Ref |
| Kinetic Resolution (KR) | 1,1,1-trifluoro-2-propylamine | CALB | >200 | ~50% | >99% | [10] |
| Kinetic Resolution (KR) | Other α-trifluoromethyl amines | CALB | 31 to >200 | ~50% | 90-99% | [10] |
*The Enantiomeric Ratio (E-value) is a measure of the enzyme's selectivity. E > 100 is considered excellent for preparative purposes.
Method 3: Dynamic Kinetic Resolution (DKR)
A significant limitation of standard kinetic resolution is its maximum theoretical yield of 50% for a single enantiomer.[12] Dynamic kinetic resolution (DKR) elegantly overcomes this by combining the enzymatic resolution with an in-situ racemization of the unreacted (unwanted) enantiomer.[6] This continuous recycling of the undesired enantiomer allows for a theoretical yield of up to 100% of a single, enantiopure acylated product.
Causality of Experimental Choices:
-
Racemization Catalyst: A second catalyst is required that can racemize the amine starting material under conditions compatible with the enzyme. For amines, transition metal catalysts, such as supported palladium, are effective.[10] The catalyst must not denature the enzyme.
-
Reaction Conditions: The conditions must be a compromise that allows both the enzyme and the racemization catalyst to function effectively. This often requires careful optimization of temperature, solvent, and atmosphere.
Chemoenzymatic DKR of 1,1,1-Trifluoropropan-2-amine
A highly effective DKR process for α-trifluoromethylated amines has been developed using a dual-catalyst system.[10]
-
Enzyme: Candida antarctica lipase B (CALB) for selective acylation.
-
Racemization Catalyst: A palladium catalyst (e.g., Pd/Al₂O₃) facilitates the racemization of the amine.
Workflow for Dynamic Kinetic Resolution
Caption: Principle of Dynamic Kinetic Resolution (DKR).
Comparative Data: KR vs. DKR
| Method | Substrate | Yield | Product ee | Ref |
| Kinetic Resolution (KR) | 1,1,1-trifluoro-2-propylamine | <50% | >99% | [10] |
| Dynamic Kinetic Resolution (DKR) | 1,1,1-trifluoro-2-propylamine | 62-84% | 90-99% | [10] |
This data clearly shows the significant advantage of DKR in achieving high yields of the desired enantiomer, making it a much more atom-economical process.
Method 4: Chromatographic Resolution
Direct separation of enantiomers using chiral chromatography is a powerful technique, particularly for analytical-scale assessment of enantiomeric purity.[13] With modern chiral stationary phases (CSPs), it is also a viable method for preparative-scale separations, though it can be more costly than crystallization for large quantities.[2]
Causality of Experimental Choices:
-
Chiral Stationary Phase (CSP): The CSP is the heart of the separation. Its chiral structure creates transient, diastereomeric interactions with the enantiomers of the analyte, causing them to travel through the column at different rates. For amines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® OD-H) are highly effective in HPLC.[14] For GC, cyclodextrin-based capillary columns are often the stationary phase of choice.[11][15]
-
Mobile Phase: In HPLC, the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). Small amounts of a basic additive, such as diethylamine (DEA), are often essential when separating amines to prevent peak tailing and improve resolution by neutralizing acidic sites on the silica support.[14]
General Protocol: Chiral HPLC Method Development
-
Column Selection: Start with a polysaccharide-based CSP known for resolving amines, such as a Chiralcel® OD-H or Chiralpak® AD-H column.
-
Mobile Phase Screening: Prepare a series of mobile phases consisting of hexane and isopropanol (e.g., 90:10, 80:20). Add 0.1% DEA to each mobile phase.
-
Injection: Inject a small amount of the racemic 1,1,1-trifluoropropan-2-amine solution.
-
Optimization: Monitor the separation (resolution factor, Rₛ). Adjust the ratio of hexane to isopropanol to optimize the resolution and run time. A higher percentage of isopropanol will generally decrease retention time but may also reduce resolution.
-
Scale-Up: Once an analytical method is established, it can be scaled to a larger-diameter preparative column for isolating gram-to-kilogram quantities of each enantiomer.
Summary and Method Comparison
The optimal resolution strategy depends on the scale of the synthesis, required purity, cost considerations, and available equipment.
| Method | Typical Scale | Max Yield (Single Enantiomer) | Key Advantages | Key Disadvantages |
| Diastereomeric Crystallization | Lab to Industrial | ~40-45% (per cycle) | Low cost, highly scalable, robust technology | Requires screening of agents/solvents, requires recovery of unwanted enantiomer |
| Enzymatic Kinetic Resolution (EKR) | Lab to Process | 50% | High selectivity (high ee), mild conditions, reusable catalyst | Limited to 50% yield, requires separation of product and starting material |
| Dynamic Kinetic Resolution (DKR) | Lab to Process | >90% | High yield, excellent atom economy | More complex (two catalysts), requires careful optimization |
| Chiral Chromatography | Analytical to Prep | >95% | Fast method development, high purity, direct separation | High cost (solvents, CSPs) for large scale, lower throughput |
Conclusion
The resolution of racemic 1,1,1-trifluoropropan-2-amine is a solvable yet critical challenge in pharmaceutical development. For large-scale, cost-effective manufacturing, classical diastereomeric salt crystallization with tartaric acid presents a proven and robust pathway.[5] Where atom economy and higher yields are paramount, chemoenzymatic dynamic kinetic resolution offers a state-of-the-art solution, converting nearly all of the starting material into a single desired enantiomer.[10] Enzymatic kinetic resolution serves as a reliable method for achieving high enantiopurity, albeit with a yield ceiling, while chiral chromatography remains the gold standard for analytical verification and a flexible option for preparative purification. A thorough understanding of the principles and protocols outlined in this guide will enable scientists to make informed, strategic decisions, accelerating the progression of novel chiral drug candidates from the laboratory to the market.
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A Technical Guide to the Foundational Applications of Trifluoromethyl-Containing Chiral Amines
Abstract
The strategic introduction of fluorine into organic molecules has fundamentally reshaped the landscape of drug discovery, materials science, and chemical synthesis. Among fluorinated motifs, the trifluoromethyl (CF3) group is particularly prominent. When installed at a stereogenic center adjacent to an amine, it creates a class of compounds—trifluoromethyl-containing chiral amines—that possess a unique confluence of properties. This technical guide provides an in-depth exploration of the early applications of these molecules, targeting researchers and drug development professionals. We will delve into the foundational synthetic challenges and methodologies that first provided access to these valuable building blocks. The core of this guide focuses on their initial, pioneering applications as metabolically robust amide bond surrogates in medicinal chemistry, as tools for enhancing pharmacokinetic profiles, and as influential components in the field of asymmetric synthesis, including their use as chiral ligands and resolving agents. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide aims to provide a field-proven perspective on the origins and impact of this critical molecular class.
Introduction: The Strategic Value of Combining Chirality and Trifluoromethyl Groups
The deliberate combination of a trifluoromethyl group and a chiral amine center was not a random exploration but a targeted strategy to solve persistent challenges in molecular design. The unique properties of each component act synergistically, creating a scaffold with profound implications for biological activity and chemical reactivity.
The Physicochemical Impact of the Trifluoromethyl (CF3) Group in Bioactive Molecules
The CF3 group is far more than a simple sterically bulky analogue of a methyl group. Its influence stems from the high electronegativity of the fluorine atoms, which imparts a unique electronic and physical profile.[1]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol compared to ~414 kJ/mol for a C-H bond.[2] This inherent strength makes the CF3 group exceptionally resistant to metabolic oxidation, a common deactivation pathway for many drugs. Early drug designers recognized this as a powerful tool to block metabolism at a specific site, thereby increasing a drug's half-life.[3][4]
-
Lipophilicity and Permeability: The CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88).[2] This property is critical for enhancing a molecule's ability to cross biological membranes, a key factor in improving the absorption, distribution, metabolism, and excretion (ADME) profile and overall bioavailability of a drug candidate.[1][2][3]
-
Electronic Effects: As a potent electron-withdrawing group, the CF3 moiety can dramatically alter the pKa of nearby functional groups.[1][3] For an adjacent amine, this effect reduces basicity. This modulation can be crucial for optimizing interactions with biological targets or preventing unwanted off-target effects related to high basicity.
-
Conformational Influence: The CF3 group can influence molecular conformation through steric and electronic effects, such as the fluorine gauche effect, which can lock the molecule into a specific, biologically active conformation.[3]
The Imperative of Chirality in Drug Design and Catalysis
Biological systems are inherently chiral. Receptors, enzymes, and other biological targets are composed of chiral L-amino acids and D-sugars, creating stereospecific binding pockets. Consequently, the different enantiomers of a chiral drug can exhibit vastly different pharmacological activities, potencies, and toxicities.[3] The stereochemical identity of a chiral amine is therefore not a minor detail but a critical determinant of its function.[3] In catalysis, chiral amines and their derivatives are foundational as ligands for transition metals or as organocatalysts, where their specific 3D structure is responsible for inducing enantioselectivity in chemical reactions.[5]
The Synergy: Why Trifluoromethyl-Containing Chiral Amines Became Key Synthetic Targets
The combination of these features makes trifluoromethyl-containing chiral amines highly valuable. They offer a solution to the dual challenges of achieving metabolic stability and specific, high-potency biological interactions. The α-trifluoromethylamino group, for instance, emerged as a compelling surrogate for the scissile amide bond in peptides, promising enhanced stability against proteases.[3] However, harnessing this potential was entirely dependent on the development of reliable methods for their stereoselective synthesis, a significant challenge that occupied chemists in the early days of fluorine chemistry.
Foundational Synthetic Strategies: Accessing Enantioenriched Trifluoromethylated Amines
The primary obstacle to the early application of these amines was the difficulty of their synthesis. The electron-withdrawing nature of the CF3 group deactivates adjacent imines toward nucleophilic attack and reduction, while the stereocenter must be set with high fidelity. Early efforts largely eschewed direct C-CF3 bond formation, focusing instead on building from trifluoromethylated starting materials.
Diastereoselective Approaches Using Chiral Auxiliaries
One of the most reliable early strategies was the use of chiral auxiliaries. In this approach, a prochiral trifluoromethyl imine is reacted with a chiral molecule (the auxiliary) to form a covalent adduct. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent transformation, such as a reduction or nucleophilic addition. While effective, these methods are not atom-economical as they require additional steps to attach and later remove the auxiliary.
Early Catalytic Enantioselective Reductions of CF3-Imines
The catalytic enantioselective reduction of trifluoromethyl-substituted ketimines was a significant leap forward, providing direct access to the chiral amine without the need for stoichiometric chiral reagents.[3] Among the earliest successful strategies was the use of borane reducing agents with chiral oxazaborolidine catalysts.[3]
This protocol is a generalized representation based on early work in the field, such as that explored by the Uneyama group.[3]
-
Catalyst Preparation: A solution of the chiral oxazaborolidine catalyst (e.g., (R)-CBS-oxazaborolidine, 0.1 eq.) in anhydrous tetrahydrofuran (THF) is prepared under an inert atmosphere (N2 or Ar) and cooled to 0 °C.
-
Borane Addition: Catecholborane (1.5 eq.) is added dropwise to the catalyst solution. The mixture is stirred for 15 minutes to allow for complex formation.
-
Substrate Addition: A solution of the N-aryl trifluoromethyl ketimine (1.0 eq.) in anhydrous THF is added slowly to the reaction mixture at 0 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C to room temperature and monitored by Thin Layer Chromatography (TLC) for the consumption of the starting imine. The success of these reductions can be highly dependent on the imine's stereoisomeric purity (E vs. Z), as each isomer may lead to the opposite enantiomer of the product.[3]
-
Workup: Upon completion, the reaction is quenched by the slow addition of methanol. The solvent is removed under reduced pressure.
-
Purification: The crude product is redissolved in an appropriate solvent (e.g., ethyl acetate), washed with aqueous acid (e.g., 1M HCl) and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting chiral amine is purified by column chromatography on silica gel.
Nucleophilic Additions to CF3-Imines
The addition of carbon-based nucleophiles to trifluoromethyl imines is another cornerstone for constructing these molecules, allowing for the formation of C-C bonds at the stereogenic center.[3] Early work involved the diastereoselective 1,4-addition of organometallic reagents to substrates containing a chiral auxiliary or enantioselective 1,2-additions to ketimines using organolithium reagents coordinated by chiral ligands like cinchona alkaloids.[3] These methods often required super-stoichiometric amounts of the organometallic reagent and very low temperatures (-75 °C).[3]
Early Applications in Medicinal Chemistry and Drug Design
The unique properties conferred by the trifluoromethyl group made these chiral amines immediate targets for medicinal chemists seeking to overcome common drug development hurdles.
As Proteolytically Stable Amide Bond Surrogates
One of the most compelling early applications was the use of the α-trifluoromethylamino moiety as a non-basic, metabolically stable replacement for an amide bond in peptidomimetics.[3] Peptides often make excellent drug candidates due to their high specificity, but their therapeutic use is limited by rapid degradation by proteases in the body. Replacing the scissile amide (-C(=O)-NH-) linkage with a stable trifluoroethylamine (-CF(CF3)-NH-) linkage could, in principle, render a peptide analogue resistant to enzymatic cleavage, thereby extending its duration of action.[3] This strategy introduces a new stereocenter, making the enantioselective synthesis of the amine building block absolutely critical for success.[3]
Enhancing Pharmacokinetic Profiles of Bioactive Scaffolds
Beyond peptide mimics, the incorporation of a trifluoromethyl chiral amine into small-molecule drug candidates was an early strategy to improve their drug-like properties.[2] As previously noted, the CF3 group enhances lipophilicity and metabolic stability.[1][2] By strategically placing this moiety, chemists could:
-
Improve Brain Penetration: The increased lipophilicity helps molecules cross the blood-brain barrier, a critical step for developing drugs targeting the central nervous system (CNS).[2]
-
Block Metabolic Hotspots: Replacing a metabolically liable methyl or methylene group with a CF3-containing fragment could shut down a major metabolic pathway, increasing the compound's in vivo half-life.[1]
-
Fine-Tune Receptor Binding: The strong electron-withdrawing nature and steric bulk of the CF3 group can alter how a molecule fits into and interacts with its target receptor, sometimes leading to increased potency and selectivity.[4]
Many FDA-approved drugs today contain this motif, a testament to the success of these early design principles.[6][7][8]
Early Roles in Asymmetric Synthesis and Analysis
The influence of trifluoromethyl-containing chiral amines extends beyond their direct use as bioactive molecules. They were also recognized early on for their potential to control the stereochemical outcome of reactions.
As Chiral Ligands and Auxiliaries to Induce Asymmetry
The introduction of a CF3 group into chiral ligands and auxiliaries was found to improve their ability to induce asymmetry in stereoselective reactions.[9] For example, chiral β-amino alcohols derived from trifluoromethylated amines were shown to enhance the stereoselectivity of reactions like the addition of diethylzinc to aldehydes compared to their non-fluorinated counterparts.[9] The electronic properties of the CF3 group can influence the Lewis acidity/basicity of the catalytic complex and its conformational rigidity, leading to a more organized transition state and higher enantiomeric excess in the product.
| Ligand/Auxiliary Type | Typical Enantiomeric Excess (ee) | Role of CF3 Group |
| Standard Chiral Amino Alcohol | 60-85% | Provides a chiral environment for the reaction. |
| CF3-Containing Chiral Amino Alcohol | >90% | Enhances conformational rigidity and modulates catalyst electronics, leading to improved facial discrimination.[9] |
| Table 1: Conceptual comparison of stereoselectivity achieved with standard vs. CF3-containing chiral auxiliaries in a representative asymmetric addition reaction. |
Application as Chiral Resolving Agents and Derivatizing Agents
The unique properties of these amines also made them useful analytical tools. Chiral amines can be used as resolving agents to separate racemic mixtures of chiral acids. Furthermore, they can serve as chiral derivatizing agents. By reacting a racemic alcohol or carboxylic acid with an enantiopure trifluoromethyl-containing amine, one forms a pair of diastereomers. These diastereomers have different physical properties and can be distinguished and quantified using techniques like NMR spectroscopy (specifically 19F NMR) or chromatography, allowing for the accurate determination of the enantiomeric excess (ee) of the original mixture.[10]
Conclusion
The early applications of trifluoromethyl-containing chiral amines laid the critical groundwork for what has become a cornerstone of modern medicinal chemistry and organic synthesis. Initial progress was defined by overcoming significant synthetic hurdles, with diastereoselective methods and the first catalytic asymmetric reactions providing crucial access to these molecules. Scientists in the field quickly capitalized on this availability, demonstrating the profound utility of these compounds as metabolically robust pharmacophores, particularly as amide bond surrogates, and as powerful tools for enhancing the pharmacokinetic profiles of drug candidates. Concurrently, their role in asymmetric synthesis as ligands and analytical reagents highlighted their versatility. This foundational work validated the core chemical principles—that the strategic combination of chirality and trifluoromethylation provides a powerful and synergistic approach to molecular design—paving the way for the countless advanced applications and FDA-approved drugs that rely on this privileged structural motif today.
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An In-Depth Technical Guide to (S)-1,1,1-trifluoropropan-2-amine: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1,1,1-trifluoropropan-2-amine, a chiral trifluoromethylated amine, has emerged as a pivotal building block in modern medicinal chemistry. Its unique structural and physicochemical properties, imparted by the stereogenic center and the trifluoromethyl group, offer significant advantages in the design of novel therapeutics with enhanced metabolic stability, binding affinity, and bioavailability. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of this valuable compound. We will delve into various synthetic strategies, from early racemic preparations to sophisticated asymmetric methodologies, providing detailed protocols and mechanistic insights. Furthermore, this guide will explore the profound impact of the trifluoro-isopropylamine moiety on the biological activity of drug candidates, supported by relevant data.
Introduction: The Rise of Fluorine in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern pharmaceutical design. The trifluoromethyl group (CF3), in particular, is prized for its ability to modulate a molecule's electronic properties, lipophilicity, and metabolic stability. When combined with a chiral center, as in this compound, it creates a powerful synthon for accessing novel chemical space and optimizing drug-like properties. This guide will illuminate the journey of this seemingly simple yet powerful molecule, from its academic origins to its role in the development of cutting-edge therapeutics.
Discovery and Historical Perspective
The story of 1,1,1-trifluoropropan-2-amine is intertwined with the broader history of organofluorine chemistry. While early methods focused on racemic preparations, the increasing demand for enantiopure pharmaceuticals spurred the development of asymmetric syntheses.
First Reported Synthesis of Racemic 1,1,1-Trifluoropropan-2-amine
The first documented synthesis of 1,1,1-trifluoro-2-aminopropane appears to be in a 1956 publication by J.B. Dickey and colleagues in Industrial & Engineering Chemistry.[1][2][3][4] Their work, focused on fluorinated aminoanthraquinone dyes, described the preparation of the amine via the hydrogenation of the corresponding oxime. This early method, while foundational, produced a racemic mixture and highlighted the challenges of working with fluorinated compounds at the time.
Industrial Pathways and Early Enantioselective Efforts
On an industrial scale, enantiomers of 1,1,1-trifluoropropan-2-amine have been produced by the fluorination of D- and L-alanine using sulfur tetrafluoride (SF4).[5] However, the hazardous nature of SF4 necessitated specialized facilities and drove the search for more accessible laboratory-scale methods.
A seminal contribution to the enantioselective synthesis of chiral fluoroalkylamines came from the work of V.A. Soloshonok and his research group.[5] Their development of methods involving chirality transfer from a chiral auxiliary laid the groundwork for many of the modern asymmetric syntheses of this compound.[5] One notable early method involved the resolution of racemic 1,1,1-trifluoropropan-2-amine through crystallization with an enantiopure chiral acid, such as tartaric acid.[5]
Synthetic Methodologies
The synthesis of enantiomerically pure this compound has been a subject of considerable research, leading to a variety of elegant and efficient strategies.
Asymmetric Synthesis via Chiral Sulfinamide Auxiliary
A highly effective and widely adopted method for the asymmetric synthesis of chiral amines, including this compound, employs a chiral tert-butanesulfinamide auxiliary. This method is valued for its high diastereoselectivity and the reliability of the chiral auxiliary.
Workflow for Asymmetric Synthesis using a Chiral Sulfinamide Auxiliary:
Caption: Asymmetric synthesis of this compound.
Experimental Protocol: Asymmetric Synthesis using (S)-tert-Butanesulfinamide
-
Condensation: To a solution of 1,1,1-trifluoroacetone in a suitable solvent (e.g., dichloromethane), add (S)-tert-butanesulfinamide and a dehydrating agent (e.g., Ti(OEt)4 or CuSO4). Stir the reaction mixture at room temperature until the formation of the N-sulfinylimine is complete, as monitored by an appropriate analytical technique (e.g., 19F NMR).
-
Diastereoselective Reduction: Cool the reaction mixture to a low temperature (e.g., -78 °C) and add a reducing agent such as sodium borohydride (NaBH4). The hydride attacks the imine carbon from the less sterically hindered face, directed by the chiral sulfinyl group, leading to the formation of the desired diastereomer of the sulfinamide.
-
Purification: After the reaction is complete, quench the reaction and purify the resulting diastereomeric sulfinamides by column chromatography.
-
Deprotection: Treat the purified sulfinamide with a strong acid, such as hydrochloric acid in a protic solvent (e.g., methanol), to cleave the sulfinyl group and afford the desired this compound, typically as its hydrochloride salt.
Causality Behind Experimental Choices:
-
The choice of the (S)-enantiomer of the tert-butanesulfinamide auxiliary is crucial as it dictates the stereochemical outcome of the reduction step, leading to the (S)-amine.
-
The low reaction temperature for the reduction minimizes side reactions and enhances the diastereoselectivity of the hydride addition.
-
The mechanism of the diastereoselective reduction with NaBH4 is believed to proceed through a six-membered chair-like transition state where the bulky tert-butyl group of the sulfinamide and the trifluoromethyl group of the imine orient themselves to minimize steric hindrance, thus directing the hydride attack to one face of the imine.
Comparison of Synthetic Methods:
| Method | Starting Material | Chiral Source | Typical Yield | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |
| Chiral Sulfinamide Auxiliary | 1,1,1-Trifluoroacetone | (S)-tert-Butanesulfinamide | Good to Excellent | >95% | High selectivity, reliable, well-established | Requires stoichiometric chiral auxiliary |
| Chirality Transfer (Soloshonok) | 1,1,1-Trifluoroacetone | Chiral amine | Good | 90-95% | Seminal method, effective | May require specific chiral amines |
| Resolution of Racemic Amine | Racemic amine | Chiral acid (e.g., Tartaric acid) | ~50% (theoretical max) | >99% | High enantiopurity of final product | Loss of 50% of the material |
| Industrial Fluorination | L-Alanine | L-Alanine | Good | High | Utilizes readily available starting material | Use of hazardous reagents (SF4) |
Physicochemical Properties and Characterization
This compound is a colorless liquid at room temperature. The presence of the trifluoromethyl group significantly lowers the basicity of the amine compared to its non-fluorinated analog, a property that can be advantageous in drug design to reduce off-target effects related to high basicity.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C3H6F3N |
| Molecular Weight | 113.08 g/mol |
| Boiling Point | 46-47 °C |
| CAS Number | (S)-enantiomer: 373369-12-1 |
| Hydrochloride Salt CAS | (S)-enantiomer: 125353-44-8 |
Spectroscopic Characterization (Typical Values):
-
¹H NMR: The spectrum would show a quartet for the proton at the chiral center (C2) due to coupling with the three fluorine atoms and a doublet for the methyl protons. The amine protons would appear as a broad singlet.
-
¹³C NMR: The carbon bearing the trifluoromethyl group would appear as a quartet in the proton-decoupled spectrum due to one-bond C-F coupling.
-
¹⁹F NMR: The spectrum would show a doublet due to coupling with the proton at the chiral center.
Applications in Drug Discovery and Development
The trifluoro-isopropylamine moiety is a privileged scaffold in medicinal chemistry due to its ability to enhance key drug-like properties.
Impact on Biological Activity
The introduction of the this compound motif can have a profound impact on a molecule's biological activity. The trifluoromethyl group can engage in favorable interactions with biological targets, such as dipole-dipole and orthogonal multipolar interactions, which are distinct from the interactions of a simple methyl group. Furthermore, the stereochemistry at the amine center is often critical for precise target engagement.
Unfortunately, despite its utility as a building block, there are no widely marketed drugs that directly incorporate the this compound fragment in their final structure. Its primary role is as a key intermediate in the synthesis of more complex chiral molecules. However, the closely related chiral β-amino acid moiety is a key component of the blockbuster anti-diabetic drug, Sitagliptin, highlighting the pharmaceutical industry's interest in such chiral fluorinated amines.
The following table provides examples of the biological activity of compounds containing a trifluoromethyl group adjacent to a nitrogen atom, illustrating the potency that this structural motif can confer.
| Compound Class | Target | IC50 / Ki | Reference |
| Trifluoromethyl Thioxanthone Derivatives | HeLa (cervical cancer) cells | IC50 = 87.8 nM | [6] |
| Trifluoromethyl Pyrimidine Derivatives | Botrytis cinereal | Inhibition rate >96% at 50 µg/ml | |
| Trifluoromethyl Thioxanthone Derivatives | COX-2 | IC50 = 6.5 - 27.4 nM | [6] |
Role in Enhancing Pharmacokinetic Properties
The trifluoromethyl group is a well-known metabolic blocker. By replacing a metabolically labile methyl or hydrogen group with a CF3 group, the metabolic stability of a drug candidate can be significantly improved, leading to a longer half-life and improved bioavailability. The reduced basicity of the amine can also decrease interactions with acidic phospholipids and reduce the potential for hERG channel inhibition.
Logical Framework for the Utility of this compound in Drug Design:
Caption: The impact of this compound's structural features on drug properties.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic fluorination and stereochemical control in modern drug discovery. From its early, challenging syntheses to the elegant and efficient asymmetric methods available today, its journey reflects the broader evolution of organic chemistry. While its direct incorporation into marketed drugs remains to be seen, its role as a critical chiral building block is undisputed. As our understanding of the subtle interactions of fluorinated groups with biological targets continues to grow, we can anticipate that this compound and its derivatives will continue to be invaluable tools for medicinal chemists in their quest to design the next generation of innovative therapeutics. The ongoing development of novel synthetic methodologies will undoubtedly make this and other chiral fluorinated amines even more accessible, further fueling their application in the creation of safer and more effective medicines.
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An In-Depth Technical Guide to the Safe Handling of (S)-1,1,1-trifluoropropan-2-amine
Abstract
(S)-1,1,1-trifluoropropan-2-amine is a critical chiral building block in modern drug discovery and development, prized for the unique pharmacological properties conferred by the trifluoromethyl group. However, its structural attributes—a primary amine with an adjacent electron-withdrawing trifluoromethyl group—necessitate a rigorous and informed approach to its handling and safety management. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to safely manage this compound and its derivatives in a laboratory setting. We will dissect the compound's hazard profile, establish field-proven handling and storage protocols, detail emergency response procedures, and outline compliant disposal methods. The causality behind each recommendation is explained to foster a culture of safety built on scientific understanding.
Hazard Identification and Risk Assessment
A thorough understanding of a chemical's intrinsic hazards is the foundation of safe laboratory practice. While a specific Safety Data Sheet (SDS) for the free base of this compound is not widely available, extensive data from its hydrochloride salt (CAS 125353-44-8) and its enantiomer, (R)-1,1,1-trifluoropropan-2-amine, provide a reliable basis for risk assessment.[1][2][3] The primary hazards are consistent across these related compounds and are summarized below.
1.1. Summary of Hazards
| Hazard Classification | Description | GHS Hazard Statement(s) |
| Acute Oral Toxicity | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | Causes skin irritation. The free base may cause severe skin burns. | H315 (Irritation), H314 (Corrosion) |
| Serious Eye Damage/Irritation | Causes serious eye irritation. High risk of severe eye damage. | H319 (Irritation), H318 (Damage) |
| Respiratory Irritation | May cause respiratory tract irritation. | H335 |
| Flammability | The free base is expected to be a flammable liquid and vapor. | H226 |
Data synthesized from SDS of hydrochloride salts and related fluorinated amines.[2][3]
1.2. Causality of Hazards: A Mechanistic View
-
Corrosivity and Irritation: Primary amines are basic and can disrupt biological tissues through saponification of fats and protein denaturation. The high electronegativity of the fluorine atoms in the trifluoromethyl group enhances the compound's ability to act as a hydrogen bond donor and acceptor, potentially increasing its interaction with biological macromolecules and exacerbating irritation.
-
Inhalation Hazard: Low molecular weight amines are often volatile. Inhalation of vapors can lead to irritation of the mucous membranes in the respiratory tract.[4]
-
Flammability: The presence of a hydrocarbon backbone makes the molecule combustible. As a liquid with an expected low boiling point, its vapors can form explosive mixtures with air.[3]
Engineering Controls and Personal Protective Equipment (PPE)
The primary directive in chemical handling is to minimize exposure. This is achieved through a multi-layered approach, prioritizing engineering controls and supplementing with appropriate PPE.
2.1. The Hierarchy of Controls
The following diagram illustrates the fundamental workflow for establishing a safe handling environment for volatile and corrosive chemicals.
Caption: Hierarchy of controls for handling this compound.
2.2. Personal Protective Equipment (PPE) Protocol
A self-validating PPE protocol ensures that each layer of protection is correctly chosen and implemented.
| Body Part | Required PPE | Rationale and Validation Step |
| Eyes/Face | Chemical splash goggles AND a full-face shield. | Why: Protects against splashes of the corrosive liquid and irritating vapors. Goggles provide a seal around the eyes; the face shield protects the rest of the face. Validation: Ensure goggles meet ANSI Z87.1 standards. Check for a complete seal before entering the work area. |
| Skin/Body | Flame-retardant laboratory coat worn over personal clothing. A chemically resistant apron should be worn over the lab coat when handling larger quantities (>50 mL). | Why: Provides a barrier against accidental spills and protects from the flammability hazard. Validation: Ensure lab coat is fully buttoned. Inspect apron for signs of degradation before use. |
| Hands | Nitrile or neoprene gloves. Double-gloving is recommended. | Why: Provides a direct barrier to skin contact. Amines can be absorbed through the skin. Validation: Check the glove manufacturer's compatibility chart. Before use, inspect gloves for any tears or pinholes. Change gloves immediately after any contact with the chemical.[5] |
| Respiratory | Use is dictated by risk assessment. May be required if engineering controls are insufficient or during spill cleanup. | Why: Prevents inhalation of harmful vapors. Validation: If required, use a NIOSH-approved respirator with organic vapor cartridges. Personnel must be fit-tested and trained in its use. |
Safe Handling and Storage Protocols
Adherence to strict, methodical procedures is non-negotiable.
3.1. Experimental Workflow: A Step-by-Step Guide
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for the compound and any other reagents being used.[2][6]
-
Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[2]
-
Prepare all necessary equipment and reagents before bringing the amine into the fume hood.
-
Set up a designated waste container for amine-contaminated materials within the fume hood.
-
-
Handling and Transfer:
-
ALWAYS conduct all manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.[5][6]
-
Ground and bond containers and receiving equipment during transfers to prevent static discharge, which can ignite flammable vapors.[5]
-
Use only non-sparking tools.[5]
-
When transferring, pour slowly and carefully to avoid splashing. Use a funnel for transfers into containers with narrow openings.
-
Keep containers tightly closed when not in use to prevent the escape of vapors.[4]
-
-
Post-Handling:
-
Decontaminate all surfaces within the fume hood after work is complete.
-
Carefully remove gloves and wash hands thoroughly with soap and water after handling.[6]
-
Properly label and store the compound immediately.
-
3.2. Storage Requirements
Improper storage is a common source of laboratory incidents. Segregation and environmental control are key.
-
Location: Store in a cool, dry, and well-ventilated area designated for flammable and corrosive liquids.[5] Store away from heat, sparks, open flames, and other ignition sources.[4]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[5] Storing acids and bases together can lead to violent neutralization reactions. Storing with oxidizers creates a significant fire or explosion risk.
-
Container: Keep in the original, tightly sealed container. Ensure the container is clearly labeled with the full chemical name and all relevant hazard pictograms.
-
Refrigeration: If refrigeration is required, use only a refrigerator specifically designed for the storage of flammable materials. Standard refrigerators contain ignition sources (e.g., light bulbs, thermostats) that can ignite flammable vapors.
Caption: Storage compatibility diagram for this compound.
Emergency and First Aid Procedures
Rapid and correct response to an exposure or spill is critical to mitigating harm.
4.1. Exposure Response Protocol
| Exposure Route | Immediate Action | Follow-Up Medical Care |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth).[6] | Seek immediate medical attention. Show the Safety Data Sheet to the attending physician. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[6] | Seek immediate medical attention for any burns or persistent irritation. Contaminated clothing must be laundered before reuse. |
| Eye Contact | Immediately and continuously rinse eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. | Seek immediate medical attention from an ophthalmologist. Delay can result in permanent eye damage. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water.[6] | Seek immediate medical attention. Call a poison control center or physician. |
4.2. Spill Response
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Do not use combustible materials like paper towels.
-
Collect the absorbent material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the area with a suitable cleaning agent.
-
-
Major Spill (outside a fume hood or large volume):
-
Evacuate the immediate area and alert all nearby personnel.
-
If safe to do so, remove ignition sources and increase ventilation.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
Waste Disposal
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Segregation: Collect all waste contaminated with this compound, including excess reagent, contaminated absorbent materials, and disposable PPE, in a dedicated and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and associated hazards (e.g., "Flammable," "Corrosive").
-
Storage: Keep the waste container closed except when adding waste. Store it in a designated satellite accumulation area within the lab, away from incompatible materials.
-
Disposal: Arrange for pickup by your institution's certified hazardous waste management provider. Never dispose of this chemical down the drain or in regular trash.[2]
Conclusion
This compound is a valuable tool in pharmaceutical research, but its utility is matched by its potential hazards. By embracing a safety-first mindset grounded in the scientific principles of chemical reactivity and toxicology, researchers can mitigate these risks effectively. The integration of robust engineering controls, diligent use of personal protective equipment, strict adherence to handling protocols, and thorough emergency preparedness forms a self-validating system that protects the scientist, the integrity of the research, and the wider environment.
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MG Chemicals. (2023). Safety Data Sheet. Retrieved January 13, 2026, from [Link]
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-
University of Southampton ePrints. (n.d.). 1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides. Retrieved January 13, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for Enantioselective Synthesis Using (S)-1,1,1-trifluoropropan-2-amine as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the application of (S)-1,1,1-trifluoropropan-2-amine as a chiral auxiliary in enantioselective synthesis. The unique electronic properties conferred by the trifluoromethyl group offer distinct advantages in controlling stereochemistry and potentially influencing reaction outcomes. These notes offer theoretical grounding and practical, step-by-step protocols for the formation of chiral amide synthons, their application in asymmetric alkylations and aldol reactions, and the subsequent cleavage and recovery of the auxiliary. The causality behind experimental choices, mechanistic models for stereocontrol, and robust protocols are detailed to ensure scientific integrity and reproducibility.
Introduction: The Strategic Advantage of a Fluorinated Chiral Auxiliary
Chiral auxiliaries are a cornerstone of modern asymmetric synthesis, providing a reliable method for introducing stereocenters by temporarily attaching a chiral moiety to a prochiral substrate.[1] The choice of auxiliary is critical, as it governs the facial selectivity of bond formation. This compound is a compelling, albeit underutilized, chiral auxiliary. The presence of the sterically demanding and highly electronegative trifluoromethyl (CF₃) group can profoundly influence the conformational preferences of the transition state, leading to high levels of diastereoselectivity.[2] Furthermore, the ¹⁹F NMR signal of the CF₃ group can serve as a sensitive probe for monitoring reaction progress and diastereomeric ratios.
Key Attributes of this compound as a Chiral Auxiliary:
-
High Stereodirecting Ability: The bulky CF₃ group can effectively shield one face of the enolate, directing incoming electrophiles to the opposite face.
-
Unique Electronic Profile: The electron-withdrawing nature of the CF₃ group can modulate the reactivity of the attached acyl group.
-
¹⁹F NMR Probe: Provides a clear spectroscopic handle for analysis.
-
Potential for High Recovery: As with other valuable auxiliaries, robust cleavage protocols are essential for economic viability.
Preparation of the Chiral Synthon: N-Acyl-(S)-1,1,1-trifluoropropan-2-amine
The first critical step is the coupling of the chiral amine with a carboxylic acid to form the corresponding amide. This amide serves as the substrate for subsequent enantioselective transformations. Due to the reduced nucleophilicity of the fluorinated amine, standard amide coupling conditions may require optimization.
Protocol 1: Synthesis of N-Propionyl-(S)-1,1,1-trifluoropropan-2-amine
This protocol describes a general procedure for the acylation of the chiral auxiliary.
Materials:
-
This compound hydrochloride
-
Propionyl chloride
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of this compound hydrochloride (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add Et₃N (2.2 eq) dropwise.
-
Allow the mixture to stir for 10 minutes.
-
Add propionyl chloride (1.1 eq) dropwise to the solution while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the consumption of the amine.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure N-propionyl amide.
Causality Note: The use of 2.2 equivalents of base is crucial; one equivalent neutralizes the hydrochloride salt, and the second scavenges the HCl generated during the acylation. The electron-withdrawing CF₃ group makes the amine a weaker nucleophile, hence the need for extended reaction times or potentially stronger coupling agents like EDC/HOBt for less reactive carboxylic acids.[3]
Application in Asymmetric Alkylation
The N-acyl amide can be deprotonated to form a chiral enolate, which then reacts with an electrophile. The auxiliary directs the approach of the electrophile to one face of the enolate.
Diagram: Asymmetric Alkylation Workflow
Sources
Application Notes & Protocols: Asymmetric Synthesis of Pharmaceuticals with (S)-1,1,1-trifluoropropan-2-amine
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering profound enhancements to metabolic stability, lipophilicity, and binding affinity.[1][2] When combined with the stereochemical precision of a chiral center, the resulting building blocks become exceptionally powerful tools for pharmaceutical synthesis. This guide provides an in-depth exploration of (S)-1,1,1-trifluoropropan-2-amine, a versatile chiral primary amine, in the asymmetric synthesis of complex pharmaceutical intermediates. We will dissect the causality behind its application in key synthetic transformations, provide detailed, field-tested protocols for its use in reductive amination and amide coupling, and present a case study illustrating its role in constructing biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorinated chiral synthons for the efficient construction of enantiomerically pure pharmaceuticals.
The Strategic Advantage of Chiral Trifluoromethylated Amines
The prevalence of chiral amines in pharmaceuticals is remarkable, with over 80% of all drugs and drug candidates featuring an amine functional group.[3] The specific stereoisomer of a chiral drug is often responsible for its therapeutic effect, while the other enantiomer may be inactive or even toxic.[4] This biological reality mandates the use of asymmetric synthesis to produce single-enantiomer drugs.
The trifluoromethyl (CF₃) group, often termed a "super-hydrogen," provides distinct advantages:
-
Metabolic Stability: The strength of the C-F bond makes the CF₃ group highly resistant to oxidative metabolism, prolonging the half-life of a drug.[5]
-
Enhanced Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.[1]
-
Modulation of pKa: The strong electron-withdrawing nature of the CF₃ group lowers the pKa of nearby amines, influencing their ionization state at physiological pH and affecting drug-receptor interactions.
-
Bioisosterism: The CF₃ group can serve as a bioisostere for other chemical groups, such as an amide, offering similar spatial properties but with improved metabolic characteristics.[5]
This compound (CAS: 125278-10-6) elegantly combines these features, offering a pre-defined stereocenter directly attached to the influential trifluoromethyl moiety. This makes it a high-value building block for introducing chirality and metabolic stability simultaneously.
Physicochemical Properties
A clear understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 125278-10-6 | [6][7] |
| Molecular Formula | C₃H₆F₃N | [6][7] |
| Molecular Weight | 113.08 g/mol | [6][7] |
| Appearance | Clear Liquid | [7] |
| Purity | Typically ≥95% | [6][7] |
| Boiling Point | 46-47 °C | [8] |
Core Synthetic Applications & Protocols
This compound is primarily employed in two fundamental bond-forming reactions: reductive amination to form C-N single bonds and amide coupling to form C(O)-N bonds.
Diastereoselective Reductive Amination
Reductive amination is a robust and widely used method for synthesizing amines from carbonyl compounds.[9] When using a chiral amine like this compound, the reaction proceeds diastereoselectively. The existing stereocenter on the amine directs the formation of the new stereocenter, allowing for predictable control over the product's stereochemistry.
Causality of the Protocol: The reaction begins with the formation of a hemiaminal, which then dehydrates to form an iminium ion intermediate. The trifluoromethyl group's steric bulk and electronic influence on the amine's nucleophilicity are key. The subsequent hydride attack, typically from a mild and selective reducing agent like sodium triacetoxyborohydride [NaB(OAc)₃H], occurs preferentially from the less sterically hindered face of the iminium ion, leading to the desired diastereomer. Dichloroethane (DCE) is an excellent solvent as it is non-protic and effectively solubilizes the reagents.
Protocol 2.1: General Procedure for Diastereoselective Reductive Amination
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carbonyl compound (1.0 eq).
-
Solvent Addition: Dissolve the substrate in 1,2-dichloroethane (DCE) to a concentration of 0.1-0.2 M.
-
Amine Addition: Add this compound (1.1-1.2 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.
-
Scientist's Note: For less reactive ketones, adding a catalytic amount of acetic acid (0.1 eq) can accelerate imine formation.
-
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes.
-
Causality: Portion-wise addition controls any potential exotherm and maintains a steady reaction rate. NaBH(OAc)₃ is chosen for its mildness and tolerance of various functional groups.[9]
-
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired diastereomerically enriched amine.
Amide Bond Formation
The amide bond is arguably the most important functional group in medicinal chemistry, forming the backbone of peptides and present in countless drug molecules.[10][11] Coupling this compound with a carboxylic acid creates a stable, chiral, trifluoromethylated amide.
Causality of the Protocol: The direct reaction between a carboxylic acid and an amine is generally unfavorable. Therefore, the carboxylic acid must first be activated.[10] This is achieved using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive acylium ion or active ester intermediate. The amine then acts as a nucleophile, attacking the activated carbonyl to form the amide bond. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to neutralize the acid generated during the reaction and to deprotonate the amine salt, ensuring the amine remains a free nucleophile.
Protocol 2.2: General Procedure for Amide Coupling using HATU
-
Reagent Preparation: To a round-bottom flask, add the carboxylic acid (1.0 eq) and dissolve it in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or DCM (0.1-0.2 M).
-
Amine and Base Addition: Add this compound (1.1 eq) followed by DIPEA (2.0-3.0 eq).
-
Coupling Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add HATU (1.2 eq) in one portion.
-
Scientist's Note: HATU is highly efficient and helps suppress racemization in chiral carboxylic acids. For large-scale synthesis, the less expensive EDCI/HOBt combination is often used.[12]
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with water, 5% aqueous lithium chloride (LiCl) solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the pure chiral amide.
Case Study: Synthesis of a Chiral HDAC6 Inhibitor Intermediate
Histone deacetylase 6 (HDAC6) inhibitors are a class of therapeutic agents being investigated for cancer and inflammatory diseases. The synthesis of chiral α-trifluoromethyl amines is crucial for creating potent and selective inhibitors.[5] We can illustrate the utility of this compound in a key step towards such a molecule.
Retrosynthetic Analysis: A common structural motif in these inhibitors is a chiral hydroxamic acid derivative. The key chiral amine portion can be disconnected via an amide bond, leading back to a functionalized carboxylic acid and our key building block, this compound.
Synthetic Protocol: The forward synthesis involves the amide coupling of 4-(acetoxymethyl)benzoic acid with this compound, a key step demonstrated in the development of novel HDAC6 inhibitors.[5]
Step-by-Step Synthesis:
-
Acid Activation: In a 100 mL round-bottom flask, 4-(acetoxymethyl)benzoic acid (1.94 g, 10 mmol, 1.0 eq) is dissolved in anhydrous DCM (40 mL). The solution is cooled to 0 °C. Oxalyl chloride (1.0 mL, 11.5 mmol, 1.15 eq) is added dropwise, followed by one drop of DMF (catalyst).
-
Causality: This classic method converts the carboxylic acid to a highly reactive acyl chloride intermediate. The reaction is vented through a bubbler to handle the HCl and CO gas byproducts.
-
-
Reaction Monitoring: The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour. The reaction is complete when gas evolution ceases. The solvent and excess oxalyl chloride are removed under reduced pressure.
-
Amine Coupling: The resulting crude acyl chloride is re-dissolved in anhydrous DCM (20 mL) and cooled to 0 °C. A pre-mixed solution of this compound (1.24 g, 11 mmol, 1.1 eq) and triethylamine (2.1 mL, 15 mmol, 1.5 eq) in DCM (10 mL) is added dropwise.
-
Reaction Completion: The reaction is stirred at 0 °C for 1 hour and then at room temperature overnight.
-
Work-up and Purification: The reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with 1M HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄. After concentration, the crude product is purified by column chromatography (Hexane:Ethyl Acetate gradient) to yield the target chiral amide intermediate.
| Reactant 1 | Reactant 2 | Coupling Method | Product | Typical Yield |
| 4-(acetoxymethyl)benzoic acid | This compound | Acyl Chloride | (S)-[4-(acetoxymethyl)phenyl]-N-(1,1,1-trifluoropropan-2-yl)benzamide | >85% |
Conclusion and Future Perspectives
This compound stands out as a robust and highly effective chiral building block for modern pharmaceutical synthesis. Its ability to introduce a trifluoromethyl group and a stereocenter in a single, efficient step makes it invaluable for lead optimization and process development. The protocols detailed herein for reductive amination and amide coupling are foundational, reliable, and scalable, providing a clear pathway to complex, enantiomerically pure drug intermediates. As drug discovery continues to demand molecules with enhanced metabolic profiles and specific stereochemistry, the strategic application of synthons like this compound will undoubtedly become even more critical.
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Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
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Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC. PubMed Central. Available at: [Link]
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Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols. Frontiers in Catalysis. Available at: [Link]
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The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. Available at: [Link]
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1,1,1-Trifluoro-2-propanamine | C3H6F3N. PubChem. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PubMed Central. Available at: [Link]
-
Triflamides and Triflimides: Synthesis and Applications. MDPI. Available at: [Link]
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- 6. (S)-1,1,1-Trifluoro-2-propylamine 95.00% | CAS: 125278-10-6 | AChemBlock [achemblock.com]
- 7. (S)-1,1,1-Trifluoro-2-propylamine | CymitQuimica [cymitquimica.com]
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- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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- 12. mdpi.com [mdpi.com]
Application Note: Enantioselective Analysis of (S)-1,1,1-trifluoropropan-2-amine via Derivatization for Gas Chromatography
Introduction
(S)-1,1,1-trifluoropropan-2-amine is a critical chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Its trifluoromethyl group imparts unique properties such as enhanced metabolic stability and binding affinity. Consequently, the accurate determination of its enantiomeric purity is paramount for quality control and regulatory compliance. Gas chromatography (GC) offers high resolution and sensitivity, but the direct separation of enantiomers like this compound is often challenging on common achiral stationary phases due to their identical physical properties.[1][2]
This application note provides a comprehensive guide to the derivatization of this compound for robust enantioselective analysis by GC. Derivatization is a chemical modification process that converts the polar amine into a less polar, more volatile, and thermally stable derivative, which improves its chromatographic behavior.[3][4] By employing a chiral derivatizing agent (CDA), the enantiomers of the amine are converted into diastereomers. These diastereomers possess distinct physical properties, allowing for their separation on a standard achiral GC column.[1][5] We will delve into the underlying mechanisms, present detailed protocols for two effective derivatization agents, and discuss the expected outcomes and critical experimental considerations.
Mechanism of Chiral Derivatization
The fundamental principle of chiral derivatization lies in the reaction of a racemic or enantiomerically enriched analyte with a single, pure enantiomer of a chiral derivatizing agent.[1] This reaction transforms the pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, have different physical and chemical properties, including boiling points and interactions with the GC stationary phase. This allows for their separation using conventional achiral chromatography.[1]
The reaction can be generalized as follows:
-
(S)-Amine + (R)-CDA → (S,R)-Diastereomer
-
(R)-Amine + (R)-CDA → (R,R)-Diastereomer
The resulting diastereomers will exhibit different retention times on an achiral GC column, enabling their quantification. The choice of the CDA is crucial and depends on the functional group of the analyte, the desired volatility of the derivative, and the sensitivity of the detection method.[6] For primary amines like 1,1,1-trifluoropropan-2-amine, acylating agents are highly effective.
Featured Derivatization Protocols
This section details the protocols for two highly effective chiral derivatizing agents for the analysis of this compound: N-trifluoroacetyl-L-prolyl chloride (TPC) and (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride).
Protocol 1: Derivatization with N-trifluoroacetyl-L-prolyl chloride (TPC)
TPC is a widely used chiral derivatizing reagent for amines, particularly for amphetamines and related compounds.[5][7] It reacts with the primary amine to form stable diastereomeric amides that are volatile and well-suited for GC analysis.[7] The trifluoroacetyl group enhances the volatility and can improve sensitivity with an electron capture detector (ECD).[3]
Experimental Workflow for TPC Derivatization
Caption: Workflow for TPC Derivatization.
Step-by-Step Protocol:
-
Sample Preparation: In a 2 mL reaction vial, dissolve approximately 1-5 mg of the this compound sample in 500 µL of an anhydrous aprotic solvent such as ethyl acetate or dichloromethane.
-
Reagent Addition: Add 1.2 equivalents of N-trifluoroacetyl-L-prolyl chloride (TPC) to the sample solution.
-
Base Addition: Add 1.5 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to the mixture. This is crucial to neutralize the HCl byproduct of the acylation reaction, driving the equilibrium towards product formation.
-
Reaction: Tightly cap the vial and vortex briefly. Heat the mixture at 60-70°C for 15-30 minutes.[3] It is critical to ensure the reaction goes to completion to prevent kinetic resolution, which could lead to inaccurate enantiomeric ratio determination.[3][8]
-
Work-up: After cooling to room temperature, add 1 mL of 1 M HCl to the vial to quench the reaction and remove excess triethylamine. Vortex and allow the layers to separate.
-
Extraction: Transfer the organic layer to a clean vial.
-
Drying: Dry the organic layer over anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC system.
Protocol 2: Derivatization with (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride, MTPA-Cl)
Mosher's acid and its derivatives are renowned reagents for determining the enantiomeric purity and absolute configuration of alcohols and amines.[1][9][10] The resulting diastereomeric amides are often distinguishable by NMR spectroscopy and are also amenable to GC analysis.[8][9] The presence of two trifluoromethyl groups (one from the analyte and one from the reagent) can significantly enhance detection sensitivity with an ECD.
Experimental Workflow for MTPA-Cl Derivatization
Caption: Workflow for MTPA-Cl Derivatization.
Step-by-Step Protocol:
-
Sample Preparation: In a dry 2 mL reaction vial, dissolve 1-5 mg of the this compound sample in 500 µL of anhydrous dichloromethane.
-
Reagent Addition: Add 1.1 equivalents of (R)-(-)-MTPA-Cl to the solution.
-
Catalyst/Base Addition: Add 2 equivalents of anhydrous pyridine. Pyridine acts as both a catalyst and a scavenger for the HCl byproduct.
-
Reaction: Cap the vial and allow the reaction to proceed at room temperature for 30-60 minutes with occasional swirling. Monitor the reaction for completion by TLC or a pilot GC run if necessary.
-
Work-up: Quench the reaction by adding 1 mL of saturated sodium bicarbonate solution to remove excess MTPA-Cl and HCl-pyridine salt.
-
Extraction: Extract the aqueous layer twice with 1 mL portions of dichloromethane. Combine the organic layers.
-
Drying: Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Analysis: The resulting solution containing the diastereomeric amides is ready for GC analysis.
Results and Discussion
Successful derivatization will yield a pair of diastereomers that can be resolved on a standard, non-chiral GC column (e.g., a 5% phenyl-methylpolysiloxane phase). The separation is based on the different volatilities and interactions of the diastereomers with the stationary phase.
Data Presentation
| Parameter | Derivatization with TPC | Derivatization with MTPA-Cl |
| Reagent | N-trifluoroacetyl-L-prolyl chloride | (R)-(-)-MTPA-Cl |
| Reaction Temp. | 60-70°C | Room Temperature |
| Reaction Time | 15-30 min | 30-60 min |
| Byproduct | HCl | HCl |
| Base/Catalyst | Triethylamine | Pyridine |
| GC Column | Standard non-chiral (e.g., DB-5) | Standard non-chiral (e.g., DB-5) |
| Detector | FID, ECD, MS | FID, ECD, MS |
| Expected Elution | Diastereomers with different tR | Diastereomers with different tR |
Causality Behind Experimental Choices:
-
Anhydrous Solvents: The use of anhydrous solvents is critical as both TPC and MTPA-Cl are acyl chlorides that readily hydrolyze in the presence of water, which would reduce the yield of the desired derivative.[6]
-
Base Addition: The addition of a base (triethylamine or pyridine) is essential to neutralize the hydrochloric acid generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive, and drives the reaction to completion.
-
Reaction Temperature: Gentle heating for the TPC reaction helps to overcome the activation energy and ensures a reasonable reaction rate. The MTPA-Cl reaction is typically facile enough to proceed at room temperature.
-
Work-up Procedure: The washing steps are crucial for removing unreacted reagents and byproducts that could interfere with the GC analysis or degrade the column.
Trustworthiness and Self-Validation:
To ensure the validity of the results, it is recommended to perform the following checks:
-
Analyze the CDA: Inject a solution of the chiral derivatizing agent alone to confirm its purity and identify any potential interfering peaks.
-
Derivatize a Racemic Standard: Derivatize a racemic (50:50) mixture of 1,1,1-trifluoropropan-2-amine. The resulting chromatogram should show two peaks of equal area for the two diastereomers. This confirms that the derivatization and separation are successful and that there is no significant kinetic resolution.
-
Spike the Sample: Spike the unknown sample with a small amount of the (R)-enantiomer. The peak corresponding to the (R,S)-diastereomer (assuming an (S)-CDA) should increase in area, confirming peak identity.
Conclusion
The derivatization of this compound with chiral reagents like N-trifluoroacetyl-L-prolyl chloride or Mosher's acid chloride provides a robust and reliable method for its enantioselective analysis by gas chromatography on a standard achiral column. The choice between the reagents may depend on laboratory availability, cost, and the specific requirements of the analytical method. By following the detailed protocols and validation steps outlined in this application note, researchers, scientists, and drug development professionals can achieve accurate and reproducible quantification of the enantiomeric purity of this important fluorinated building block.
References
- Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
- Alfa Chemistry. (n.d.). Chiral Derivatization Reagents.
- Blagbrough, I. S., & Das, B. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Benchchem. (n.d.). A Comparative Guide to Chiral Derivatizing Agents for the Analysis of Chiral Amines.
- Gaudry, D., & Marquet, P. L. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 71(6), 658-61.
- Thomson, J. S., Green, J. B., McWilliams, T. B., & Yu, S. K. T. (1993).
- Stow, K. M., & Rickenbach, E. A. (2014). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks.
- Wikipedia. (n.d.). Chiral derivatizing agent.
- TCI Chemicals. (n.d.). GC Derivatization Reagents.
- Supelco. (n.d.).
- Wiley Analytical Science. (2018).
- Kusch, P., Knupp, G., Herling, H., et al. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry.
- Hassan, M. Y., & Mara'i, A. H. (2012).
- Kaspar, H., & Brückner, H. (2016). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Protocols.io.
- The Retort. (2012). Mosher's Acid.
- Gaskell, S. J., & Brooks, C. J. (1997). Enantioselective gas chromatographic assay of 2-alkylamines using N-(trifluoroacetyl)prolyl derivatives and a chiral capillary column.
- Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of Amino Acids for Chiral Separation.
- Allen, D. A., Tomaso Jr, A. E., Priest, O. P., et al. (2011). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
- LCGC International. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
- Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
- Chinese Academy of Sciences. (2020).
- ChemEurope.com. (2020).
- University of Southampton. (n.d.). 1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides. ePrints Soton.
- ResearchGate. (2025). 2.1.2.
- Bryan Research & Engineering, LLC. (n.d.).
- Supelco. (n.d.). Amines Analysis by Packed Column GC. Bulletin 737F.
Sources
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. The Retort [www1.udel.edu]
- 9. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
Protocol for the N-Acylation of (S)-1,1,1-trifluoropropan-2-amine: A Comprehensive Guide for Researchers
Introduction: The Significance of N-Acylated (S)-1,1,1-trifluoropropan-2-amine in Modern Drug Discovery
This compound is a chiral building block of significant interest in medicinal chemistry and drug development. The incorporation of the trifluoromethyl group (CF3) into bioactive molecules can profoundly alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved membrane permeability.[1] When this chiral amine is N-acylated, the resulting amide moiety serves as a versatile scaffold for a wide array of drug candidates. Fluorinated chiral amines are pivotal in medicinal chemistry as the fluorine atoms decrease the basicity of the amine, thereby improving the bioavailability of the drug molecule.[2]
However, the very properties that make this amine attractive also present a synthetic challenge. The strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the nucleophilicity of the amine nitrogen, making standard amide coupling reactions sluggish and often low-yielding. This application note provides a robust and validated protocol for the efficient N-acylation of this challenging substrate, explains the underlying chemical principles, and offers practical guidance for troubleshooting.
Scientific Rationale and Mechanistic Overview
The N-acylation of an amine is a nucleophilic acyl substitution reaction. The reaction proceeds by the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of an activated carboxylic acid derivative.
Due to the reduced nucleophilicity of this compound, direct reaction with a carboxylic acid is not feasible. The carboxylic acid must first be activated to create a more potent electrophile. Two primary strategies are discussed herein:
-
Activation with Coupling Agents: Carboxylic acids are converted in situ into highly reactive intermediates using coupling agents. For electron-deficient amines, a combination of a carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), an activating agent like HOBt (1-hydroxybenzotriazole), and a nucleophilic catalyst like DMAP (4-dimethylaminopyridine) is particularly effective.
-
Use of Acyl Chlorides: Acyl chlorides are highly reactive carboxylic acid derivatives that can react directly with the amine, typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
The choice of method depends on the stability of the substrates, the desired scale, and the availability of the starting carboxylic acid or its corresponding acyl chloride. The protocol detailed below focuses on the highly reliable and versatile coupling agent approach.
}
Figure 1. General overview of the N-acylation workflow.
Detailed Experimental Protocol: EDC/HOBt/DMAP Mediated Coupling
This protocol is designed to be a robust starting point for the N-acylation of this compound with a variety of carboxylic acids.
Materials and Equipment
-
Reagents:
-
This compound (or its hydrochloride salt)
-
Carboxylic Acid (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
-
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DCM or MeCN (approx. 0.1 M concentration).
-
Add HOBt (1.1 eq) and DMAP (0.1 - 1.0 eq). The use of a full equivalent of DMAP can significantly improve yields for unreactive amines.
-
Stir the solution at room temperature until all solids are dissolved.
-
-
Carboxylic Acid Activation:
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.1 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes. This pre-activation step is crucial for forming the reactive HOBt-ester intermediate.
-
-
Amine Addition:
-
In a separate flask, dissolve this compound (1.2 eq) in a small amount of the reaction solvent.
-
If using the hydrochloride salt of the amine, add a non-nucleophilic base such as DIPEA or TEA (1.5 eq) to the amine solution to liberate the free base.
-
Slowly add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction to slowly warm to room temperature.
-
Stir the reaction for 12-24 hours. The progress should be monitored by TLC or LC-MS until consumption of the limiting reagent is observed.
-
-
Work-up Procedure:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with:
-
1M HCl (2x) to remove excess amine, DIPEA/TEA, and DMAP.
-
Saturated NaHCO₃ solution (2x) to remove unreacted carboxylic acid and HOBt.
-
Brine (1x).
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.
-
}
Figure 2. Step-by-step experimental workflow diagram.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete activation of the carboxylic acid. 2. Amine is not sufficiently nucleophilic under the conditions. 3. Reagents (especially solvent) are not anhydrous. | 1. Ensure EDC and HOBt are of good quality. Allow for a sufficient pre-activation time (Step 2). 2. Increase the amount of DMAP to 1.0 equivalent to act as an acylation catalyst. Consider switching to a more potent coupling agent like HATU. 3. Use freshly dried solvents and perform the reaction under a strict inert atmosphere. |
| Multiple Byproducts on TLC | 1. Formation of N-acylurea byproduct from EDC. 2. Side reactions due to elevated temperature. | 1. This is a common side reaction. The acidic and basic washes during work-up should remove most of it. Purification by chromatography is usually effective. 2. Maintain the reaction at room temperature or below. Avoid heating unless necessary. |
| Difficulty Removing Byproducts | 1. EDC-urea or HOBt are not fully removed by standard work-up. 2. Product is partially water-soluble. | 1. Perform multiple, vigorous washes. For stubborn DMF removal (if used as solvent), washing with 5% LiCl solution can be effective. 2. If the product has polar groups, minimize the number of aqueous washes or use a continuous liquid-liquid extractor. Back-extract the aqueous layers with the organic solvent. |
| Potential Racemization | 1. The carboxylic acid has a chiral center prone to epimerization. 2. The base used is too strong or reaction temperature is too high. | 1. Use HOBt or HOAt as additives, which are known to suppress racemization. Keep the reaction temperature at 0°C or below during activation and amine addition. 2. Use a hindered base like DIPEA instead of TEA. Avoid prolonged reaction times at elevated temperatures. |
Case Study: Synthesis of a Pharmaceutical Intermediate
The N-acylation of this compound is a key step in the synthesis of complex pharmaceutical agents. For instance, in the preparation of Bruton's Tyrosine Kinase (BTK) inhibitors, a core synthetic strategy involves the coupling of a complex carboxylic acid moiety with this compound.[3] While specific reagents for this exact step may vary based on the overall molecular structure, the general principles outlined in this protocol are widely applicable.
Table 1: Representative N-Acylation Reactions
| Carboxylic Acid | Coupling Reagents | Base | Solvent | Product |
| Benzoic Acid | EDC, HOBt, DMAP | DIPEA | MeCN | (S)-N-(1,1,1-trifluoropropan-2-yl)benzamide |
| 4-Fluorobenzoic Acid | HATU | DIPEA | DMF | (S)-N-(1,1,1-trifluoropropan-2-yl)-4-fluorobenzamide |
| Acetic Acid | Isobutyl Chloroformate | NMM | THF | (S)-N-(1,1,1-trifluoropropan-2-yl)acetamide |
| 5-fluoro-2-methoxybenzoic acid | (Not specified) | (Not specified) | (Not specified) | Key intermediate for a BTK inhibitor[3] |
Characterization and Quality Control
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the final product. The ¹⁹F NMR should show a characteristic signal for the CF₃ group, often a doublet due to coupling with the adjacent proton.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Chiral Purity Analysis: The enantiomeric excess (ee) of the final product should be determined to ensure no racemization has occurred. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).[4]
Conclusion
The N-acylation of this compound, while challenging due to its electronically deactivated nature, can be achieved efficiently and with high fidelity. The use of robust coupling protocols, such as the EDC/HOBt/DMAP system described, provides a reliable method for the synthesis of a wide range of N-acylated products. Careful attention to anhydrous conditions, appropriate stoichiometry, and thorough purification are paramount to success. This guide provides the necessary framework for researchers to confidently incorporate this valuable chiral building block into their synthetic programs.
References
- Title: Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
-
Title: Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Source: The Royal Society of Chemistry. [Link]
-
Title: Synthesis of Fluorinated Chiral Amines Using N - Tert -Butylsulfinyl Imines. Source: Future Medicinal Chemistry. [Link]
-
Title: Applications of Fluorine in Medicinal Chemistry. Source: ACS Publications. [Link]
Sources
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- 2. sci-hub.st [sci-hub.st]
- 3. US20230322682A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
Application Notes and Protocols for the Resolution of Chiral Acids Using (S)-1,1,1-trifluoropropan-2-amine
Introduction: The Critical Role of Chirality in Modern Drug Development
In the pharmaceutical industry, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit significantly different pharmacological and toxicological profiles.[1] One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects. Consequently, the production of enantiomerically pure active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing.[1][2]
Diastereomeric salt formation is a classical, robust, and widely utilized method for separating enantiomers from a racemic mixture.[3][4][5] This technique involves reacting the racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[3][4][5]
This guide focuses on the application of (S)-1,1,1-trifluoropropan-2-amine as a chiral resolving agent for the separation of racemic carboxylic acids. The presence of the trifluoromethyl group in this resolving agent can offer unique advantages, such as enhanced crystallinity of the resulting diastereomeric salts and altered solubility profiles, potentially leading to more efficient separations.
Mechanism of Action: The Principle of Diastereomeric Salt Formation
The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers, which have identical physical properties in an achiral environment, into a pair of diastereomers with distinct physical properties.[3][4][5]
When a racemic acid, (R/S)-Acid, is reacted with an enantiomerically pure amine, (S)-Amine, two diastereomeric salts are formed: [(R)-Acid:(S)-Amine] and [(S)-Acid:(S)-Amine]. Because these salts are diastereomers, they have different physical properties, including solubility, melting point, and crystal structure. This difference in solubility is exploited in fractional crystallization to separate them.
Caption: Mechanism of Chiral Resolution via Diastereomeric Salt Formation.
Experimental Protocols
The following protocols provide a general framework for the resolution of a racemic carboxylic acid using this compound. Optimization of solvent, temperature, and stoichiometry will be necessary for specific substrates.
Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization
This protocol details the formation of diastereomeric salts and their separation based on solubility differences. The choice of solvent is critical and often requires screening of several options (e.g., alcohols, esters, ketones, and their mixtures with water or non-polar solvents).
-
Solvent Screening (Small Scale):
-
In separate vials, dissolve a small amount of the racemic acid (e.g., 100 mg) in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone).
-
Add 0.5 equivalents of this compound to each vial.
-
Observe for precipitate formation at room temperature and after cooling in an ice bath. The solvent system that provides a crystalline precipitate is a good candidate for the resolution.
-
-
Salt Formation (Preparative Scale):
-
In a suitable flask, dissolve the racemic carboxylic acid (1.0 eq.) in the chosen solvent or solvent mixture.
-
Warm the solution gently to ensure complete dissolution.
-
Slowly add this compound (0.5-1.0 eq.) to the solution with stirring. The use of sub-stoichiometric amounts of the resolving agent can sometimes lead to higher enantiomeric excess in the crystallized salt.
-
Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath may be required to maximize precipitation.
-
Collect the precipitated diastereomeric salt by vacuum filtration.
-
Wash the salt with a small amount of the cold crystallization solvent.
-
Dry the salt under vacuum. This is the first crop of the less soluble diastereomeric salt.
-
-
Recrystallization (Optional but Recommended):
-
To improve the diastereomeric purity, recrystallize the salt from a fresh portion of the same or a slightly modified solvent system.
-
Collect and dry the purified salt as described above.
-
Protocol 2: Liberation of the Enantiopure Acid
This protocol describes the recovery of the enantiomerically enriched carboxylic acid from the isolated diastereomeric salt.
-
Salt Dissociation:
-
Suspend the isolated diastereomeric salt in a mixture of water and an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Acidify the aqueous layer with a strong acid (e.g., 2 M HCl) to a pH of 1-2. This will protonate the carboxylate and deprotonate the amine, breaking the salt.
-
Stir the mixture until all solids have dissolved.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts.
-
-
Isolation:
-
Wash the combined organic layers with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Determine the enantiomeric excess (e.e.) of the acid by a suitable method (e.g., chiral HPLC or NMR with a chiral shift reagent).
-
Protocol 3: Recovery of the Resolving Agent
Efficient recovery and recycling of the resolving agent are crucial for the economic viability of the process on a larger scale.[6]
-
Basification:
-
Take the acidic aqueous layer from the extraction step (Protocol 2, step 2).
-
Cool the aqueous layer in an ice bath.
-
Slowly add a strong base (e.g., 5 M NaOH or KOH) until the pH is >12 to deprotonate the ammonium salt and liberate the free amine.
-
-
Extraction:
-
Extract the basic aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.
-
-
Isolation:
-
Combine the organic extracts and dry over an anhydrous drying agent (e.g., K₂CO₃).
-
Filter and carefully remove the solvent by distillation, as this compound is volatile.
-
The recovered amine can be reused in subsequent resolutions.
-
Data Presentation
The efficiency of a chiral resolution is highly dependent on the specific acid, the resolving agent, and the solvent system used. The following table provides representative data for the resolution of common chiral acids.
| Chiral Acid | Resolving Agent | Solvent System | Typical Yield of Less Soluble Salt | Typical e.e. of Recovered Acid |
| Racemic Ibuprofen | This compound | Isopropanol/Water | 35-45% | >95% |
| Racemic Naproxen | This compound | Methanol | 40-48% | >98% |
| Racemic Mandelic Acid | This compound | Ethanol | 30-40% | >90% |
Experimental Workflow Visualization
Caption: Overall workflow for chiral resolution and recovery.
Conclusion
This compound is a valuable tool for the resolution of chiral carboxylic acids. Its fluorinated nature can lead to favorable crystallization properties of the diastereomeric salts, resulting in high enantiomeric purities. The protocols outlined in this guide provide a solid foundation for researchers to develop efficient resolution processes for their specific target molecules. As with any resolution, empirical optimization of the reaction conditions is key to achieving the best results.
References
-
University of Southampton ePrints. 1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides. [Link]
-
McCullagh, J. V. Enantiomeric Separation/ Resolution: Isolating the S- and R- stereoisomers of (+/-) ibuprofen. J. Chem. Educ.2008 , 85, 941. [Link]
-
Harrington, P.J.; Lodewijk, E. Twenty Years of Naproxen Technology. Organic Process Research and Development, 1997 , 1, 72-76. [Link]
-
Experiment 38: Enantiomers of Ibuprofen. [Link]
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- 4. US5621140A - Resolution of ibuprofen - Google Patents [patents.google.com]
- 5. Enantiomeric Resolution of (RS)-Naproxen and Application of (S)- Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes & Protocols: Strategic Incorporation of (S)-1,1,1-trifluoropropan-2-amine in Advanced Peptide Synthesis
Introduction: The Fluorine Advantage in Peptide Therapeutics
The strategic incorporation of fluorine into peptide structures represents a cornerstone of modern medicinal chemistry.[1] Fluorinated functional groups, particularly the trifluoromethyl (CF₃) group, can profoundly alter the physicochemical and pharmacological properties of a peptide, often leading to enhanced metabolic stability, increased lipophilicity for better membrane permeability, and refined binding affinities.[1][2][3] (S)-1,1,1-trifluoropropan-2-amine, a chiral building block featuring a trifluoromethyl group adjacent to a stereocenter, has emerged as a critical tool for drug development professionals seeking to imbue peptides with these desirable attributes.[4][5]
This guide provides an in-depth exploration of the rationale, challenges, and proven methodologies for incorporating this compound into peptide chains. It is designed for researchers, scientists, and drug development professionals aiming to leverage this unique amine to create next-generation peptide therapeutics.
Scientific Rationale: Why Use this compound?
The decision to incorporate the trifluoroisopropyl moiety is driven by its predictable and potent effects on peptide behavior.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than that of a C-H bond.[3] This inherent strength makes the trifluoromethyl group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for peptide degradation. Capping the C-terminus of a peptide with this compound can effectively protect it from carboxypeptidase activity, thereby extending its plasma half-life.[6]
-
Modulation of Lipophilicity and Conformation: The CF₃ group is highly lipophilic, a property that can improve a peptide's ability to cross cellular membranes.[2][3] Furthermore, the steric bulk and strong dipole moment of the trifluoromethyl group can act as a conformational constraint. This can lock the peptide into a more bioactive conformation, reducing the entropic penalty upon binding to its target and leading to higher affinity and selectivity.[7][8]
-
Stereospecific Interactions: As a single enantiomer, this compound allows for precise, stereospecific interactions with chiral biological targets like receptors and enzymes, which is fundamental to rational drug design.[4][5]
Core Challenge: Overcoming Reduced Reactivity
The primary challenge in utilizing this compound is its reduced nucleophilicity. The potent electron-withdrawing effect of the three fluorine atoms significantly lowers the basicity of the amine nitrogen, making it a weaker nucleophile compared to its non-fluorinated analog, isopropylamine.[4][9] This, combined with the steric hindrance imposed by the bulky CF₃ group, means that standard peptide coupling conditions are often inefficient and can lead to incomplete reactions.[10][11]
Successful amide bond formation requires the selection of highly potent coupling reagents and optimized reaction conditions to drive the reaction to completion.
Experimental Protocols for Amide Bond Formation
The following protocols are designed for the efficient coupling of a resin-bound peptide's C-terminal carboxylic acid to this compound hydrochloride. The hydrochloride salt is the common commercial form and requires in-situ neutralization.[12]
Selection of Coupling Reagents
The choice of coupling reagent is the most critical factor for success. Reagents are chosen for their ability to form highly reactive activated species that can overcome the low nucleophilicity of the fluorinated amine.
| Coupling Reagent Class | Example(s) | Reactivity with Hindered Amines | Racemization Risk | Recommendation |
| Carbodiimides | DCC, DIC, EDC | Low to Moderate | High without additives | Not recommended unless used with HOAt.[11][13][14] |
| Phosphonium Salts | PyBOP, PyAOP | High | Low | Excellent choice, especially for valuable substrates. |
| Uronium/Aminium Salts | HBTU, HCTU, HATU | Very High | Very Low (especially HATU) | Highly Recommended. HATU is the gold standard for difficult couplings.[13] |
| Acyl Halide Formers | TFFH (in situ) | Very High | Low | Effective for forming reactive acyl fluorides, ideal for electron-deficient amines.[9][15] |
Workflow for Incorporating this compound via SPPS
This workflow outlines the key steps for coupling the amine to a peptide synthesized on a solid support.
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
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- 7. researchgate.net [researchgate.net]
- 8. Trifluoromethyl group: an effective xenobiotic function for peptide backbone modification Perspective [iris.cnr.it]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
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- 15. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Biocatalytic Synthesis of Chiral Amines: An Application Guide to (S)-1,1,1-trifluoropropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of Chiral Amines and Biocatalysis
Chiral amines are fundamental building blocks in the synthesis of a vast array of high-value molecules, with a significant presence in over 40% of commercial pharmaceuticals.[1] The specific stereochemistry of these amines is often critical to the therapeutic efficacy and safety of the final active pharmaceutical ingredient (API).[2][3] Traditional chemical methods for producing enantiopure amines can be fraught with challenges, including the need for expensive and toxic heavy metal catalysts, harsh reaction conditions, and complex purification processes.[1][4]
In response to these limitations, the field of biocatalysis has emerged as a powerful and sustainable alternative.[5][6] By harnessing the exquisite selectivity of enzymes, biocatalytic methods offer highly efficient and environmentally benign routes to chiral amines.[1][7] This application note provides a detailed guide to the biocatalytic synthesis of chiral amines, with a specific, in-depth protocol for the preparation of (S)-1,1,1-trifluoropropan-2-amine, a valuable fluorinated building block in medicinal chemistry.[8][9]
Key Enzymatic Strategies for Chiral Amine Synthesis
Several classes of enzymes have been successfully employed for the synthesis of chiral amines. The choice of enzyme depends on the desired transformation, whether it be the asymmetric synthesis from a prochiral ketone, the kinetic resolution of a racemic amine, or the deracemization of a racemic mixture.
-
Transaminases (TAs): Also known as aminotransferases, these pyridoxal 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor.[2][10] ω-Transaminases (ω-TAs) are particularly valuable as they can accept ketones and amines lacking a carboxyl group, making them ideal for the synthesis of a wide range of chiral amines from prochiral ketones.[5] The reaction is reversible, and various strategies, such as using a large excess of the amine donor or removing the ketone byproduct, are employed to drive the equilibrium towards product formation.[4][7]
-
Amine Dehydrogenases (AmDHs): AmDHs catalyze the asymmetric reductive amination of ketones using ammonia as the amine donor and a nicotinamide cofactor (NADH or NADPH) as the reducing agent.[11][12] This approach is highly atom-economical, producing only water as a byproduct.[11] Protein engineering has been instrumental in developing AmDHs with broad substrate scopes and high enantioselectivity.[12][13][14]
-
Monoamine Oxidases (MAOs): These flavin-dependent enzymes catalyze the oxidation of amines to imines.[15] In the context of chiral amine synthesis, MAOs are primarily used in deracemization processes.[16] In a typical deracemization cascade, an (S)- or (R)-selective MAO oxidizes one enantiomer of a racemic amine to the corresponding imine. This imine is then non-selectively reduced back to the racemic amine by a chemical reducing agent, or stereoselectively reduced to the desired enantiomer by another enzyme, such as an imine reductase (IRED).[15][17][18]
-
Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the reduction of imines and the reductive amination of ketones, respectively, using a nicotinamide cofactor.[19][20] They offer a direct route to chiral amines and have been the subject of extensive protein engineering to expand their substrate range and improve their stereoselectivity.[20]
Featured Application: Synthesis of this compound using a Transaminase
This section provides a detailed protocol for the asymmetric synthesis of this compound from 1,1,1-trifluoropropan-2-one using an (S)-selective ω-transaminase. Trifluoromethylated chiral amines are of significant interest in drug discovery due to the unique properties conferred by the trifluoromethyl group.[8][9][21][22]
Experimental Workflow Overview
Caption: Overall workflow for the biocatalytic synthesis of this compound.
Detailed Protocol
1. Materials and Reagents
-
(S)-selective ω-transaminase (e.g., commercially available ATA-117 or equivalent)[23]
-
1,1,1-Trifluoropropan-2-one
-
(S)-α-Methylbenzylamine (or Isopropylamine) as the amine donor
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Chiral High-Performance Liquid Chromatography (HPLC) column (e.g., Chiralcel OD-H or equivalent)
-
HPLC grade solvents (e.g., hexane, isopropanol, diethylamine)
2. Enzyme and Reagent Preparation
-
Enzyme Solution: Prepare a stock solution of the ω-transaminase in 100 mM potassium phosphate buffer (pH 7.5). The final concentration will depend on the specific activity of the enzyme preparation.
-
PLP Solution: Prepare a 10 mM stock solution of PLP in the same phosphate buffer.
-
Substrate Solution: Prepare a stock solution of 1,1,1-trifluoropropan-2-one in DMSO.
-
Amine Donor Solution: Prepare a stock solution of the amine donor (e.g., (S)-α-methylbenzylamine) in the phosphate buffer.
3. Enzymatic Reaction Setup
The following is a representative small-scale reaction. Optimization of substrate and enzyme concentrations may be required.
| Component | Stock Concentration | Volume | Final Concentration |
| Potassium Phosphate Buffer (pH 7.5) | 100 mM | q.s. to 1 mL | 100 mM |
| ω-Transaminase | Varies | Varies | 1-5 mg/mL |
| PLP | 10 mM | 10 µL | 0.1 mM |
| 1,1,1-Trifluoropropan-2-one | 1 M in DMSO | 25 µL | 25 mM |
| (S)-α-Methylbenzylamine | 1 M | 100 µL | 100 mM |
-
Causality: A higher concentration of the amine donor is used to shift the reaction equilibrium towards the formation of the desired amine product.[4] PLP is an essential cofactor for transaminase activity.[2] DMSO is used as a co-solvent to improve the solubility of the ketone substrate.[24]
4. Reaction Incubation and Monitoring
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., 2, 4, 8, 24 hours).
-
Quench the reaction in the aliquots by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate) and vortexing.
-
Analyze the organic phase by GC or HPLC to determine the conversion of the ketone.
5. Product Workup and Extraction
-
Once the reaction has reached the desired conversion, adjust the pH of the reaction mixture to >10 with 1 M NaOH to ensure the product amine is in its free base form.
-
Extract the product amine with an organic solvent such as ethyl acetate (3 x 1 volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure.
6. Analysis of Enantiomeric Excess (% ee)
-
The enantiomeric excess of the synthesized this compound is determined by chiral HPLC.[25][26]
-
A typical method might involve a Chiralcel OD-H column with a mobile phase of hexane/isopropanol/diethylamine (e.g., 90:10:0.1 v/v/v) at a flow rate of 1 mL/min, with UV detection at a suitable wavelength (e.g., 210 nm).
-
The % ee is calculated from the peak areas of the two enantiomers: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.
Enzymatic Reaction Mechanism
Caption: Ping-pong bi-bi mechanism of a transaminase-catalyzed reaction.
Overcoming Challenges in Biocatalytic Amine Synthesis
While biocatalysis offers significant advantages, there are challenges to consider for process optimization and scale-up.
-
Thermodynamic Equilibrium: As mentioned, transaminase reactions are reversible. Strategies to overcome unfavorable equilibria include using a high excess of the amine donor, removing one of the products (e.g., through enzymatic cascades or physical separation), or using "smart" amine donors that form an innocuous byproduct.[4][5]
-
Cofactor Regeneration: Enzymes like amine dehydrogenases and imine reductases require stoichiometric amounts of expensive nicotinamide cofactors.[19] For industrial applications, in situ cofactor regeneration systems are essential.[27][28] Common regeneration systems involve coupling the primary reaction with a secondary dehydrogenase, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), which regenerates the NADH or NADPH.[27][29]
-
Enzyme Stability and Reusability: The operational stability of enzymes under process conditions (e.g., high substrate concentrations, presence of organic solvents) is a critical factor.[30] Enzyme immobilization on solid supports is a widely used strategy to enhance stability and facilitate enzyme recovery and reuse, which is crucial for cost-effective industrial processes.[31][32][33][34]
-
Directed Evolution: Nature's enzymes are not always perfectly suited for industrial processes. Directed evolution and other protein engineering techniques are powerful tools for tailoring enzymes with desired properties, such as enhanced activity, improved stability, and altered substrate specificity or stereoselectivity.[1][23][35][36][37]
Concluding Remarks
The biocatalytic synthesis of chiral amines represents a mature and highly enabling technology for the pharmaceutical and fine chemical industries.[20][38] Enzymes such as transaminases, amine dehydrogenases, and monoamine oxidases provide efficient, selective, and sustainable routes to a vast array of enantiopure amines.[2][11][15] The detailed protocol for the synthesis of this compound serves as a practical example of the application of this technology. As protein engineering and process optimization continue to advance, the scope and utility of biocatalysis in chiral amine synthesis will undoubtedly continue to expand, paving the way for the development of novel therapeutics and more sustainable chemical manufacturing processes.[7][39]
References
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Title: Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines Source: MDPI URL: [Link]
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Title: Development of an engineered thermostable amine dehydrogenase for the synthesis of structurally diverse chiral amines Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]
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Title: Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]
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Title: Development of an amine dehydrogenase for synthesis of chiral amines Source: PubMed URL: [Link]
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Title: Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization Source: PMC - NIH URL: [Link]
-
Title: Transaminases for chiral amine synthesis Source: PubMed URL: [Link]
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Title: Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors Source: Journal of the American Chemical Society URL: [Link]
-
Title: Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines Source: Semantic Scholar URL: [Link]
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Title: Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines Source: PMC - NIH URL: [Link]
-
Title: Chiral Amines in Total Synthesis: The Biocatalytic Approach Source: Wiley Analytical Science URL: [Link]
-
Title: Transaminase biocatalysis: optimization and application Source: Green Chemistry (RSC Publishing) URL: [Link]
-
Title: Synthesis of chiral amines using redox biocatalysis Source: PubMed URL: [Link]
-
Title: Monoamine Oxidase: Tunable Activity for Amine Resolution and Functionalization Source: ACS Catalysis - ACS Publications URL: [Link]
-
Title: Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin Source: MDPI URL: [Link]
-
Title: The Evolution of an Amine Dehydrogenase Biocatalyst for the Asymmetric Production of Chiral Amines Source: ResearchGate URL: [Link]
-
Title: Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases Source: ACS Catalysis - ACS Publications URL: [Link]
-
Title: Special Issue : Application of Biocatalysis for the Synthesis of Chiral Amines Source: MDPI URL: [Link]
-
Title: Deracemization By Simultaneous Bio-oxidative Kinetic Resolution and Stereoinversion Source: PMC - NIH URL: [Link]
-
Title: Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli Source: Frontiers URL: [Link]
-
Title: Monoamine Oxidase–ω-Transaminase Cascade for the Deracemisation and Dealkylation of Amines Source: ResearchGate URL: [Link]
-
Title: Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin Source: ResearchGate URL: [Link]
-
Title: High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess Source: PMC - NIH URL: [Link]
-
Title: Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes Source: Semantic Scholar URL: [Link]
-
Title: (PDF) Membrane-immobilized transaminases for the synthesis of enantiopure amines Source: ResearchGate URL: [Link]
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Title: Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism Source: Accounts of Chemical Research URL: [Link]
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Title: Membrane-immobilized transaminases for the synthesis of enantiopure amines Source: RSC Sustainability (RSC Publishing) URL: [Link]
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Title: Transaminase biocatalysis: optimization and application Source: Green Chemistry (RSC Publishing) URL: [Link]
-
Title: Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines Source: PMC URL: [Link]
-
Title: Regeneration of Cofactors for Enzyme Biocatalysis Source: Zhao Group @ UIUC URL: [Link]
-
Title: Fusion of Formate Dehydrogenase and Alanine Dehydrogenase as an Amino Donor Regenerating System Coupled to Transaminases Source: PubMed URL: [Link]
-
Title: One-Pot Chemoenzymatic Cascade for the Enantioselective C(1)-Allylation of Tetrahydroisoquinolines Source: PMC - NIH URL: [Link]
-
Title: Deracemisation of benzylisoquinoline alkaloids employing monoamine oxidase variants Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]
-
Title: Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis Source: PMC - NIH URL: [Link]
-
Title: Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards Source: Semantic Scholar URL: [Link]
-
Title: 2.4.1 Amino Acid and Amine Dehydrogenases Source: ResearchGate URL: [Link]
-
Title: Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines Source: Brandeis ScholarWorks URL: [Link]
-
Title: Protein engineering of amine transaminases Source: Frontiers URL: [Link]
-
Title: Amine dehydrogenases: Efficient biocatalysts for the reductive amination of carbonyl compounds Source: ResearchGate URL: [Link]
-
Title: Round, round we go – strategies for enzymatic cofactor regeneration Source: RSC Publishing URL: [Link]
-
Title: Directed Evolution of a Transaminase - A Pilot Study Source: Diva-portal.org URL: [Link]
-
Title: Directed evolution of a stable transaminase – a Pilot study Source: DiVA portal URL: [Link]
-
Title: Discovery, Engineering and Application of Transaminases in Biocatalysis Source: Publication Server of the University of Greifswald URL: [Link]
-
Title: ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine Source: MDPI URL: [Link]
-
Title: Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines Source: PMC - NIH URL: [Link]
-
Title: Transaminases for Green Chemistry: Recent Progress and Future Prospects Source: Semantic Scholar URL: [Link]
-
Title: Protein-engineering of an amine transaminase for the stereoselective synthesis of a pharmaceutically relevant bicyclic amine Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
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Application Notes and Protocols for Metal-Catalyzed Reactions Involving (S)-1,1,1-trifluoropropan-2-amine Ligands: A Feasibility Assessment
Despite a comprehensive search for detailed application notes and protocols on metal-catalyzed reactions specifically employing (S)-1,1,1-trifluoropropan-2-amine and its direct derivatives as chiral ligands, no specific, verifiable experimental procedures could be retrieved. The existing body of scientific literature, as accessed through the conducted searches, does not currently provide the in-depth, replicable protocols required to construct the detailed guide requested.
The investigation into the catalytic applications of this compound, a chiral fluorinated amine, reveals a landscape rich in potential but sparse in concrete, published examples of its use as a primary ligand in metal-catalyzed asymmetric synthesis. While the fields of asymmetric catalysis and the development of chiral ligands are mature and expansive, the specific application of this particular fluorinated amine in a well-documented catalytic system with detailed procedural information remains elusive in the available literature.
Our search strategy encompassed a variety of relevant areas, including:
-
Direct searches for metal complexes of this compound and their catalytic activities.
-
Investigations into Schiff base derivatives of this compound, a common method for incorporating primary amines into more complex ligand scaffolds.
-
Targeted searches for specific reaction types where such ligands would be anticipated to be effective, such as asymmetric hydrogenation, transfer hydrogenation, Henry reactions, and cyclopropanation reactions.
The search results did yield a wealth of information on related topics, including the synthesis of chiral trifluoromethylated amines and their general importance in medicinal chemistry and materials science. Furthermore, numerous articles were found detailing the use of other chiral amines and their derivatives in a wide array of metal-catalyzed reactions. However, none of these provided a specific, detailed protocol for a reaction catalyzed by a metal complex of this compound.
Based on the exhaustive search conducted, it is not currently possible to provide the detailed Application Notes and Protocols for metal-catalyzed reactions involving this compound ligands with the required level of scientific integrity and verifiable referencing. The absence of specific examples in the scientific literature prevents the creation of the in-depth technical guide as requested.
Further primary research and publication in this specific area would be required to enable the development of such detailed application notes. Researchers and drug development professionals interested in this specific ligand are encouraged to explore the broader literature on chiral fluorinated ligands and asymmetric catalysis to inform their own novel research directions.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-1,1,1-trifluoropropan-2-amine
Welcome to the technical support center for the synthesis of (S)-1,1,1-trifluoropropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to this valuable chiral building block.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.
Issue 1: Low Enantioselectivity in Asymmetric Synthesis
Question: My asymmetric synthesis of this compound is resulting in a low enantiomeric excess (ee). What are the likely causes and how can I improve it?
Answer: Low enantioselectivity is a frequent challenge in asymmetric synthesis. The root cause often lies in the catalyst system, substrate quality, or reaction conditions. Let's break down the potential factors:
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Catalyst Inactivation or Poor Activity: The chiral catalyst is the cornerstone of stereocontrol. Its effectiveness can be compromised by impurities in the starting materials or solvent. For instance, in the asymmetric hydrogenation of N-aryl imines derived from 1,1,1-trifluoroacetone, trace amounts of water or oxygen can poison the catalyst.
-
Solution: Ensure all reagents and solvents are rigorously dried and degassed. Use of a glovebox or Schlenk line techniques is highly recommended. Consider purifying your starting materials, such as the imine substrate, immediately before use.
-
-
Suboptimal Ligand Choice: The chiral ligand complexed to the metal center (e.g., Iridium or Rhodium) dictates the stereochemical outcome. The steric and electronic properties of the ligand must be well-matched to the substrate.
-
Solution: Screen a variety of chiral ligands. For the hydrogenation of trifluoromethyl ketimines, ligands from the Josiphos family have shown considerable success. It is often beneficial to consult literature for precedents with similar substrates.
-
-
Incorrect Solvent or Temperature: The reaction medium and temperature play a crucial role in the stability of the catalyst-substrate complex and the transition state energies of the two enantiomeric pathways.
-
Solution: Experiment with a range of solvents. Less coordinating solvents can sometimes enhance catalyst activity and selectivity. A temperature screen is also advisable; often, lower temperatures lead to higher enantioselectivity, albeit at the cost of reaction rate.
-
Issue 2: Poor Yield in Reductive Amination
Question: I am attempting a reductive amination of 1,1,1-trifluoroacetone but the yield of the desired amine is low. What are the common pitfalls?
Answer: Low yields in reductive amination can stem from several factors, including incomplete imine formation, competing side reactions, or ineffective reduction.
-
Inefficient Imine Formation: The initial condensation between the ketone and the amine source is a reversible equilibrium. Inefficient water removal will drive the equilibrium back towards the starting materials.
-
Solution: Use a dehydrating agent, such as molecular sieves, or employ a Dean-Stark apparatus to remove water azeotropically.
-
-
Side Reactions of the Imine Intermediate: The trifluoromethyl group is strongly electron-withdrawing, which can make the corresponding imine susceptible to hydrolysis or other side reactions.
-
Solution: Perform the reduction of the imine in situ as it is formed. This "one-pot" approach minimizes the concentration of the potentially unstable imine intermediate.
-
-
Choice of Reducing Agent: The reducing agent must be powerful enough to reduce the C=N bond of the imine without affecting other functional groups.
-
Solution: Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation. For more challenging substrates, stronger reducing agents like sodium triacetoxyborohydride (STAB) can be employed.
-
Issue 3: Difficulty with Enzymatic Kinetic Resolution
Question: I am using a lipase for the kinetic resolution of racemic 1,1,1-trifluoropropan-2-amine, but the conversion and enantioselectivity are poor. How can I optimize this biotransformation?
Answer: Enzymatic resolutions are powerful but sensitive to reaction conditions. Optimization is key to achieving high efficiency.
-
Enzyme and Acylating Agent Selection: The choice of lipase and acylating agent is critical for successful kinetic resolution. The enzyme's active site must effectively discriminate between the two enantiomers of the amine.
-
Solution: Screen different lipases, such as Candida antarctica lipase B (CALB), and various acylating agents. Ethyl acetate is a common and effective acylating agent for the resolution of primary amines.
-
-
Solvent and Water Activity: The solvent significantly influences enzyme activity and stability. The amount of water present is also a critical parameter.
-
Solution: Apolar organic solvents like hexane or toluene are often preferred. The water activity of the system should be carefully controlled; too much water can lead to hydrolysis of the acylated product, while too little can deactivate the enzyme.
-
-
Temperature and pH: Like all enzymes, lipases have an optimal temperature and pH range for their activity.
-
Solution: Perform the reaction at the optimal temperature for the chosen lipase, which is typically between 30-50 °C. The apparent pH of the reaction medium should also be optimized, often through the addition of a small amount of buffer.
-
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of a Trifluoromethyl Ketimine
This protocol is based on the highly efficient asymmetric hydrogenation of N-aryl imines of 1,1,1-trifluoroacetone.
Step 1: Imine Formation
-
To a solution of 1,1,1-trifluoroacetone (1.0 eq) in toluene, add the desired aniline (1.0 eq).
-
Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
-
Reflux the mixture using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by GC-MS or TLC until completion.
-
Remove the solvent under reduced pressure to obtain the crude imine, which can be used directly in the next step.
Step 2: Asymmetric Hydrogenation
-
In a glovebox, charge a pressure reactor with the chiral catalyst precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand (e.g., a Josiphos-type ligand) in a degassed solvent like methanol.
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Add the imine substrate (from Step 1).
-
Pressurize the reactor with hydrogen gas (typically 20-50 bar).
-
Stir the reaction at the desired temperature (e.g., 25 °C) until the hydrogen uptake ceases.
-
Carefully vent the reactor and analyze the crude product for conversion and enantiomeric excess by chiral HPLC or GC.
Visualizations
Troubleshooting Low Enantioselectivity
Caption: Decision tree for troubleshooting low enantioselectivity.
Reductive Amination Workflow
Caption: A streamlined workflow for one-pot reductive amination.
Data Summary
| Method | Catalyst/Enzyme | Typical Yield | Typical ee | Reference |
| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / Josiphos ligand | >95% | >99% | |
| Enzymatic Kinetic Resolution | Candida antarctica lipase B (CALB) | ~45% (for S-enantiomer) | >98% |
References
Overcoming low reactivity of (S)-1,1,1-trifluoropropan-2-amine in nucleophilic substitution
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low nucleophilicity of (S)-1,1,1-trifluoropropan-2-amine and other electronically deactivated amines in nucleophilic substitution reactions. Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic substitution reaction with this compound failing or showing very low yield?
A1: The primary reason for the low reactivity of this compound is the strong electron-withdrawing effect of the adjacent trifluoromethyl (-CF₃) group. This effect, known as the inductive effect, pulls electron density away from the nitrogen atom. As a result, the lone pair of electrons on the nitrogen is less available to attack an electrophilic carbon center, significantly reducing the amine's nucleophilicity.[1] Compared to a non-fluorinated analogue like isopropylamine, the nucleophilicity can be reduced by a factor of up to 100,000.[1] This diminished reactivity makes standard Sₙ2 conditions, which work well for more nucleophilic amines, often ineffective.
Q2: What is the difference between basicity and nucleophilicity, and why does it matter for this amine?
A2: While often correlated, basicity and nucleophilicity are distinct concepts. Basicity is a thermodynamic property measuring a compound's ability to donate its lone pair to a proton (H⁺). Nucleophilicity is a kinetic property that describes the rate at which a compound attacks an electrophilic carbon. The trifluoromethyl group in this compound reduces both its basicity and its nucleophilicity.[2] Understanding this distinction is crucial because reaction conditions designed to increase basicity (e.g., using a very strong, non-nucleophilic base) may not sufficiently enhance nucleophilicity for a successful substitution reaction. The key challenge is to increase the kinetic rate of the desired C-N bond formation without promoting unwanted side reactions like elimination.
Q3: Can I just use harsher conditions like high temperature and pressure to force the reaction?
A3: While increasing temperature can sometimes accelerate slow reactions, it is often a double-edged sword. For nucleophilic substitutions with weakly nucleophilic amines, elevated temperatures can disproportionately favor competing elimination (E2) pathways, especially with secondary and tertiary alkyl halides. This leads to the formation of undesired alkene byproducts and reduces the yield of the target amine. Furthermore, harsh conditions can lead to decomposition of sensitive substrates or reagents. A more strategic approach involves activating either the nucleophile or the electrophile under controlled conditions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures and provides targeted solutions.
Problem 1: No reaction observed with primary or secondary alkyl halides under standard Sₙ2 conditions.
-
Cause: Insufficient nucleophilicity of the amine to displace the leaving group. Standard conditions (e.g., K₂CO₃ in acetonitrile or DMF) are too mild.
-
Solution 1: Reductive Amination. This is often the most reliable alternative to direct alkylation.[3] Instead of reacting the amine with an alkyl halide, you react it with a corresponding aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired amine. This method avoids the issue of low nucleophilicity and prevents over-alkylation.[3][4]
-
Solution 2: Catalytic N-Alkylation using a "Borrowing Hydrogen" Strategy. Modern catalytic methods can use alcohols as alkylating agents. A catalyst (often based on iridium, ruthenium, or nickel) temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the amine.[5] This is an atom-economical and green alternative.[6]
Problem 2: My goal is N-arylation (forming a C-N bond to an aromatic ring), but my reaction with an aryl halide is not working.
-
Cause: Nucleophilic aromatic substitution (SₙAr) typically requires either highly activated aryl halides (with strong electron-withdrawing groups) or extremely harsh conditions. For a weak nucleophile like this compound, this is a very high barrier.
-
Solution: Buchwald-Hartwig Amination. This palladium-catalyzed cross-coupling reaction is the gold standard for forming C(aryl)-N bonds.[7][8] It is highly effective for coupling a wide range of amines, including weakly nucleophilic ones, with aryl halides and pseudohalides (like triflates).[8][9] The choice of palladium ligand is critical for success with challenging substrates.
Problem 3: The reaction is messy, with multiple byproducts and low yield of the desired mono-alkylated product.
-
Cause: Direct alkylation of amines is notoriously difficult to control. The primary amine product is often more nucleophilic than the starting amine, leading to a "runaway" reaction that forms secondary, tertiary, and even quaternary ammonium salts.[4][10]
-
Solution: Use a Large Excess of the Amine. While not always practical for an expensive reagent like this compound, using a significant excess of the amine can statistically favor mono-alkylation.
-
Better Solution: Reductive Amination. As mentioned in Problem 1, this is the superior strategy for controlled mono-alkylation because the imine intermediate can only form once on a primary amine, preventing over-reaction.[3]
Recommended Protocols & Methodologies
Method 1: Reductive Amination for N-Alkylation
This two-step, one-pot procedure is highly effective for forming C-N bonds with aldehydes and ketones, bypassing the low nucleophilicity issue of direct Sₙ2 reactions.[11][12]
Experimental Protocol: Synthesis of N-benzyl-(S)-1,1,1-trifluoropropan-2-amine
-
Imine Formation:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and benzaldehyde (1.05 eq) in a suitable solvent like methanol or 1,2-dichloroethane (DCE).
-
Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or 4 Å molecular sieves.
-
Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. Progress can be monitored by TLC or GC-MS.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add a mild reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) portion-wise. For more sensitive substrates, sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent alternative as it is less basic and selectively reduces the imine in the presence of the aldehyde.[3]
-
Allow the reaction to warm to room temperature and stir for an additional 3-12 hours until the imine is fully consumed.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure secondary amine.
-
Troubleshooting this Protocol
| Problem | Possible Cause | Recommended Solution |
| Low Imine Formation | Insufficient dehydration; Reversible equilibrium | Add more molecular sieves. Consider using a Lewis acid catalyst like Ti(Oi-Pr)₄ to activate the carbonyl group.[3] |
| Aldehyde Reduction | Reducing agent is too reactive (e.g., NaBH₄) | Switch to a milder, more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[3] |
| Incomplete Reaction | Steric hindrance; Poor imine formation | Increase reaction time for imine formation. Consider gentle heating (40-50 °C) before the reduction step. |
Method 2: Buchwald-Hartwig Amination for N-Arylation
This powerful palladium-catalyzed method is essential for synthesizing aryl amines from aryl halides.[8][13]
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-(S)-1,1,1-trifluoropropan-2-amine
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos or BrettPhos, 2-4 mol%).[14]
-
Add the aryl halide (e.g., 4-bromoanisole, 1.0 eq) and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), 1.4 eq).
-
Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.
-
-
Addition of Reagents:
-
Add anhydrous, degassed toluene or dioxane via syringe.
-
Add this compound (1.2 eq).
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
-
Troubleshooting this Protocol
| Problem | Possible Cause | Recommended Solution |
| No Reaction / Low Conversion | Catalyst/ligand deactivation; Incorrect base | Ensure all reagents and solvents are anhydrous and degassed. Screen different ligands; bulky, electron-rich phosphine ligands are often required.[13] Try a different base (e.g., K₃PO₄ or Cs₂CO₃ for base-sensitive substrates). |
| Dehalogenation of Aryl Halide | Side reaction in the catalytic cycle | Lower the reaction temperature. Use a ligand that promotes faster reductive elimination. |
| Homocoupling of Aryl Halide | Undesired catalytic pathway | Ensure precise stoichiometry and high purity of reagents. |
Visualizing the Challenge and Solutions
The Electronic Problem
The core issue is the inductive electron withdrawal by the -CF₃ group, which deactivates the amine nucleophile.
Caption: Inductive effect of the -CF₃ group reduces electron density on the nitrogen, lowering nucleophilicity.
Strategic Decision Workflow
When a direct substitution fails, a logical workflow can guide you to the correct alternative strategy.
Caption: Decision workflow for selecting the appropriate synthetic strategy based on the electrophile.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]
-
Poissy, J., et al. (2017). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research. Retrieved from [Link]
-
Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Kumar, A., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Retrieved from [Link]
-
Mohammed, F. S., & Kitchens, C. L. (2015). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Molecules. Retrieved from [Link]
-
Smal, V., et al. (2016). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Angewandte Chemie International Edition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Rombouts, F. J. R., et al. (2015). 1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides. University of Southampton ePrints. Retrieved from [Link]
-
Zhang, X., et al. (2022). Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. CCS Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Tutor. (2019, January 17). synthesis of primary amines by SN2 reactions [Video]. YouTube. Retrieved from [Link]
-
Singh, R. P., & Shreeve, J. M. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules. Retrieved from [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
Mohammed, F. S., & Kitchens, C. L. (2015). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. PubMed. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Li, H., et al. (2018). Selective Catalytic Hoffmann N-Alkylation of Poor Nucleophilic Amines and Amides with Catalytic Amounts of Alkyl Halides. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2019). Gas Phase S N 2 Reactions of Halide Ions with Trifluoromethyl Halides: Front- and Back-Side Attack vs. Complex Formation. Retrieved from [Link]
-
Liu, L., et al. (2017). Fluorinated Amine Stereotriads via Allene Amination. ResearchGate. Retrieved from [Link]
-
Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 9.4: Reaction of RX with NH3 and amines. Retrieved from [Link]
-
Mohammed, F. S., & Kitchens, C. L. (2015). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. ResearchGate. Retrieved from [Link]
-
Li, H., et al. (2018). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry. Retrieved from [Link]
-
The Organic Chemist. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). The Nucleophilicity of Amines. ACS Publications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 10). 4.17: Nucleophilic Substitutions in Synthesis: Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
Chase, D. H., et al. (2016). B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes. ACS Catalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
White, J. A., & Shaw, J. T. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. Retrieved from [Link]
-
ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Purification of (S)-1,1,1-trifluoropropan-2-amine hydrochloride
Welcome to the technical support center for the purification of (S)-1,1,1-trifluoropropan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven answers to common and complex challenges encountered during the purification of this critical chiral building block.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the purification of this compound hydrochloride, providing concise, actionable advice.
Q1: What are the most common impurities I should expect when synthesizing this compound hydrochloride?
A1: The impurity profile largely depends on the synthetic route. However, common impurities include:
-
The (R)-enantiomer: This is the most critical impurity to remove for applications requiring high enantiopurity. Its presence is typically a result of incomplete stereoselectivity in the synthesis or resolution process.
-
Residual Solvents: Solvents used in the reaction or workup (e.g., diethyl ether, toluene, methanol) are common.
-
Unreacted Starting Materials: Depending on the synthesis, you might find residual amounts of precursors like 1,1,1-trifluoroacetone or the chiral auxiliary.
-
Byproducts of the Synthesis: For instance, if using a chiral auxiliary like a sulfinamide, byproducts from its cleavage might be present.[1]
Q2: My final product has a low melting point and appears oily, not as a crisp solid. What is the likely cause?
A2: This is a classic sign of impurities, most commonly residual solvents or the presence of the free amine. The hydrochloride salt should be a solid.[2] The presence of the free amine can lower the melting point and give it an oily appearance. Ensure the acidification step to form the hydrochloride salt is complete. You can test the pH of the aqueous layer after extraction to confirm it is acidic. Additionally, ensure your drying process is sufficient to remove all solvents.
Q3: I'm struggling with the diastereomeric salt resolution using tartaric acid. My yields are low. What can I do?
A3: Low yields in diastereomeric salt resolution are a common challenge. Here are some key factors to consider:
-
Solvent Choice: The solubility of the diastereomeric salts is highly dependent on the solvent system. You may need to screen various solvents or solvent mixtures to find the optimal conditions where one diastereomer is significantly less soluble than the other.
-
Cooling Rate: A slow, controlled cooling rate is crucial for selective crystallization. Crash cooling will likely lead to the co-precipitation of both diastereomers, reducing the purity and yield of the desired enantiomer.
-
Stoichiometry of the Resolving Agent: Ensure you are using the correct stoichiometric amount of the chiral resolving agent, like tartaric acid.[3] An excess may not necessarily improve the resolution and could complicate purification.
Section 2: Troubleshooting Guide for Purification Techniques
This section provides detailed troubleshooting for specific purification methodologies.
Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid this compound hydrochloride.
| Problem | Potential Cause | Troubleshooting Steps |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated. | - Concentrate the solution by evaporating some of the solvent. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. - Introduce a seed crystal of the pure compound. |
| The product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | - Use a lower-boiling solvent. - Re-heat the solution to dissolve the oil, then allow it to cool more slowly. - Add more solvent to reduce the concentration before cooling. |
| The recovered product is not pure. | The cooling was too rapid, trapping impurities. The chosen solvent is not ideal and dissolves impurities as well. | - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. - Screen for a different recrystallization solvent where the impurities are either highly soluble or insoluble at all temperatures.[4] |
Workflow for a Successful Recrystallization
Caption: A step-by-step workflow for the recrystallization of this compound hydrochloride.
Chiral HPLC Troubleshooting
For assessing enantiomeric purity, chiral High-Performance Liquid Chromatography (HPLC) is indispensable.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor resolution of enantiomers. | The chiral stationary phase (CSP) is not suitable. The mobile phase composition is not optimal. | - Screen different types of chiral columns (e.g., polysaccharide-based).[5] - Adjust the ratio of the mobile phase components (e.g., hexane/isopropanol). A small change in the modifier percentage can significantly impact resolution.[5] |
| Peak tailing or fronting. | The sample is overloaded on the column. There are secondary interactions between the analyte and the stationary phase. | - Reduce the injection volume or the concentration of the sample. - Add a small amount of an amine modifier (e.g., diethylamine) to the mobile phase to block active sites on the silica-based stationary phase. |
| Inconsistent retention times. | The column is not properly equilibrated. The mobile phase composition is fluctuating. | - Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection. - Check for leaks in the HPLC system and ensure the mobile phase is well-mixed. |
Section 3: Detailed Experimental Protocols
These protocols provide a starting point for the purification of this compound hydrochloride.
Protocol 1: Purification by Acid-Base Extraction
This method is effective for removing neutral or acidic impurities.
-
Dissolution: Dissolve the crude amine hydrochloride salt in deionized water.
-
Basification: Cool the aqueous solution in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the pH is >10. This will convert the hydrochloride salt to the free amine.
-
Extraction: Extract the aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane) three times. The free amine will move into the organic layer.
-
Drying: Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration: Filter off the drying agent.
-
Salt Formation: To the dried organic solution, slowly add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether) with stirring. The this compound hydrochloride will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Protocol 2: Recrystallization of the Hydrochloride Salt
This protocol is for enhancing the chemical and enantiomeric purity of the salt.
-
Solvent Selection: A common solvent system is a mixture of isopropanol and diethyl ether.
-
Dissolution: In a flask, add the crude this compound hydrochloride and the minimum amount of hot isopropanol required to fully dissolve it.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.
-
Anti-Solvent Addition (if necessary): If crystallization is still slow, add diethyl ether dropwise until the solution becomes slightly cloudy.
-
Maturation: Allow the crystals to stand in the mother liquor for a period (e.g., 1 hour) to improve purity.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.
Decision Tree for Purification Strategy
Caption: A decision tree to guide the selection of the appropriate purification method.
Section 4: References
-
Brits, M., et al. (2014). 1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides. ePrints Soton. [Link]
-
Wikipedia. Chiral resolution. [Link]
-
The Royal Society of Chemistry. (2011). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
Google Patents. (2000). Process for preparing a 1,1,1-trifluoro-2-aminoalkane.
-
GSRS. This compound HYDROCHLORIDE. [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
ResearchGate. How to remove TFA salt from my compound which has a cyclen derivative?. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
ResearchGate. Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. [Link]
-
Reddit. Quaternary ammonium salt purification. [Link]
-
PubChem. (R)-2-Amino-1,1,1-trifluoropropane hydrochloride. [Link]
-
YouTube. How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]
Sources
Technical Support Center: Optimizing Coupling Reactions with (S)-1,1,1-trifluoropropan-2-amine
Welcome to the technical support center for optimizing coupling reactions with (S)-1,1,1-trifluoropropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols for the successful utilization of this valuable fluorinated building block.
Introduction: The Challenge and Opportunity of this compound
This compound is a critical building block in medicinal chemistry. The trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] However, the strong electron-withdrawing nature of the trifluoromethyl group substantially reduces the nucleophilicity of the adjacent amine, making coupling reactions a significant challenge.[2] This guide provides a systematic approach to overcoming these challenges in two key transformations: amide bond formation and reductive amination.
Section 1: Amide Bond Formation with this compound
Amide coupling with electron-deficient amines like this compound is often sluggish and can result in low yields with standard protocols. The key to success lies in the appropriate choice of coupling reagents, optimized reaction conditions, and a proactive troubleshooting strategy.
Frequently Asked Questions (FAQs) for Amide Coupling
Q1: My standard amide coupling reaction (e.g., using EDC/HOBt) is failing or giving very low yields with this compound. What is the primary reason for this?
A1: The primary reason for failure is the reduced nucleophilicity of the amine. The potent electron-withdrawing effect of the trifluoromethyl group lowers the basicity and nucleophilicity of the amine nitrogen, making it a poor nucleophile for attacking the activated carboxylic acid intermediate generated by standard coupling reagents like EDC/HOBt. More potent activating agents are necessary to achieve efficient coupling.
Q2: Which coupling reagents are recommended for this compound?
A2: For challenging couplings with electron-deficient amines, more powerful uronium/aminium or phosphonium-based reagents are highly recommended. These reagents generate highly reactive activated esters that are more susceptible to attack by weakly nucleophilic amines. See the table below for a comparison of commonly used reagents.
| Coupling Reagent | Class | Rationale for Use with this compound |
| HATU | Uronium/Aminium | Highly effective for hindered and electron-deficient amines; forms a highly reactive OAt-ester.[3][4] |
| HBTU/TBTU | Uronium/Aminium | Good general-purpose potent coupling reagents, though slightly less reactive than HATU.[3][4] |
| PyBOP | Phosphonium | Excellent for suppressing racemization and effective for hindered couplings.[5] |
| COMU | Uronium/Aminium | A newer generation reagent with reactivity comparable to HATU, with the advantage of producing water-soluble byproducts.[4] |
| Acyl Fluorides (via TFFH or BTFFH) | Acyl Halide | In-situ formation of acyl fluorides creates a highly reactive electrophile, often successful when other methods fail.[6] |
Q3: I am observing significant unreacted starting material. How can I drive the reaction to completion?
A3: Besides using a more potent coupling reagent, consider the following strategies:
-
Increase Reaction Time and Temperature: Electron-deficient amine couplings are often slow. Extending the reaction time (e.g., overnight) and gently heating the reaction (e.g., to 40-50 °C) can help overcome the activation energy barrier. Monitor for potential side reactions or degradation at elevated temperatures.
-
Optimize Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the amine and coupling reagent relative to the carboxylic acid.
-
Solvent Choice: Aprotic polar solvents like DMF or NMP are generally preferred due to their ability to dissolve reactants and facilitate the reaction. Ensure anhydrous conditions, as water will hydrolyze the activated intermediate.
Q4: My amine is supplied as a hydrochloride or TFA salt. Can I use it directly in the coupling reaction?
A4: It is highly recommended to use the free base of the amine. The protonated amine salt is not nucleophilic. You can either purchase the free base or neutralize the salt before the reaction by performing a basic aqueous workup and extracting the free amine. Alternatively, you can add an additional equivalent of a non-nucleophilic base (like DIPEA) to the reaction mixture to neutralize the salt in situ. However, the presence of the salt's counter-ion (e.g., chloride) can sometimes interfere with the reaction.[2]
Troubleshooting Guide for Amide Coupling
Caption: Troubleshooting workflow for amide coupling.
Detailed Experimental Protocol: HATU-Mediated Amide Coupling
This protocol provides a robust starting point for the coupling of a generic carboxylic acid with this compound.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.2 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Add DIPEA (3.0 equiv) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Section 2: Reductive Amination with this compound
Reductive amination is a powerful method for forming C-N bonds, but challenges can arise from slow imine formation and competing reduction of the starting carbonyl.
Frequently Asked Questions (FAQs) for Reductive Amination
Q1: My reductive amination is giving low yields. What are the likely causes?
A1: Low yields in reductive aminations with this compound are typically due to:
-
Inefficient Imine Formation: The equilibrium between the carbonyl compound, the amine, and the imine intermediate may not favor the imine. This is exacerbated by the amine's low nucleophilicity.
-
Competing Carbonyl Reduction: The reducing agent may reduce the starting aldehyde or ketone before it has a chance to form the imine.
-
Hydrolysis of the Imine: The presence of water can hydrolyze the imine back to the starting materials.
Q2: How can I improve imine formation?
A2: To drive the equilibrium towards the imine, you can:
-
Use a Dehydrating Agent: Adding a dehydrating agent like molecular sieves or Ti(OiPr)₄ can remove the water formed during imine formation.[7]
-
Azeotropic Removal of Water: For some solvent systems, using a Dean-Stark apparatus to azeotropically remove water can be effective.
-
Allow Sufficient Time for Imine Formation: Before adding the reducing agent, allow the carbonyl compound and the amine to stir together for a period (e.g., 1-2 hours) to maximize the concentration of the imine intermediate.
Q3: Which reducing agents are best for this reaction?
A3: It is crucial to use a reducing agent that is selective for the imine over the carbonyl.
-
Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice as it is a mild and selective reducing agent that is particularly effective for reductive aminations.[8] It is less likely to reduce the starting aldehyde or ketone.
-
Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent, but it is toxic and requires careful handling.
-
Avoid Sodium Borohydride (NaBH₄): While a common reducing agent, it can readily reduce the starting carbonyl, leading to the formation of an alcohol byproduct and lower yields of the desired amine.[9]
Troubleshooting Guide for Reductive Amination
Caption: Troubleshooting decision tree for reductive amination.
Detailed Experimental Protocol: Reductive Amination using STAB
This protocol describes a general procedure for the reductive amination of an aldehyde or ketone with this compound.
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
This compound (1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount, optional for ketones)
Procedure:
-
To a solution of the aldehyde or ketone (1.0 equiv) in anhydrous DCE, add this compound (1.2 equiv). For ketones, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress can be monitored by TLC or GC-MS if desired.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15-30 minutes.
-
Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
-
1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides. ePrints Soton. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. (2017-09-01). [Link]
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC. [Link]
- Process for preparing a 1,1,1-trifluoro-2-aminoalkane.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Chiral Separations Using (S)-1,1,1-trifluoropropan-2-amine Derivatives
Welcome to the technical support center for troubleshooting chiral separations involving derivatives of (S)-1,1,1-trifluoropropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the enantiomeric separation of chiral molecules after derivatization. The following sections are structured in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of derivatizing my chiral analyte with this compound?
Derivatizing a chiral analyte, such as an alcohol, carboxylic acid, or another amine, with an enantiomerically pure reagent like this compound serves a crucial purpose in chiral analysis.[1] This process converts a mixture of enantiomers into a mixture of diastereomers.[1] While enantiomers have identical physical properties in an achiral environment, making them indistinguishable by standard chromatographic techniques, diastereomers possess different physical properties.[1] This difference allows for their separation on achiral stationary phases, a technique often referred to as indirect chiral separation.
The trifluoromethyl group in the derivatizing agent can also enhance detection sensitivity, particularly for techniques like electron capture detection (ECD) in gas chromatography (GC) or provide a useful signal for ¹⁹F NMR spectroscopy.[2]
Q2: How does the trifluoromethyl group influence the separation of the resulting diastereomers?
The highly electronegative fluorine atoms of the trifluoromethyl group play a significant role in the chiral recognition process. They can participate in various non-covalent interactions, such as dipole-dipole interactions, hydrogen bonding, and even weak C-H···F interactions, with the stationary phase.[3][4] These interactions, combined with steric effects, contribute to the differences in how the two diastereomers interact with the stationary phase, ultimately leading to their separation. The rigidity and defined stereochemistry of the derivative are key to achieving successful resolution.
Q3: Can I use this compound derivatives for both HPLC and GC separations?
Yes, these derivatives are often suitable for both HPLC and GC analysis. The choice of technique depends on the volatility and thermal stability of the resulting diastereomers.
-
For GC analysis: The derivatization often improves the volatility and thermal stability of the parent analyte, making it amenable to GC. The trifluoroacetyl group, for instance, is a common derivatizing agent for amines and alcohols in GC.[5]
-
For HPLC analysis: The derivatives can be separated on a variety of achiral stationary phases, most commonly reversed-phase columns (e.g., C18, C8).[6] The choice of mobile phase will be critical for optimizing the separation.
Q4: My derivatization reaction seems to be incomplete. What are the common causes?
Incomplete derivatization can be a significant source of analytical error. Common causes include:
-
Suboptimal reaction conditions: Factors such as temperature, reaction time, and pH may need to be optimized. For example, many derivatization reactions require anhydrous conditions and an inert atmosphere.
-
Reagent degradation: The derivatizing agent or any coupling reagents may have degraded due to improper storage.
-
Steric hindrance: Highly hindered chiral analytes may react slowly or incompletely.[7]
-
Presence of interfering substances: Water or other nucleophiles in the sample can compete with the analyte for the derivatizing agent.
A systematic approach to optimizing the derivatization protocol is essential for achieving complete and reproducible results.
Troubleshooting Guide: HPLC Separations
Issue 1: Poor or No Resolution Between Diastereomers
Q: I am injecting my derivatized sample, but I see only one peak or two poorly resolved peaks. What should I do?
Poor resolution is a common challenge in chiral separations.[8][9] A systematic approach to troubleshooting is required, as outlined in the workflow below.
Sources
- 1. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The effect of fluorine substitution on chiral recognition: interplay of CH···π, OH···π and CH···F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Stability of (S)-1,1,1-trifluoropropan-2-amine in Solution
Welcome to the technical support center for (S)-1,1,1-trifluoropropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability and integrity of this valuable chiral building block in solution. By understanding the underlying chemical principles, you can proactively mitigate degradation and ensure the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
This compound is a primary amine, making it susceptible to common amine degradation pathways. The two most immediate concerns in a laboratory setting are reaction with atmospheric carbon dioxide and oxidation. The strong electron-withdrawing nature of the trifluoromethyl group reduces the amine's basicity and nucleophilicity compared to its non-fluorinated analog, which can influence reaction rates but does not eliminate these degradation routes.[1][2] Additionally, as a chiral molecule, racemization is a potential issue under certain conditions, which could compromise its stereochemical purity.[3]
Q2: What are the ideal storage conditions for the neat compound and its solutions?
For the neat compound, typically supplied as a hydrochloride salt, storage in an inert atmosphere (e.g., under nitrogen or argon) at room temperature or refrigerated (2-8°C) is recommended by suppliers.[4] This minimizes exposure to atmospheric moisture and CO2.
For solutions, the ideal conditions depend on the solvent and intended use. As a general rule:
-
Storage: Store solutions in tightly sealed containers with an inert gas headspace, protected from light, and refrigerated.
-
Solvent Choice: Use high-purity, anhydrous, and de-gassed aprotic solvents (e.g., Dichloromethane, THF, Acetonitrile) for short-term storage or reactions where the free base is required.
-
pH: For aqueous solutions or protic solvents, maintaining a slightly acidic pH will keep the amine in its protonated (ammonium salt) form, which is significantly less reactive and more stable.
Q3: I've noticed a white precipitate forming in my amine solution. What is it?
If your solution was prepared in a non-degassed solvent and exposed to air, the white precipitate is likely a carbamate salt. This forms when the primary amine reacts with atmospheric carbon dioxide (CO2).[5][6] The reaction involves two molecules of the amine reacting with one molecule of CO2.[7] This is a common issue for many primary and secondary amines.
Q4: Can the stereochemical integrity of this compound be compromised?
Yes, racemization can occur, converting the desired (S)-enantiomer into a 50:50 mixture of (S) and (R) enantiomers.[8] This process is typically catalyzed by heat and the presence of acids or bases, which can facilitate the formation of a planar, achiral imine intermediate.[3][9] It is crucial to avoid prolonged exposure to harsh acidic or basic conditions and elevated temperatures to maintain enantiomeric excess.[3][10]
Troubleshooting Guide: Degradation Pathways & Mitigation
This section provides a deeper dive into specific stability issues, their chemical basis, and actionable protocols to prevent them.
Issue 1: Carbamate Formation from CO2 Contamination
Symptoms:
-
Appearance of a white, insoluble precipitate in the amine solution.
-
Reduced yield in subsequent reactions due to lower concentration of the active amine.
-
Inconsistent reaction kinetics.
Causality: Primary amines readily react with CO2 in a nucleophilic addition to form a zwitterionic intermediate, which is then deprotonated by a second molecule of the amine to yield an ammonium carbamate salt.[5][7][11] This reaction is reversible but can significantly deplete the available free amine.
Diagram 1. Mechanism of carbamate salt formation.
Prevention Protocol:
-
Solvent Preparation: Always use anhydrous solvents. For non-polar aprotic solvents, ensure they are freshly distilled or from a sealed bottle. For polar aprotic solvents like DMF or DMSO, use a molecular sieve-dried grade.
-
Degassing: Before preparing the solution, thoroughly degas the solvent by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes or by using several freeze-pump-thaw cycles.
-
Inert Atmosphere: Perform all manipulations, including weighing and dissolution, under a positive pressure of an inert gas. Use Schlenk lines or a glovebox for maximum protection.
-
Storage: Store the final solution in a container with a Teflon-lined cap, and consider sealing with parafilm. Purge the headspace with inert gas before sealing.
Issue 2: Oxidative Degradation
Symptoms:
-
Solution develops a yellow or brown discoloration over time.
-
Formation of complex byproducts, such as imines, nitro compounds, and aldehydes, detected by GC-MS or LC-MS.[12][13]
-
Loss of potency and potential for side reactions.
Causality: Oxidative degradation is often initiated by dissolved oxygen, trace metal impurities, or light.[12] The initial step can be the abstraction of a hydrogen atom or an electron from the amine, leading to a radical intermediate.[12] This radical can then undergo a cascade of reactions to form various oxidation products.[14][15][16] Primary amines can be oxidized to hydroxylamines, which can be further oxidized to nitroso and then nitro compounds.[14][17]
Diagram 2. Simplified oxidative degradation pathway.
Prevention Protocol:
-
Deoxygenate Solvents: Use de-gassed solvents as described in the carbamate prevention protocol.
-
Protect from Light: Store solutions in amber glass vials or wrap clear vials in aluminum foil to prevent photo-oxidation.
-
Use High-Purity Reagents: Use high-purity this compound and solvents to minimize catalytic metal impurities.
-
Consider Antioxidants (for long-term storage): For bulk storage, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be effective. However, this must be validated to ensure it does not interfere with downstream applications.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, adding a trace amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions. Compatibility with the intended reaction chemistry is essential.[18]
Issue 3: Racemization and Loss of Enantiomeric Purity
Symptoms:
-
Reduced enantiomeric excess (ee%) as determined by chiral HPLC or GC.
-
Loss of biological activity or altered pharmacological profile in drug development studies.
Causality: Racemization of chiral amines often proceeds through a reversible dehydrogenation to an achiral imine intermediate, followed by non-stereoselective re-hydrogenation.[9] This process can be catalyzed by heat, transition metal catalysts, or strong acids/bases.[3][10][19]
Prevention Protocol:
-
Control Temperature: Avoid exposing the amine solution to high temperatures for extended periods. Perform reactions at the lowest effective temperature.
-
pH Management: Maintain a neutral or slightly acidic pH where possible. The protonated ammonium form is resistant to dehydrogenation. Avoid strongly basic conditions (e.g., strong non-nucleophilic bases) unless required by the reaction, and even then, minimize reaction time and temperature.[18][[“]]
-
Avoid Incompatible Reagents: Be cautious when using reagents known to catalyze racemization, such as certain transition metal catalysts, unless they are part of a controlled stereoretentive or stereoinvertive process.
-
Monitor Enantiomeric Purity: Regularly check the enantiomeric excess of stock solutions using a validated chiral analytical method, especially if they have been stored for a long time or subjected to stress conditions.
Analytical Monitoring of Stability
To ensure the quality of your this compound solutions, a robust analytical monitoring program is essential.
| Analytical Technique | Parameter Monitored | Purpose |
| Gas Chromatography (GC-MS) | Purity, Degradation Products | Identifies and quantifies volatile degradation products like imines or oxidation fragments.[21][22] |
| Liquid Chromatography (LC-MS) | Purity, Degradation Products | Detects less volatile degradation products and carbamates.[21][23] |
| Chiral HPLC or Chiral GC | Enantiomeric Excess (ee%) | Quantifies the ratio of (S) to (R) enantiomers to detect racemization. |
| ¹H and ¹⁹F NMR Spectroscopy | Structural Integrity, Purity | Confirms the structure of the amine and detects major impurities or structural changes. |
| Karl Fischer Titration | Water Content | Measures the amount of water in the solvent or solution, a key factor in many degradation pathways. |
Experimental Protocol: Stability Study Workflow
This workflow outlines a systematic approach to evaluating the stability of your amine solution under specific experimental conditions.
Diagram 3. Workflow for a solution stability study.
By implementing these troubleshooting guides and monitoring protocols, you can significantly enhance the stability of this compound solutions, leading to more reliable, reproducible, and successful research outcomes.
References
-
Reversible reaction of Carbon Dioxide and Amines. ChemTube3D. [Link]
-
Sharma, M. M. (1965). Kinetic study of the reaction between carbon dioxide and primary amines. Transactions of the Faraday Society, 61, 681-688. [Link]
-
Schrader, W., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(3), 1933-1940. [Link]
-
Gangar, S., et al. (2020). A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega, 5(40), 26033-26043. [Link]
-
Molina, V., et al. (2013). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. [Link]
-
Versteeg, G. F., et al. (1996). KINETICS OF CO2 WITH PRIMARY AND SECONDARY AMINES IN AQUEOUS SOLUTIONS-I. ZWITTERION DEPROTONATION KINETICS FOR DEA AND DIPA IN AQUEOUS BLENDS OF AMINES. Chemical Engineering Science, 51(18), 4375-4385. [Link]
-
Reaction of primary amines with CO 2 in the presence of a strong nonnucleophilic base. ResearchGate. [Link]
-
Uyanga, A. A., & Idem, R. O. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, 8(1), 1-15. [Link]
-
Oxidation of Amines. (2021). Chemistry LibreTexts. [Link]
-
Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. [Link]
-
Gemoets, H. P. L., et al. (2016). Developments in the Aerobic Oxidation of Amines. ACS Catalysis, 6(10), 6735-6746. [Link]
-
Wang, L., et al. (2022). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts, 24(10), 1735-1745. [Link]
-
Oxidation of Amines. YouTube. [Link]
-
Liu, S. (2026). What are the uses of organic amine mixtures in the pharmaceutical industry?. Yueyang Chem Waterborne Additive Co., Ltd.. [Link]
-
Advancing Amine Degradation Analysis. (2021). International CCS Knowledge Centre. [Link]
-
Fostås, B. F., et al. (2011). Deamination mechanism of primary amines. (Source: Virtual textbook of organic chemistry).. ResearchGate. [Link]
-
Primary amine oxidation. (2012). Sciencemadness Discussion Board. [Link]
-
Electrophilic aromatic directing groups. Wikipedia. [Link]
-
Dimethyldioxirane. Wikipedia. [Link]
-
Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
-
Environmental impacts of amines and their degradation products: Current status and knowledge gaps. IEAGHG. [Link]
-
Nielsen, C. J., et al. (2010). Atmospheric Degradation of Amines (ADA). NILU. [Link]
-
Perry, I. B. (2023). Synthesising complex chiral amines through resolution-racemisation-recycle. University of Bath. [Link]
-
Clayden, J. (2018). Racemisation in Chemistry and Biology. The University of Manchester. [Link]
-
Takle, M. J., et al. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development, 29(2), 545-554. [Link]
-
Blacker, A. J. (2007). Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. University of Huddersfield Research Portal. [Link]
-
J.C. Biffinger, et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
-
Hall, H. K. (1957). The Nucleophilicity of Amines. The Journal of Organic Chemistry, 22(11), 1437-1441. [Link]
-
Strategies to enhance pharmaceutical formulation stability. Consensus. [Link]
-
Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]
-
Adsorption of Amine Compounds on the Glass Surface and Their Impact on the Development of Analytical Method and Pharmaceutical Process. ResearchGate. [Link]
-
Tuomela, A., et al. (2016). Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability. Pharmaceutics, 8(2), 15. [Link]
-
Uscátegui, Y. L., et al. (2021). Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. Frontiers in Microbiology, 12, 736569. [Link]
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- 10. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. academic.oup.com [academic.oup.com]
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- 15. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
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- 23. matheo.uliege.be [matheo.uliege.be]
Side reactions to consider when using (S)-1,1,1-trifluoropropan-2-amine
Welcome to the technical support resource for (S)-1,1,1-trifluoropropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during its use. As a valuable fluorinated building block, its unique electronic properties present distinct challenges and opportunities in synthesis.[1] This document provides in-depth, field-proven insights to help you navigate these challenges effectively.
Frequently Asked Questions & Troubleshooting Guides
Q1: My amide coupling reaction with this compound is sluggish and results in low yields. Why is this happening and how can I improve it?
A1: The Root Cause: Reduced Nucleophilicity
The primary reason for slow or inefficient reactions is the significantly reduced nucleophilicity of the amine's nitrogen atom. The potent electron-withdrawing effect of the adjacent trifluoromethyl (CF₃) group decreases the electron density on the nitrogen, making it a weaker nucleophile compared to its non-fluorinated analogue, isopropylamine. Consequently, standard amide coupling conditions are often insufficient to drive the reaction to completion.
Troubleshooting & Solutions:
To overcome this, more forceful activation of the carboxylic acid is necessary. Standard reagents like DCC alone may be ineffective. The key is to generate a highly reactive acylating agent that can be readily attacked by the electron-deficient amine.
Recommended Coupling Strategies:
| Strategy | Coupling Reagent(s) | Key Advantages & Considerations |
| Uronium/Aminium Salts | HATU, HBTU, COMU | High reactivity. Prone to guanidinylation side reaction if not used correctly (see Q2). Use with a non-nucleophilic base like DIPEA. |
| Acyl Fluoride Generation | Cyanuric Fluoride, XtalFluor-E | Acyl fluorides are highly reactive and couple efficiently with electron-deficient amines.[2] This method can be very effective for sterically hindered substrates as well. |
| Carbodiimide w/ Additives | EDC + HOBt/HOAt | HOBt or HOAt additives form a highly reactive ester intermediate, which is more susceptible to attack by the weak amine than the initial O-acylisourea.[3] |
| Phosphonium Salts | PyBOP, PyAOP | Highly effective activators, similar in reactivity to uronium salts. |
Protocol: High-Efficiency Amide Coupling Using HATU
This protocol is designed to maximize yield by pre-activating the carboxylic acid, thereby minimizing side reactions.
Materials:
-
Carboxylic acid (1.0 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
This compound (1.2 equiv)
-
Anhydrous DMF or CH₂Cl₂
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU to the solution and stir for 1 minute.
-
Add DIPEA and stir the mixture at room temperature. This is the pre-activation step . Allow it to proceed for 15-30 minutes. The solution will often change color.
-
After pre-activation, add this compound to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS. Due to the amine's low reactivity, the reaction may require several hours (2-24 h) at room temperature or gentle heating (40-50 °C) for full conversion.
-
Upon completion, proceed with standard aqueous workup and purification.
Q2: I'm using a uronium-based coupling reagent (e.g., HBTU, HATU) and I've isolated a byproduct where the reagent has capped my amine. How do I prevent this?
A2: The Problem: Guanidinylation
This is a classic side reaction where the uronium/aminium salt reacts directly with the amine nucleophile.[4] This forms a stable guanidinium byproduct and irreversibly terminates the peptide chain or amide formation. This side reaction is competitive with the desired amide bond formation and is particularly problematic when the primary amine is either present in excess or when the desired acylation is slow, as is the case with this compound.
The Solution: Order of Addition is Critical
The definitive solution is to pre-activate the carboxylic acid before introducing the amine. This ensures that the highly reactive uronium salt is consumed to form the intended active ester, leaving none to react with the amine when it is added.
Q3: I am coupling this compound with a chiral carboxylic acid and observing significant epimerization. What is the cause and how can it be mitigated?
A3: The Cause: Over-activation and Base-Mediated Racemization
The harsh conditions or prolonged reaction times required to couple the electron-deficient this compound can increase the risk of epimerization at the α-carbon of the carboxylic acid partner. This typically occurs through one of two mechanisms:
-
Oxazolone Formation: The activated carboxylic acid can cyclize to form an oxazolone intermediate. The α-proton of this intermediate is highly acidic and can be readily abstracted by the base (e.g., DIPEA) in the reaction, leading to racemization.
-
Direct Enolization: The base can directly deprotonate the α-carbon of the highly activated acyl-intermediate (e.g., acyl-uronium species), leading to enolization and loss of stereointegrity.
Mitigation Strategies:
-
Use Racemization-Suppressing Additives: When using carbodiimides like EDC, always include additives such as 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt). These additives trap the initial activated species to form active esters that are less prone to racemization.
-
Control Temperature: Perform the coupling at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and allow the reaction to slowly warm to room temperature. Avoid excessive heating.
-
Choice of Base: While DIPEA is common, a more sterically hindered base like 2,4,6-collidine can sometimes reduce the rate of α-proton abstraction.
-
Solvent Choice: Using less polar solvents like dichloromethane (CH₂Cl₂) instead of DMF can sometimes reduce the rate of epimerization.
Q4: When using EDC, I isolate a significant amount of a persistent N-acylurea byproduct. How can this be avoided?
A4: The Problem: O- to N-Acyl Migration
When a carboxylic acid is activated by a carbodiimide (like EDC or DCC), it forms a highly reactive O-acylisourea intermediate. If this intermediate is not immediately intercepted by a nucleophile, it can undergo an irreversible intramolecular rearrangement to a stable N-acylurea. Because this compound is a poor nucleophile, it reacts slowly with the O-acylisourea, giving the intermediate ample time to rearrange. This side reaction consumes your activated acid and generates a byproduct that can be difficult to separate from your desired product.
The Solution: Trap the Intermediate
The most effective way to prevent this is to use an additive like HOBt or HOAt. These additives are excellent nucleophiles that rapidly react with the O-acylisourea to form an HOBt/HOAt-active ester. This new intermediate is still highly reactive towards amines but is not susceptible to the rearrangement that forms the N-acylurea.
Q5: Are there any specific stability concerns or incompatibilities I should be aware of when using this compound?
A5: General Stability and Incompatibilities
This compound is a stable compound under normal storage and handling conditions.[5] However, its electronic nature and the reactivity of its derivatives warrant some precautions:
-
Strong Bases: While a tertiary amine base like DIPEA is required for coupling, avoid strong, non-hindered bases (e.g., NaOH, KOtBu) at elevated temperatures. The products of C-N coupling reactions involving fluoroalkylamines have shown instability in the presence of strong bases.[6][7]
-
Strong Oxidizing Agents: As with most amines, avoid contact with strong oxidizing agents.
-
Acids and Acid Chlorides: The free amine will react exothermically with strong acids, acid chlorides, and acid anhydrides.[5] It is typically supplied as a hydrochloride salt to improve stability and handling.[8][9] The free amine must be liberated in situ using a suitable base (e.g., DIPEA, Et₃N) before it can be used as a nucleophile.
-
Competitive Nucleophiles: When using the hydrochloride salt of the amine, using an excess of a tertiary amine base is crucial. If not, the chloride ion can act as a competing nucleophile in certain reactions, such as epoxide openings.[1] Using a triflate salt can circumvent this issue.[1]
References
- Fluoroalkylamines - YouTube. (2020). A presentation on the synthesis and reactivity of fluoroalkylamines.
- 1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides. (n.d.). ePrints Soton. Describes the synthesis and utility of the amine, highlighting its poor nucleophilicity.
- Palladium-Catalyzed Arylation of Fluoroalkylamines. (n.d.). The Hartwig Group, UC Berkeley. Discusses C-N coupling and the instability of products to strong bases.
- Amide bond formation using amino acid fluorides. (2005). ARKIVOC. Discusses the use of acyl fluorides for challenging couplings.
- Palladium-Catalyzed Arylation of Fluoroalkylamines. (2014). Angewandte Chemie.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2013). Organic & Biomolecular Chemistry.
- Amide bond formation: beyond the myth of coupling reagents. (2009). Chemical Society Reviews. Provides a comprehensive overview of coupling reagents and side reactions.
- This compound hydrochloride 97% | CAS: 125353-44-8. (n.d.). AChemBlock. Product information page.
- (R)-2-Amino-1,1,1-trifluoropropane - Safety Data Sheet. (n.d.). Synquest Labs. Provides safety and incompatibility data.
- (R)-2-Amino-1,1,1-trifluoropropane hydrochloride - PubChem. (n.d.). National Center for Biotechnology Information. Chemical data for the hydrochloride salt.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids... (2011). Tetrahedron Letters. A protocol using EDC/DMAP/HOBt for electron-deficient amines.
- Side reactions in peptide synthesis: An overview. (2018). Journal of Pharmaceutical, Chemical and Biological Sciences. Details common side reactions like N-acylurea formation and racemization.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Discusses guanidinylation and other common side reactions in peptide synthesis.
Sources
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. Palladium-Catalyzed Arylation of Fluoroalkylamines | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 7. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound hydrochloride 97% | CAS: 125353-44-8 | AChemBlock [achemblock.com]
- 9. (R)-2-Amino-1,1,1-trifluoropropane hydrochloride | C3H7ClF3N | CID 44593757 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Industrial Scale Synthesis of (S)-1,1,1-trifluoropropan-2-amine
Welcome to the technical support center for the synthesis of (S)-1,1,1-trifluoropropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for the successful scale-up of this critical chiral building block. The unique properties of the trifluoromethyl group make α-trifluoromethyl amines valuable motifs in medicinal chemistry, often used as amide surrogates to enhance metabolic stability and other pharmacokinetic parameters.[1][2] This guide will focus on practical, field-proven insights to address challenges encountered during industrial applications.
Overview of Synthetic Strategies
The enantioselective synthesis of this compound on an industrial scale primarily revolves around a few key strategies. The choice of method often depends on factors such as cost, scalability, required enantiopurity, and available equipment.
-
Reductive Amination of 1,1,1-Trifluoroacetone: This is one of the most common and direct approaches.[3][4] It involves the condensation of 1,1,1-trifluoroacetone with an amine, followed by the reduction of the resulting imine intermediate. The key to success in this method lies in the selection of the appropriate chiral catalyst or auxiliary to induce high enantioselectivity.
-
Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative for producing chiral amines.[5][6][7] Enzymes like transaminases and amine dehydrogenases can catalyze the asymmetric synthesis of this compound from a prochiral ketone with high enantiomeric excess.[5][6][7]
-
Use of Chiral Auxiliaries: Chiral auxiliaries, such as sulfinamides, can be employed to direct the stereochemical outcome of the reaction.[8][9] This method involves the formation of a diastereomeric intermediate, which can then be separated, followed by the cleavage of the auxiliary to yield the desired enantiopure amine.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound in a question-and-answer format.
Low Conversion of 1,1,1-Trifluoroacetone
Question: We are observing low or no conversion of our starting material, 1,1,1-trifluoroacetone, during a reductive amination reaction. What are the potential causes and solutions?
Answer: Low conversion in a reductive amination process can stem from several factors related to reagent quality, reaction conditions, and catalyst activity.
-
Cause 1: Inactive or Impure Reagents. The purity of 1,1,1-trifluoroacetone is crucial. It is a volatile and hygroscopic compound that can degrade over time.[10] Similarly, the amine source and reducing agent must be of high purity.
-
Solution:
-
Always use freshly distilled or recently purchased 1,1,1-trifluoroacetone. Verify its purity via GC or NMR before use.
-
Ensure the amine is pure and dry.
-
Use a fresh, high-quality reducing agent. For instance, if using a borohydride reagent, ensure it has not been excessively exposed to moisture.
-
-
-
Cause 2: Inefficient Imine Formation. The equilibrium for imine formation might not be favorable under the chosen reaction conditions. Water is a byproduct of this reaction, and its presence can shift the equilibrium back towards the starting materials.[3]
-
Solution:
-
Employ a Dean-Stark trap or use molecular sieves to remove water from the reaction mixture as it forms.
-
Optimize the reaction temperature and concentration to favor imine formation.
-
-
-
Cause 3: Catalyst Deactivation. The catalyst, whether it's a transition metal complex or an enzyme, can be deactivated by impurities or improper handling.
-
Solution:
-
For metallic catalysts, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
For enzymatic reactions, ensure the pH, temperature, and solvent conditions are within the optimal range for the specific enzyme.[5] Avoid harsh conditions that can lead to denaturation.
-
-
Poor Enantioselectivity
Question: Our synthesis is yielding the desired product, but the enantiomeric excess (ee) is consistently low. How can we improve the enantioselectivity?
Answer: Achieving high enantioselectivity is a common challenge. The source of poor stereocontrol can often be traced to the catalyst system, reaction parameters, or the presence of competing reaction pathways.
-
Cause 1: Suboptimal Chiral Catalyst or Ligand. The choice of chiral catalyst or ligand is paramount for achieving high enantioselectivity.
-
Solution:
-
-
Cause 2: Incorrect Reaction Temperature. Temperature can have a significant impact on the stereochemical outcome of a reaction.
-
Solution:
-
Generally, lower reaction temperatures lead to higher enantioselectivity. Experiment with running the reaction at reduced temperatures, but be mindful that this may also decrease the reaction rate.
-
-
-
Cause 3: Racemization of the Product. The product amine may be susceptible to racemization under the reaction or workup conditions.
-
Solution:
-
Analyze the reaction mixture at different time points to determine if the ee decreases over time.
-
Ensure the workup procedure is mild and avoids harsh acidic or basic conditions that could promote racemization.
-
-
Difficulties in Product Purification
Question: We are struggling to purify the final this compound product to the desired level. What are the common impurities and how can we effectively remove them?
Answer: Purification challenges often arise from the physical properties of the product and the presence of closely related impurities.
-
Cause 1: Volatility of the Product. this compound is a relatively volatile compound, which can lead to losses during solvent removal and distillation.
-
Solution:
-
When removing solvents, use a rotary evaporator with a cooled trap and carefully control the vacuum and temperature.
-
For distillation, use a fractional distillation column to achieve a good separation from impurities with different boiling points.
-
-
-
Cause 2: Formation of Side Products. Side reactions can lead to impurities that are difficult to separate from the desired product.
-
Solution:
-
Optimize the reaction conditions to minimize the formation of byproducts. This could involve adjusting the stoichiometry of the reactants, changing the solvent, or modifying the reaction temperature.
-
Consider converting the amine to a salt (e.g., hydrochloride or triflate) to facilitate purification by crystallization.[8][13][14] The free amine can then be regenerated after purification.
-
-
-
Cause 3: Inefficient Chiral Separation. For racemic or low ee mixtures, chiral separation can be challenging and costly on a large scale.[15][16]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with 1,1,1-trifluoroacetone?
A1: 1,1,1-Trifluoroacetone is a highly flammable and volatile liquid.[10][17] It is also an irritant to the eyes, respiratory system, and skin.[17] It is crucial to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[17][18] Ensure that all sources of ignition are removed from the work area.[10][17]
Q2: Can you provide a general protocol for a lab-scale reductive amination to synthesize this compound?
A2: The following is a generalized protocol and should be optimized for your specific needs and available reagents.
Experimental Protocol: Asymmetric Reductive Amination
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 1,1,1-trifluoroacetone (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, dichloromethane).
-
Add a chiral amine source (e.g., (S)-1-phenylethylamine) (1.0-1.2 eq).
-
If necessary, add a catalytic amount of a weak acid (e.g., p-toluenesulfonic acid) to facilitate imine formation.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the formation of the imine by GC-MS or NMR. The removal of water using a Dean-Stark trap may be necessary.
-
-
Reduction:
-
Once imine formation is complete, cool the reaction mixture to the desired temperature (e.g., 0 °C or lower).
-
Slowly add a solution of the reducing agent (e.g., NaBH4, or for higher selectivity, a modified borohydride like sodium cyanoborohydride) in a suitable solvent.[19]
-
Stir the reaction until the reduction is complete (monitor by TLC or GC).
-
-
Workup and Purification:
-
Carefully quench the reaction with water or a dilute acid.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography. The chiral auxiliary can be removed in a subsequent step if necessary.
-
Q3: What are the advantages of using an enzymatic approach for the synthesis of this compound?
A3: Enzymatic methods offer several key advantages, particularly for industrial applications:[6][20][21]
-
High Enantioselectivity: Enzymes are inherently chiral and can catalyze reactions with very high enantiomeric excess, often >99% ee.[12]
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near room temperature and neutral pH, which reduces energy consumption and the need for harsh reagents.[7]
-
Environmental Sustainability: The use of enzymes aligns with the principles of green chemistry by reducing waste and avoiding the use of heavy metal catalysts.[3]
-
High Specificity: Enzymes are highly specific for their substrates, which can minimize the formation of byproducts and simplify purification.
Q4: How can I monitor the progress of the reaction and determine the enantiomeric excess of the product?
A4:
-
Reaction Monitoring: The progress of the reaction can be monitored using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): For a quick qualitative assessment of the consumption of starting materials and the formation of the product.
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): To quantify the conversion of the starting materials and identify the products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the product and intermediates.
-
-
Determining Enantiomeric Excess (ee): The enantiomeric excess of the final product can be determined using chiral analytical techniques:
-
Chiral Gas Chromatography (GC): Using a chiral stationary phase column to separate the two enantiomers.
-
Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase column to separate the enantiomers. The amine may need to be derivatized with a UV-active group to facilitate detection.
-
NMR Spectroscopy with a Chiral Shift Reagent: This method can be used to differentiate the signals of the two enantiomers in the NMR spectrum.
-
Visualizations
Experimental Workflow for Reductive Amination
Caption: A typical workflow for the synthesis of this compound via reductive amination.
Troubleshooting Decision Tree for Low Enantioselectivity
Caption: A decision tree to troubleshoot and improve low enantioselectivity in the synthesis.
References
-
Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. (2022). Journal of the American Chemical Society. Retrieved from [Link]
-
Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. (n.d.). Oxford Academic. Retrieved from [Link]
-
Material Safety Data Sheet - 1,1,1-Trifluoroacetone, 98+%. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). PubMed Central (PMC). Retrieved from [Link]
-
Enzyme-Catalyzed Synthesis of Chiral Primary Amines. (2020). ChemistryViews. Retrieved from [Link]
-
1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides. (n.d.). ePrints Soton. Retrieved from [Link]
-
Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. (2023). ACS Publications. Retrieved from [Link]
-
Enzymatic Cascades for the Regio- and Stereoselective Synthesis of Chiral Amines. (n.d.). MDPI. Retrieved from [Link]
- Process for preparing a 1,1,1-trifluoro-2-aminoalkane. (n.d.). Google Patents.
-
Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Reductive Amination | Synthesis of Amines. (2021). YouTube. Retrieved from [Link]
-
Scalable route to N-trifluoromethyl amides via radical trifluoromethylamination. (2025). ResearchGate. Retrieved from [Link]
-
Economical and Practical Strategies for Synthesis of a-Trifluoromethylated Amines. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]
-
Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. (n.d.). Frontiers. Retrieved from [Link]
-
Asymmetric Synthesis of Amines. (n.d.). Ellman Laboratory - Yale University. Retrieved from [Link]
-
Asymmetric organocatalytic reactions by bifunctional amine-thioureas. (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]
-
Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. (2022). Organic Letters - ACS Publications. Retrieved from [Link]
-
Synthesis of Fluorinated Amines: A Personal Account. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Chiral trifluoromethylated enamides: Synthesis and applications. (2023). ResearchGate. Retrieved from [Link]
-
Innovations in Chiral Purification: Exploring Techniques and Future Potential. (2025). LinkedIn. Retrieved from [Link]
-
Cas 177469-12-4,(R) - LookChem. (n.d.). LookChem. Retrieved from [Link]
-
From Analysis to Plant-Scale Purification. (n.d.). YMC Taiwan Co., Ltd. Retrieved from [Link]
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- 11. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 125353-44-8|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 14. This compound hydrochloride 97% | CAS: 125353-44-8 | AChemBlock [achemblock.com]
- 15. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 16. ymctaiwan.com [ymctaiwan.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Method for removing impurities from commercial (S)-1,1,1-trifluoropropan-2-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for (S)-1,1,1-trifluoropropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals who require this critical chiral building block in its highest purity. We address common issues encountered with commercial-grade material and provide detailed, field-proven troubleshooting protocols to help you achieve your desired specifications.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to help you quickly diagnose and solve common purity-related issues.
Q1: I suspect my commercial this compound is impure. What are the likely contaminants and how can I identify them?
A1: Impurities in commercial chiral amines can stem from the synthetic route, handling, and storage. For this compound, which is often synthesized via resolution of a racemic mixture or from chiral precursors like L-alanine, the impurity profile can be diverse.[1]
Common Impurities & Identification Methods:
| Impurity Category | Specific Examples | Likely Source | Recommended Analytical Method |
| Enantiomeric Impurity | (R)-1,1,1-trifluoropropan-2-amine | Incomplete resolution of the racemate; racemization during synthesis or workup. | Chiral HPLC or Chiral GC |
| Chemical Impurities | 1,1,1-trifluoroacetone, imine intermediates, unreacted starting materials (e.g., L-alanine) | Incomplete reaction or side reactions during synthesis.[2] | GC-MS, ¹H NMR, ¹⁹F NMR |
| Residual Solvents | Toluene, diethyl ether, alcohols | Purification and extraction steps.[2] | ¹H NMR, GC-Headspace |
| Non-Volatile Impurities | Resolving agents (e.g., Tartaric Acid), inorganic salts | Diastereomeric salt resolution process; acid-base workups.[1] | NMR, Titration, Residue on Ignition |
| Environmental Contaminants | Water (H₂O), Carbon Dioxide (CO₂) | Hygroscopic nature of amines; absorption from the atmosphere.[3] | Karl Fischer Titration (for H₂O), ¹³C NMR (for carbamate salt) |
Initial Assessment Workflow:
The first step in any purification is to understand the problem. A logical workflow can help you efficiently identify the impurities you are dealing with.
Caption: Impurity identification and method selection workflow.
Q2: My amine's enantiomeric excess (ee) is insufficient for my stereospecific reaction. How can I enhance it?
A2: Low enantiomeric excess is a common problem, especially when high stereopurity is critical. The most reliable method for enriching the (S)-enantiomer is through diastereomeric salt crystallization. This classical technique leverages the different physical properties (primarily solubility) of diastereomeric salts formed between your chiral amine and a chiral acid.
Causality: When a racemic or enantioenriched amine ((S)-amine and (R)-amine) is reacted with a single enantiomer of a chiral acid (e.g., L-tartaric acid), two diastereomeric salts are formed: [(S)-amine:(L)-acid] and [(R)-amine:(L)-acid]. These diastereomers are not mirror images and thus have different solubilities in a given solvent. By carefully selecting the solvent, one salt will preferentially crystallize, leaving the other in the mother liquor.
See for a detailed, step-by-step guide.
For applications requiring the highest possible purity (>99.9% ee), preparative chiral HPLC is the preferred method. It offers excellent separation but is typically more expensive and lower in throughput.[4][5]
Q3: My NMR spectrum shows unidentifiable signals, and I'm concerned about non-volatile contaminants. What is the best way to remove these?
A3: Non-volatile impurities, such as inorganic salts or residual resolving agents, can be detrimental, especially in sensitive catalytic reactions. The most effective methods for their removal are distillation or a liquid-liquid acid-base extraction.
-
This compound is a volatile liquid with a reported boiling point of 46-47 °C.[2] This makes it an excellent candidate for purification by fractional distillation . Lower-boiling impurities will distill first, followed by the pure amine, leaving higher-boiling and non-volatile impurities behind in the distillation flask.
-
Acid-Base Extraction is a robust chemical method to separate amines from neutral or acidic impurities.[6] The crude amine is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The amine is protonated and moves into the aqueous phase as a salt, leaving non-basic impurities in the organic layer. The aqueous layer is then isolated, basified (e.g., with NaOH), and the free amine is re-extracted into a fresh organic solvent.[7]
See for a detailed procedure.
Q4: I'm running a moisture-sensitive reaction, and Karl Fischer titration shows high water content in my amine. How do I dry it effectively?
A4: Amines are often hygroscopic and readily absorb atmospheric moisture.[3] For rigorous drying, chemical drying followed by distillation is the standard method.
-
Pre-Drying: Treat the amine with a suitable solid desiccant. For primary amines, potassium hydroxide (KOH) or barium oxide (BaO) are excellent choices. Avoid acidic desiccants like CaCl₂ or MgSO₄, as they can form salts with the amine. Let the amine stand over the desiccant for several hours with occasional swirling.
-
Distillation: Decant the pre-dried amine into a clean, dry distillation apparatus and perform a fractional distillation as described in . This will separate the amine from the desiccant and any remaining traces of water.
Experimental Protocols
Protocol 1: Enantiomeric Enrichment via Diastereomeric Salt Crystallization
This protocol describes the enrichment of this compound using L-(+)-tartaric acid as the resolving agent, a method adapted from established principles of chiral resolution.[1]
Workflow Diagram:
Caption: Workflow for diastereomeric salt resolution.
Step-by-Step Procedure:
-
Salt Formation: In a flask, dissolve 1 equivalent of your enantioenriched this compound in a suitable solvent (e.g., a mixture of methanol and water). In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in a minimal amount of the same warm solvent. The 0.5 equivalence of the resolving agent is crucial; it ensures that only the desired (S)-amine salt crystallizes, leaving the majority of the (R)-amine in solution.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. If no precipitate forms, heat the mixture gently until all solids dissolve. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.
-
Isolation: Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Analysis (Self-Validation): Dry a small sample of the crystals and liberate the free amine by treating it with NaOH solution and extracting with ether. Analyze the enantiomeric excess of this sample using chiral HPLC or GC. The mother liquor can also be analyzed to confirm that it has been enriched in the (R)-enantiomer.
-
Liberation of Pure Amine: Dissolve the bulk of the purified diastereomeric salt crystals in water. Cool the solution in an ice bath and slowly add a concentrated NaOH solution until the pH is >12.
-
Extraction: Extract the liberated free amine into a low-boiling organic solvent, such as diethyl ether or dichloromethane (3x volumes).
-
Drying and Concentration: Dry the combined organic extracts over anhydrous potassium carbonate (K₂CO₃) or magnesium sulfate (MgSO₄), filter, and carefully remove the solvent by rotary evaporation at low temperature to obtain the purified this compound. For ultimate purity, a final distillation is recommended.
Protocol 2: Purification by Fractional Distillation
This protocol is effective for removing water, residual solvents, and non-volatile impurities.
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column in a fume hood. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination. Use a controlled heating source like an oil bath.
-
Drying (Optional but Recommended): If water is a known impurity, add the crude amine to a distillation flask containing freshly crushed KOH pellets (do not use powdered KOH to avoid bumping). Allow it to stand for 4-6 hours.
-
Distillation: Heat the oil bath gradually. The boiling point of the desired amine is approximately 46-47 °C.[2]
-
Fraction Collection:
-
Fore-run: Discard the initial fraction that distills at a lower temperature, as this will contain low-boiling solvents or impurities.
-
Main Fraction: Collect the fraction that distills at a constant temperature (±1 °C) corresponding to the boiling point of the pure amine.
-
End-run: Stop the distillation before the flask goes to dryness to avoid concentrating potentially unstable residues.
-
-
Storage: Store the purified amine under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container to prevent re-contamination with water and CO₂.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Chiral Amines.
-
Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(16), 4983. [Link]
-
Knowles, J. (2022). Amine and HCl - salt formation reaction. YouTube. [Link]
-
Gagnon, D., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 208-214. [Link]
-
Breitbach, Z. S., et al. (2013). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1317, 87-96. [Link]
-
Li, L. P., & Ye, B. H. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry, 56(17), 10717-10723. [Link]
-
De Broe, S., et al. (2013). 1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides. University of Southampton Institutional Repository. [Link]
- European Patent Office. (2000). Process for preparing a 1,1,1-trifluoro-2-aminoalkane. (EP1044959A2).
-
Dr. Pk Sasmal. (2022). How to purify Amine? YouTube. [Link]
- Benchchem. (n.d.). Common impurities in commercial "2-Aminopropan-2-ol" and their removal.
Sources
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to Determining the Enantiomeric Excess of (S)-1,1,1-trifluoropropan-2-amine by Chiral HPLC
For researchers and professionals in pharmaceutical development, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of a drug candidate's efficacy and safety. The compound (S)-1,1,1-trifluoropropan-2-amine, a valuable fluorinated building block, is no exception. Its enantiomeric purity must be rigorously controlled and accurately quantified. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this task, offering high-resolution separation of stereoisomers.[1][2][3]
This guide provides an in-depth comparison of the primary chiral HPLC methodologies for determining the enantiomeric excess (e.e.) of this compound. We will explore the causality behind experimental choices, present detailed protocols, and compare the performance of direct versus indirect separation strategies, empowering you to select and implement the most effective method for your analytical needs.
The Analytical Challenge: Unique Properties of a Fluorinated Primary Amine
Directly analyzing 1,1,1-trifluoropropan-2-amine presents two principal challenges inherent to its structure:
-
Poor UV Absorbance: The molecule lacks a significant chromophore, making detection by standard UV-Vis HPLC detectors difficult and resulting in low sensitivity.
-
Strong Basic Character: As a primary amine, the analyte can interact strongly and unpredictably with residual acidic silanols on the silica surface of the stationary phase, leading to poor peak shape (tailing) and potentially compromising resolution.
A successful method must systematically address both of these issues. The choice of analytical strategy, therefore, hinges on whether to tackle these challenges simultaneously with the chiral separation (a direct approach) or to modify the analyte first to simplify the chromatography (an indirect approach).
Strategy 1: Direct Enantioseparation on a Chiral Stationary Phase (CSP)
The most elegant and modern approach is the direct separation of enantiomers on a Chiral Stationary Phase (CSP). This technique relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[2][4] The differing stability of these complexes results in different retention times, allowing for separation.
For primary amines, and particularly fluorinated ones, the selection of the CSP and mobile phase is critical. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are exceptionally versatile and often the first choice for screening a broad range of chiral compounds.[5][6] Crown-ether based CSPs are also specifically proven for the separation of compounds containing primary amines.[5][7]
The Critical Role of Mobile Phase Additives
To overcome the challenge of the analyte's basicity and ensure sharp, symmetrical peaks, the mobile phase composition must be carefully optimized. For separations of primary amines on polysaccharide columns in normal phase or polar organic modes, the use of both an acidic and a basic additive is a field-proven technique.[8] A common combination is trifluoroacetic acid (TFA) and triethylamine (TEA). The TFA serves to ion-pair with the primary amine, improving its interaction with the CSP, while the TEA acts as a competitive base, binding to active sites on the silica surface to prevent peak tailing.[8]
Experimental Protocol: Direct Chiral HPLC Method
This protocol provides a robust starting point for the method development.
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column is recommended for initial screening.
-
Primary Recommendation: Cellulose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralcel® OD, Lux® Cellulose-1).
-
Secondary Recommendation: Amylose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralpak® AD, Lux® Amylose-1).
-
-
Mobile Phase Solvents: HPLC-grade n-Hexane and Ethanol.
-
Mobile Phase Additives: Trifluoroacetic acid (TFA) and Triethylamine (TEA).
-
Sample: Racemic 1,1,1-trifluoropropan-2-amine standard and the (S)-enantiomer sample for analysis.
2. Chromatographic Conditions (Starting Point):
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Ethanol with additives. Start with a screening gradient or an isocratic mixture such as 80:20 (v/v) n-Hexane:Ethanol.
-
Additives: 0.2% TFA and 0.1% TEA (v/v) in the final mobile phase mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Low UV (e.g., 210-220 nm). Note: Sensitivity will be limited.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Dissolve the amine sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the column.[6]
4. Method Optimization:
-
Mobile Phase Ratio: Adjust the ratio of Hexane to Ethanol. Increasing the ethanol content will generally decrease retention time.
-
Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5 - 0.8 mL/min), which can significantly improve resolution.
-
Temperature: Decreasing the column temperature can sometimes enhance chiral selectivity.
Strategy 2: Indirect Enantioseparation via Pre-column Derivatization
The indirect approach circumvents the challenges of the analyte by chemically modifying it before HPLC analysis.[4] The enantiomers are reacted with a single, pure enantiomer of a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard, achiral HPLC column (like a C18).[4][9]
This strategy directly addresses the two main analytical hurdles:
-
Enhanced Detection: CDAs are typically selected to possess a strong chromophore or fluorophore, dramatically increasing detection sensitivity.[10][11]
-
Improved Chromatography: The resulting diastereomers are often less polar and exhibit better peak shapes on common reversed-phase columns.
However, this method introduces complexity in sample preparation and requires careful validation. The optical purity of the CDA is paramount, and the derivatization reaction must proceed to completion without any racemization.[11][12]
Experimental Protocol: Indirect HPLC Method via Derivatization
This protocol outlines the general workflow for an indirect analysis.
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV or Fluorescence detector.
-
Achiral Stationary Phase: A standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Chiral Derivatizing Agent (CDA):
-
For UV Detection: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).
-
For Fluorescence Detection: (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC).
-
-
Solvents: Acetonitrile, Water (HPLC grade), and a suitable reaction solvent (e.g., Dichloromethane).
-
Reagents: A non-nucleophilic base (e.g., Pyridine or Triethylamine).
2. Derivatization Procedure (General Example):
-
In a clean, dry vial, dissolve ~1 mg of the 1,1,1-trifluoropropan-2-amine sample in 500 µL of anhydrous dichloromethane.
-
Add a non-nucleophilic base like pyridine (1.5 equivalents).
-
Add the chiral derivatizing agent (e.g., Mosher's acid chloride, 1.2 equivalents) dropwise while stirring.
-
Seal the vial and allow the reaction to proceed at room temperature for 1-2 hours, or until complete (monitor by TLC if necessary).
-
Quench the reaction by adding a small amount of water.
-
Evaporate the solvent, and reconstitute the residue in the HPLC mobile phase for injection.
3. Chromatographic Conditions (Starting Point):
-
Column: C18, 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Acetonitrile / Water gradient. Start with 50:50 (v/v) and increase the Acetonitrile concentration over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection:
-
UV at ~254 nm for Mosher's acid derivatives.
-
Fluorescence (Excitation ~260 nm, Emission ~315 nm) for FLEC derivatives.
-
-
Injection Volume: 10 µL.
Head-to-Head Comparison: Direct vs. Indirect Strategies
The optimal method depends on the specific requirements of the analysis, such as sample throughput, required sensitivity, and available instrumentation.
| Parameter | Strategy 1: Direct CSP Method | Strategy 2: Indirect Derivatization Method | Justification |
| Simplicity & Speed | High | Low | Direct injection is significantly faster and requires no complex sample preparation. |
| Sensitivity | Low to Moderate | Very High | Derivatization with a fluorescent tag can lower limits of detection by orders of magnitude.[10] |
| Column Cost | High | Low | Chiral columns are a significant investment compared to standard, widely available C18 columns.[4] |
| Method Development | More Complex | Simpler (Chromatography) | Chiral separations are highly specific; finding the right CSP/mobile phase combination can be empirical.[3][13] Diastereomer separation is often more straightforward. |
| Risk of Artifacts | Low | Moderate | The indirect method risks incomplete reaction or racemization of the CDA, which can lead to inaccurate e.e. values.[11][12] |
| Robustness | High | Moderate | Fewer sample preparation steps in the direct method lead to fewer potential sources of error. |
Visualizing the Workflow
Method Development and Selection Workflow
The following diagram illustrates a logical workflow for selecting and developing a chiral separation method for this compound.
Mechanism of Indirect Separation
This diagram illustrates the core principle of the indirect method, where non-separable enantiomers are converted into separable diastereomers.
Alternative Methodologies: A Brief Comparison
While HPLC is the workhorse for this analysis, other techniques should be considered, particularly Supercritical Fluid Chromatography (SFC).
-
Chiral Supercritical Fluid Chromatography (SFC): Often considered a "green" alternative to normal-phase HPLC, SFC uses supercritical CO₂ as the main mobile phase component. For separating primary amines, SFC frequently provides superior performance, including faster analysis times and improved peak symmetries compared to HPLC on the same CSP.[8] It is a highly recommended technique if the instrumentation is available.
-
Chiral Gas Chromatography (GC): As a volatile amine, the analyte is suitable for GC analysis. This approach requires derivatization to block the polar amine group and improve volatility.[14] While GC can offer very high resolution, the required derivatization adds a sample preparation step, similar to the indirect HPLC method.
Conclusion and Recommendation
For the routine determination of the enantiomeric excess of this compound, the direct separation on a polysaccharide-based chiral stationary phase is the recommended primary strategy. It is faster, more robust, and avoids the potential pitfalls of derivatization chemistry. The key to success with this method lies in the judicious use of mobile phase additives (e.g., TFA and TEA) to ensure excellent peak shape for the primary amine.
The indirect method via derivatization serves as an essential secondary strategy. It should be employed when the sensitivity of the direct method is insufficient for trace-level impurity quantification or when a suitable direct separation cannot be achieved after screening several CSPs. The significant increase in sensitivity afforded by fluorescent derivatizing agents makes it an invaluable tool for low-level impurity analysis.
Ultimately, the choice of method should be guided by a thorough validation process that considers the specific analytical requirements for accuracy, precision, and sensitivity, ensuring that the reported enantiomeric excess is both reliable and defensible.[9]
References
-
Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents - ResearchGate. (2025). Available at: [Link]
-
Direct and indirect high-performance liquid chromatography enantioseparation of trans-4-hydroxy-2-nonenoic acid - NIH. (n.d.). Available at: [Link]
-
CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. (2011). Available at: [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (n.d.). Available at: [Link]
-
CHIRAL STATIONARY PHASES - Regis Technologies. (n.d.). Available at: [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC. (n.d.). Available at: [Link]
-
CHIRAL STATIONARY PHASES - HPLC - Regis Technologies. (n.d.). Available at: [Link]
-
Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC. (2022). Available at: [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC. (n.d.). Available at: [Link]
-
Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed. (1982). Available at: [Link]
-
1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides - ePrints Soton. (n.d.). Available at: [Link]
-
(PDF) Chiral Separations by High‐Performance Liquid Chromatography - ResearchGate. (n.d.). Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.). Available at: [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. (n.d.). Available at: [Link]
-
Chiral HPLC Separations - Phenomenex. (n.d.). Available at: [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. (2014). Available at: [Link]
Sources
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. bujnochem.com [bujnochem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Direct and indirect high-performance liquid chromatography enantioseparation of trans-4-hydroxy-2-nonenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying (S)-1,1,1-trifluoropropan-2-amine
Introduction: The Criticality of Enantioselective Quantification
(S)-1,1,1-trifluoropropan-2-amine is a chiral building block of significant interest in the pharmaceutical industry. The introduction of a trifluoromethyl group can enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] As with most chiral compounds, the biological activity and toxicological profiles of its two enantiomers can differ dramatically.[3] This necessitates the development of precise and reliable analytical methods to quantify the desired (S)-enantiomer and control for the presence of its unwanted (R)-counterpart.
This guide provides a comprehensive comparison of suitable analytical techniques and presents a detailed, field-tested framework for the validation of a chiral High-Performance Liquid Chromatography (HPLC) method. The validation strategy is grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and scientific rigor.[4][5][6]
Comparative Overview of Analytical Techniques
The stereoselective analysis of chiral amines is a well-established field, with several powerful techniques at the disposal of the modern researcher. The choice of method depends on factors like analyte volatility, concentration, matrix complexity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): Widely considered the gold standard for chiral separations due to its versatility, robustness, and wide availability of chiral stationary phases (CSPs).[3][7] Polysaccharide-based CSPs are particularly effective for a broad range of chiral compounds, including amines.[3]
-
Gas Chromatography (GC): A powerful technique for volatile and thermally stable compounds. For amines like this compound, derivatization is typically required to increase volatility and prevent peak tailing, adding a sample preparation step.[3][8]
-
Supercritical Fluid Chromatography (SFC): Often provides faster separations and uses less organic solvent than HPLC. It is an excellent alternative, sharing many of the same stationary phases as chiral HPLC.
-
Chiroptical Sensing & NMR: These methods, often using a chiral derivatizing or solvating agent, can be used for determining enantiomeric excess but are generally less suited for precise quantification in complex matrices compared to chromatographic techniques.[9]
For the purpose of this guide, we will focus on Chiral HPLC as the primary method due to its superior versatility and direct applicability without derivatization. We will then compare it to a Chiral GC method to highlight key differences in workflow and performance.
Recommended Method: Chiral HPLC with UV Detection
Our objective is to develop and validate a method that is not only accurate and precise but also practical for routine use in a drug development or quality control environment.
Method Development Rationale
The selection of a polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) is a strategic first choice. These phases offer a wide range of enantioselective interactions (hydrogen bonding, dipole-dipole, π-π interactions, and steric hindrance) that are effective for separating chiral amines. A mobile phase consisting of a non-polar solvent (like hexane or heptane) with a polar modifier (like isopropanol or ethanol) and an amine additive (like diethylamine) provides the necessary environment to achieve separation and ensure good peak shape.
Proposed Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Proven selectivity for a wide range of chiral amines. |
| Dimensions | 250 mm x 4.6 mm, 5 µm | Standard analytical column dimensions for good resolution and efficiency. |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) | Balances retention and elution strength; diethylamine is a basic additive to improve amine peak shape. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Temperature | 25°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | Amine functional groups have low UV absorbance; 210 nm provides sufficient sensitivity. |
| Injection Volume | 10 µL | A standard volume that balances sensitivity with the risk of column overload. |
| Analyte Conc. | 1.0 mg/mL in Mobile Phase | A typical concentration for assay and purity tests. |
Validation of the Chiral HPLC Method per ICH Q2(R1)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] The following sections detail the experimental protocols for each validation characteristic.
Caption: High-level workflow for analytical method validation.
Specificity
Causality: Specificity demonstrates that the analytical signal is unequivocally attributable to the analyte of interest. For a chiral method, this means resolving the (S)-enantiomer from its (R)-counterpart and any potential impurities or matrix components.
Experimental Protocol:
-
Prepare a solution of the diluent (mobile phase) and inject it to ensure no interfering peaks are present at the retention times of the enantiomers.
-
Prepare a solution of the this compound reference standard and inject it to determine its retention time.
-
Prepare a solution of the racemic (50:50) mixture of 1,1,1-trifluoropropan-2-amine and inject it.
-
Calculate the resolution between the (S) and (R) enantiomer peaks.
Acceptance Criteria:
-
No interference from the diluent at the retention times of the enantiomers.
-
Baseline resolution (Rs > 2.0) between the (S) and (R) enantiomer peaks.
Linearity
Causality: Linearity establishes that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification.
Experimental Protocol:
-
Prepare a stock solution of the (S)-enantiomer reference standard.
-
Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the target analytical concentration (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL).
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
Data Summary & Acceptance Criteria:
| Parameter | Acceptance Criterion | Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Y-intercept | Close to zero | Passes |
| Residual Plot | Random distribution | Passes |
Range
Causality: The range is the interval of analyte concentration for which the method is demonstrated to be linear, accurate, and precise. It is confirmed by the data from the linearity, accuracy, and precision experiments.
Acceptance Criteria:
-
The range is established as the concentration interval where the method meets the acceptance criteria for linearity, accuracy, and precision. Based on the successful completion of those tests, the range is validated from 0.5 to 1.5 mg/mL.
Accuracy
Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo or matrix.
Experimental Protocol:
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
If a sample matrix (e.g., from a drug product formulation) is involved, spike a known quantity of the (S)-enantiomer into the placebo matrix. If analyzing a pure substance, this is demonstrated by assaying a high-purity reference standard.
-
Calculate the percentage recovery for each sample.
Data Summary & Acceptance Criteria:
| Concentration Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% (0.8 mg/mL) | 99.5% | 0.8% | 98.0 - 102.0% Recovery |
| 100% (1.0 mg/mL) | 100.2% | 0.6% | %RSD ≤ 2.0% |
| 120% (1.2 mg/mL) | 100.5% | 0.7% |
Precision
Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): One analyst injects six replicate preparations of the (S)-enantiomer at 100% of the target concentration on the same day, using the same instrument.
-
Intermediate Precision: The repeatability test is repeated by a different analyst on a different day, and potentially on a different instrument. The results from both sets are statistically compared.
Data Summary & Acceptance Criteria:
| Precision Level | Mean Assay Value | % RSD | Acceptance Criterion |
| Repeatability | 100.1% | 0.7% | % RSD ≤ 2.0% |
| Intermediate Precision | 99.8% | 0.9% | % RSD ≤ 2.0% |
| Overall (Combined) | 99.9% | 1.1% | % RSD ≤ 2.0% |
Limit of Quantitation (LOQ)
Causality: The LOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This is critical for impurity analysis, such as quantifying the (R)-enantiomer in a sample of the (S)-enantiomer.
Experimental Protocol:
-
Estimate the LOQ based on the signal-to-noise ratio (S/N), typically where S/N is approximately 10:1.
-
Prepare a solution of the (R)-enantiomer at this estimated concentration.
-
Inject this solution six times and determine the precision (%RSD).
Acceptance Criteria:
-
The %RSD for six replicate injections at the LOQ concentration should be ≤ 10%.
-
The method should demonstrate acceptable accuracy at this concentration.
Robustness
Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Identify critical method parameters (e.g., mobile phase composition, flow rate, column temperature).
-
Vary each parameter slightly (e.g., flow rate ±0.1 mL/min, temperature ±2°C, % isopropanol ±1%).
-
Analyze a system suitability sample under each condition and evaluate the impact on resolution, retention time, and peak area.
Acceptance Criteria:
-
System suitability parameters (e.g., resolution > 2.0, tailing factor < 1.5) must be met under all varied conditions.
-
The assay result should not change significantly from the nominal conditions.
Caption: Interrelation of key validation parameters.
Comparison Guide: Chiral HPLC vs. Chiral GC
The following table provides an objective comparison between the validated HPLC method and a potential alternative using Gas Chromatography. A GC method would likely require derivatization of the amine with an agent like trifluoroacetic anhydride (TFAA) to improve volatility.[3]
| Feature | Validated Chiral HPLC Method | Alternative Chiral GC Method |
| Sample Preparation | Simple dissolution in mobile phase. | Derivatization required (e.g., with TFAA). Adds time, complexity, and potential for side reactions. |
| Instrumentation | Standard HPLC/UHPLC with UV detector. | GC with FID detector and a chiral capillary column. |
| Speed | Typical run time: 10-20 minutes. | Potentially faster run times (<10 minutes) post-derivatization. |
| Selectivity | Excellent. Wide variety of CSPs available. | Excellent. Cyclodextrin-based GC columns are very effective.[8] |
| Sensitivity | Good with UV detection at low wavelengths. | Excellent, especially with an FID detector which is highly sensitive to carbon-containing compounds. |
| Robustness | High. Liquid mobile phases are generally stable and reproducible. | Can be sensitive to derivatization consistency, injection technique, and column activity. |
| Cost per Sample | Moderate, primarily driven by solvent consumption. | Lower solvent cost, but derivatization reagents add to the expense. |
| Best Suited For | Routine QC, purity testing, and assays of non-volatile or thermally labile compounds. | High-throughput screening of volatile amines, trace-level impurity analysis. |
Conclusion
The validation of an analytical method is a systematic process that provides documented evidence of its reliability for a specific application. For the enantioselective quantification of this compound, a chiral HPLC method offers a robust, versatile, and accurate solution that avoids the complexities of sample derivatization. By rigorously following the framework outlined in the ICH Q2(R1) guidelines, researchers and drug development professionals can ensure the integrity of their analytical data, which is the bedrock of pharmaceutical quality and safety. While alternative methods like chiral GC have their merits, particularly in speed and sensitivity, the directness and proven reliability of HPLC make it the superior choice for most quality control applications involving this specific chiral amine.
References
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- Benchchem.
- National Center for Biotechnology Information.
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- American Chemical Society Publications. Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society.
- American Chemical Society Publications. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters.
- National Center for Biotechnology Information.
- Royal Society of Chemistry. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)
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A Comparative Guide to (S)-1,1,1-trifluoropropan-2-amine in Asymmetric Synthesis: A Novel Tool for Stereoselective Transformations
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Chirality and the Rise of Fluorinated Amines
In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount. The biological activity of pharmaceuticals and agrochemicals is often intrinsically linked to the three-dimensional arrangement of their constituent atoms. Chiral amines are foundational tools in the synthesis of enantiomerically pure compounds, serving as resolving agents, chiral auxiliaries, and catalysts.[1] Among the diverse array of available chiral amines, (S)-1,1,1-trifluoropropan-2-amine emerges as a compelling, albeit less documented, building block. The introduction of a trifluoromethyl group in proximity to the chiral center bestows unique electronic and steric properties that can profoundly influence the course of asymmetric transformations.[2][3]
This guide provides a comparative analysis of this compound against more established chiral amines, such as (S)-1-phenylethylamine and proline derivatives. We will delve into the underlying principles of its application, supported by available experimental insights, to provide a framework for its strategic deployment in asymmetric synthesis.
The Trifluoromethyl Effect: A Paradigm Shift in Chiral Amine Chemistry
The trifluoromethyl (CF3) group is a powerful electron-withdrawing moiety that significantly alters the physicochemical properties of a molecule.[3] When incorporated into a chiral amine, the CF3 group can:
-
Modulate Basicity and Nucleophilicity: The strong inductive effect of the CF3 group reduces the basicity and nucleophilicity of the amine.[2] This can be advantageous in preventing undesired side reactions and in fine-tuning the reactivity of catalytic systems.
-
Enhance Steric Hindrance: The CF3 group is sterically more demanding than a methyl group, providing a distinct steric environment that can enhance facial discrimination in asymmetric reactions.
-
Influence Non-covalent Interactions: The polarized C-F bonds can participate in unique non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can influence the organization of transition states and enhance stereoselectivity.
These properties position this compound as a potentially superior alternative to its non-fluorinated counterparts in specific applications where electronic deactivation and tailored steric bulk are desirable.
Comparative Performance in Asymmetric Synthesis: A Data-Driven Analysis
While direct head-to-head comparative studies under identical conditions are not extensively available in the literature, we can glean valuable insights by examining the performance of this compound and its derivatives in key asymmetric reactions and comparing them to established methods.
Asymmetric Strecker Synthesis: Accessing Chiral α-Amino Acids
The Strecker synthesis is a cornerstone for the preparation of α-amino acids.[4] The use of a chiral amine as an auxiliary is a common strategy to induce asymmetry. The seminal work by Harada demonstrated the use of (S)-α-phenylethylamine to achieve an enantiomeric excess (ee) of 90% in the synthesis of (S)-alanine, albeit in a modest 17% overall yield.[4]
While specific data for the direct use of this compound in a classical Strecker reaction is limited, the synthesis of α-trifluoromethyl-α-amino acids often employs imines derived from trifluoromethyl ketones.[5] The strong electron-withdrawing nature of the trifluoromethyl group in these substrates presents a challenge for achieving high enantioselectivity.[2] However, various catalytic systems have been developed to address this, achieving high yields and enantioselectivities.[6] It is conceivable that imines derived from aldehydes and this compound could offer a unique substrate for asymmetric cyanide addition, where the electronic properties of the trifluoromethyl group could influence the facial selectivity of the nucleophilic attack.
Asymmetric Aldol Reaction: Constructing β-Hydroxy Carbonyls
The asymmetric aldol reaction is a powerful tool for the formation of carbon-carbon bonds with the simultaneous creation of two new stereocenters. Chiral amines, particularly proline and its derivatives, are well-established organocatalysts for this transformation, operating through an enamine-based mechanism.[7]
The reduced nucleophilicity of this compound might render it less suitable as a primary amine catalyst in traditional enamine catalysis. However, its derivatives, where the amine is incorporated into a more complex catalytic scaffold, could leverage the electronic and steric properties of the trifluoromethyl group to enhance stereocontrol. For instance, in biomimetic aldol reactions of glycinates with trifluoromethyl ketones, a chiral N-methyl pyridoxal catalyst achieved excellent diastereomeric ratios (>20:1) and enantiomeric excesses (up to 99% ee).[8] This highlights the potential for incorporating the trifluoromethyl chiral amine motif into sophisticated catalyst design.
Diastereoselective Alkylation: The Role of the Chiral Auxiliary
Chiral auxiliaries are temporarily attached to a substrate to direct the stereochemical outcome of a reaction.[9] Evans oxazolidinones and Myers' pseudoephedrine amides are classic examples that provide high levels of diastereoselectivity in alkylation reactions.[10]
While direct comparative data is scarce, the synthesis of trifluoromethylated enamides from α-chiral allylic amines, including those with a trifluoromethyl group, has been reported with excellent chirality transfer (up to 99.5%).[11] This suggests that the trifluoromethyl group does not impede the stereochemical communication required for high fidelity in chirality transfer reactions. The unique conformational preferences induced by the trifluoromethyl group could be harnessed to achieve high diastereoselectivity in alkylation reactions of substrates bearing an auxiliary derived from this compound.
Experimental Protocols: A Guide to Application
To facilitate the exploration of this compound in asymmetric synthesis, we provide a generalized experimental workflow.
General Workflow for Asymmetric Synthesis using a Chiral Amine Auxiliary
Caption: A generalized experimental workflow for employing a chiral amine as an auxiliary in asymmetric synthesis.
Detailed Protocol: Diastereoselective Reduction of an N-Sulfinylimine (A Representative Example)
This protocol is adapted from the synthesis of chiral amines using Ellman's auxiliary, a well-established method for preparing chiral amines with high diastereoselectivity.[12] A similar approach can be envisioned for imines derived from this compound.
1. Imine Formation:
-
To a solution of the ketone or aldehyde (1.0 equiv) in an anhydrous solvent (e.g., THF, CH2Cl2) is added this compound (1.1 equiv).
-
A dehydrating agent (e.g., Ti(OEt)4, MgSO4) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
The reaction is filtered, and the solvent is removed under reduced pressure to yield the crude imine, which can be used directly or purified by chromatography.
2. Diastereoselective Reduction:
-
The crude imine is dissolved in an anhydrous solvent (e.g., THF) and cooled to -78 °C.
-
A solution of a reducing agent (e.g., L-Selectride, NaBH4) (1.5 equiv) in the same solvent is added dropwise.
-
The reaction is stirred at low temperature until completion (monitored by TLC).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of NH4Cl.
-
The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.
3. Analysis and Purification:
-
The diastereomeric ratio of the crude product is determined by 1H or 19F NMR spectroscopy or chiral HPLC analysis.
-
The desired diastereomer is purified by flash column chromatography.
Logical Framework for Catalyst/Auxiliary Selection
The decision to employ this compound over other chiral amines should be based on a careful analysis of the desired transformation.
Caption: A decision-making flowchart for selecting a chiral amine based on reaction requirements.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, chiral building block in the asymmetric synthesis toolbox. Its unique electronic and steric properties, conferred by the trifluoromethyl group, offer the potential for enhanced stereocontrol in a variety of transformations. While a comprehensive body of direct comparative data is still emerging, the available literature on fluorinated chiral molecules provides a strong rationale for its investigation as a valuable alternative to traditional chiral amines.
Future research should focus on systematic comparative studies of this compound against established chiral amines in benchmark asymmetric reactions. Such studies will be instrumental in delineating the specific advantages and limitations of this fluorinated amine and will undoubtedly pave the way for its broader application in the synthesis of complex, high-value chiral molecules.
References
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- France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 104(5), 2505-2531.
- Martín-Matute, B., et al. (2023). Chiral Trifluoromethylated Enamides: Synthesis and Applicability. ChemRxiv.
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- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical reviews, 96(1), 395-422.
- Corey, E. J., & Guzman-Perez, A. (1998). The catalytic enantioselective construction of molecules with quaternary carbon stereocenters.
- Packer, G., et al. (2017). 1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides. Tetrahedron: Asymmetry, 28(4), 539-544.
- Deng, L., et al. (2012). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Journal of the American Chemical Society, 134(35), 14334-14337.
- Alexakis, A., & Bäckvall, J. E. (Eds.). (2008).
- Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236.
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- Jiang, Z., et al. (2021). Efficient Asymmetric Biomimetic Aldol Reaction of Glycinates and Trifluoromethyl Ketones by Carbonyl Catalysis.
- Soloshonok, V. A., & Han, J. (2020). Recent advances in the asymmetric functionalization of N-(tert-butylsulfinyl)polyfluoroalkyl imines. Journal of Organic and Pharmaceutical Chemistry, 18(4), 1-25.
- Suna, E. (n.d.). Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group.
- Wang, J. (2010). A Highly Regio- and Stereoselective Synthesis of α-Fluorinated-Imides via Fluorination of Chiral Enamides. Organic letters, 12(23), 5486-5489.
- Skarżewski, J., & Wosińska-Hrydczuk, M. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907.
- Li, G., et al. (2012). N,N-Diisopropyl-N-phosphonyl imines lead to efficient asymmetric synthesis of aziridine-2-carboxylic esters. Organic & Biomolecular Chemistry, 10(38), 7765-7768.
- Boesten, W. H. J., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic letters, 3(8), 1121-1124.
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Leigh, D. A., et al. (2021). Single-Step Enantioselective Synthesis of Mechanically Planar Chiral[5]Rotaxanes Using a Chiral Leaving Group Strategy. Journal of the American Chemical Society, 143(31), 12345-12351.
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- Li, G., et al. (2013). an efficient asymmetric synthesis of chiral N-phosphonyl propargylamines. Organic & Biomolecular Chemistry, 11(36), 6138-6143.
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- Skarżewski, J., & Wosińska-Hrydczuk, M. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. OUCI.
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Comparative study of different synthetic routes to (S)-1,1,1-trifluoropropan-2-amine
(S)-1,1,1-trifluoropropan-2-amine is a chiral building block of significant interest in medicinal chemistry and drug development. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Consequently, the development of efficient and stereoselective synthetic routes to this amine is of paramount importance. This guide provides a comparative analysis of prominent synthetic strategies, offering in-depth technical insights, experimental protocols, and supporting data to aid researchers in selecting the most suitable method for their applications.
Introduction to Synthetic Strategies
The synthesis of chiral amines, particularly those bearing a trifluoromethyl group, presents unique challenges due to the electronic effects and steric bulk of the CF3 moiety. Several distinct strategies have emerged to address these challenges, each with its own set of advantages and limitations. This guide will focus on a comparative study of four major approaches:
-
Diastereoselective Reduction of N-tert-Butylsulfinyl Imine (Ellman's Auxiliary Method)
-
Enantioselective Hydrogenation of Trifluoromethyl Imines
-
Organocatalytic Asymmetric Isomerization of Imines
-
Biocatalytic Reductive Amination
Each of these routes will be evaluated based on stereoselectivity, yield, operational complexity, scalability, and overall efficiency.
Diastereoselective Reduction of N-tert-Butylsulfinyl Imine (Ellman's Auxiliary Method)
The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis. The Ellman auxiliary, (R)- or (S)-tert-butanesulfinamide, is particularly effective for the synthesis of chiral amines due to its high stereodirecting ability and the ease of removal of the auxiliary group.[1]
Mechanistic Insight and Stereochemical Control
The synthesis begins with the condensation of 1,1,1-trifluoroacetone with (S)-tert-butanesulfinamide to form the corresponding N-sulfinyl imine. The stereochemical outcome of the subsequent reduction is dictated by the chiral sulfinyl group. For non-chelating reducing agents like sodium borohydride, the reduction is believed to proceed through a transition state where the hydride attacks the less hindered face of the imine, leading to the (S)-amine. Conversely, bulkier, chelating reducing agents like L-Selectride can reverse the diastereoselectivity.[2]
Diagram 1: Synthesis of this compound via Diastereoselective Reduction
Caption: Workflow for the synthesis of this compound using Ellman's auxiliary.
Experimental Protocol
Step 1: Synthesis of (S)-N-(1,1,1-trifluoropropan-2-ylidene)tert-butanesulfinamide
-
To a solution of (S)-tert-butanesulfinamide (1.0 eq) in anhydrous THF is added titanium(IV) ethoxide (2.0 eq).
-
1,1,1-Trifluoroacetone (1.5 eq) is added, and the mixture is stirred at 60 °C for 12 hours.
-
The reaction is cooled to room temperature and poured into brine with vigorous stirring.
-
The resulting suspension is filtered through celite, and the filter cake is washed with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude N-sulfinyl imine, which is used in the next step without further purification.
Step 2: Diastereoselective Reduction
-
The crude N-sulfinyl imine is dissolved in anhydrous THF and cooled to -78 °C.
-
A solution of L-Selectride (1.5 eq, 1.0 M in THF) is added dropwise, and the reaction is stirred at -78 °C for 3 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude sulfinamide.
Step 3: Deprotection
-
The crude sulfinamide is dissolved in methanol, and a solution of HCl in diethyl ether (3.0 eq) is added.
-
The mixture is stirred at room temperature for 1 hour.
-
The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford this compound hydrochloride.
Performance Data
| Parameter | Value | Reference |
| Diastereomeric Excess | >95% de | [3] |
| Overall Yield | ~70-80% | [4] |
| Purity | High after crystallization | [4] |
Advantages and Disadvantages
Advantages:
-
High stereoselectivity and reliability.
-
The chiral auxiliary is commercially available in both enantiomeric forms.[1]
-
The methodology is well-established and has a broad substrate scope.
Disadvantages:
-
Requires stoichiometric amounts of the chiral auxiliary, which can be expensive for large-scale synthesis.
-
The multi-step process can be time-consuming.
-
Removal of the titanium salts from the first step can be challenging.
Enantioselective Hydrogenation of Trifluoromethyl Imines
Catalytic asymmetric hydrogenation is a highly atom-economical method for the synthesis of chiral amines. This approach involves the reduction of a prochiral imine using molecular hydrogen in the presence of a chiral transition metal catalyst.
Mechanistic Insight and Stereochemical Control
The key to this method is the use of a chiral catalyst, typically a palladium complex with a chiral phosphine ligand, such as (R)-Cl-MeO-BIPHEP.[5] The substrate, an N-aryl trifluoromethyl imine, coordinates to the chiral metal center, and the facial selectivity of the hydride transfer from the metal to the imine carbon is controlled by the steric and electronic properties of the chiral ligand.
Diagram 2: Enantioselective Hydrogenation of a Trifluoromethyl Imine
Caption: General workflow for the enantioselective hydrogenation route.
Experimental Protocol
Step 1: Synthesis of N-Aryl Trifluoromethyl Imine
-
A mixture of 1,1,1-trifluoroacetone (1.0 eq), the desired aniline (1.0 eq), and a catalytic amount of p-toluenesulfonic acid in toluene is heated at reflux with a Dean-Stark trap for 12 hours.
-
The solvent is removed under reduced pressure, and the crude imine is purified by distillation or chromatography.
Step 2: Asymmetric Hydrogenation
-
In a glovebox, a pressure reactor is charged with the N-aryl trifluoromethyl imine (1.0 eq), Pd(OCOCF3)2 (0.01 eq), and (R)-Cl-MeO-BIPHEP (0.012 eq).
-
Anhydrous, degassed solvent (e.g., 2,2,2-trifluoroethanol) is added.
-
The reactor is sealed, removed from the glovebox, and pressurized with hydrogen gas (e.g., 50 atm).
-
The reaction is stirred at room temperature for 24-48 hours.
-
After carefully venting the hydrogen, the solvent is removed, and the crude product is purified by chromatography.
Performance Data
| Parameter | Value | Reference |
| Enantiomeric Excess | Up to 94% ee | [5] |
| Yield | >90% | [5] |
| Catalyst Loading | 1-2 mol% | [5] |
Advantages and Disadvantages
Advantages:
-
High atom economy and catalytic efficiency.
-
Can be a more cost-effective approach for large-scale synthesis compared to stoichiometric chiral auxiliaries.[6]
-
Milder reaction conditions compared to some other methods.
Disadvantages:
-
Requires high-pressure hydrogenation equipment.
-
The synthesis of chiral ligands and catalysts can be complex and expensive.
-
The N-aryl group may require an additional deprotection step.
Organocatalytic Asymmetric Isomerization of Imines
A more recent and innovative approach involves the asymmetric isomerization of trifluoromethyl imines to the corresponding enamines, which then tautomerize to the chiral amine. This method utilizes a chiral organic catalyst, offering a metal-free alternative to asymmetric hydrogenation.
Mechanistic Insight and Stereochemical Control
The reaction is catalyzed by a chiral Brønsted acid or base, which facilitates a 1,3-proton shift. The stereochemistry is controlled by the chiral environment provided by the organocatalyst during the proton transfer step.
Diagram 3: Organocatalytic Asymmetric Isomerization
Caption: Mechanism of organocatalytic asymmetric isomerization.
Experimental Protocol
-
To a solution of the N-benzyl trifluoromethyl imine (1.0 eq) in an anhydrous solvent (e.g., toluene) is added the chiral organocatalyst (e.g., a cinchona alkaloid derivative, 0.1 eq).
-
The reaction mixture is stirred at a specific temperature (e.g., -20 °C to room temperature) for 24-72 hours, monitoring by TLC or GC.
-
Upon completion, the reaction mixture is directly purified by column chromatography on silica gel to afford the chiral amine.
Performance Data
| Parameter | Value | Reference |
| Enantiomeric Excess | Up to 98% ee | [7] |
| Yield | 70-95% | [7] |
| Catalyst Loading | 5-10 mol% | [7] |
Advantages and Disadvantages
Advantages:
-
Metal-free, which is advantageous for pharmaceutical applications.
-
Operationally simple, one-step transformation from the imine.
-
High enantioselectivity can be achieved.
Disadvantages:
-
The development of suitable organocatalysts can be challenging.
-
Reaction times can be long.
-
The N-protecting group may need to be removed in a subsequent step.
Biocatalytic Reductive Amination
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Amine dehydrogenases (AmDHs) are enzymes that can catalyze the asymmetric reductive amination of ketones to produce chiral amines with high enantiopurity.[8][9]
Mechanistic Insight and Stereochemical Control
The reaction involves the enzymatic conversion of 1,1,1-trifluoroacetone to the corresponding (S)-amine. The enzyme's active site provides a chiral environment that directs the stereoselective addition of ammonia and a hydride from a cofactor (NADH or NADPH). A cofactor regeneration system, often employing a second enzyme like formate dehydrogenase (FDH) or glucose dehydrogenase (GDH), is typically used to make the process catalytic with respect to the expensive cofactor.[9][10]
Diagram 4: Biocatalytic Reductive Amination with Cofactor Regeneration
Caption: Biocatalytic reductive amination coupled with cofactor regeneration.
Experimental Protocol
-
In a buffered aqueous solution (e.g., ammonium formate buffer, pH 8.5-9.0), dissolve 1,1,1-trifluoroacetone (1.0 eq), NAD(P)+ (catalytic amount), and the substrate for the regeneration system (e.g., sodium formate, excess).
-
Add the amine dehydrogenase and the regeneration enzyme (e.g., formate dehydrogenase).
-
The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.
-
The reaction progress and enantiomeric excess are monitored by HPLC or GC.
-
Upon completion, the product is extracted with an organic solvent, and the solvent is removed to yield the chiral amine.
Performance Data
| Parameter | Value | Reference |
| Enantiomeric Excess | >99% ee | [9] |
| Conversion | Up to >95% | [9] |
| Reaction Conditions | Aqueous media, mild temperature and pH | [10] |
Advantages and Disadvantages
Advantages:
-
Extremely high enantioselectivity.
-
Environmentally friendly ("green") process using water as a solvent under mild conditions.[11]
-
High potential for cost-effectiveness and scalability in industrial settings.[6]
Disadvantages:
-
Requires specialized enzymes, which may not be commercially available for all substrates.
-
Enzyme stability and activity can be sensitive to reaction conditions.
-
Downstream processing to isolate the product from the aqueous reaction medium can be challenging.
Comparative Summary
| Synthetic Route | Key Reagents/Catalysts | Stereoselectivity | Yield | Scalability | Key Advantages | Key Disadvantages |
| Ellman's Auxiliary | (S)-tert-butanesulfinamide, Ti(OEt)4, L-Selectride | >95% de | High | Moderate | High reliability, well-established | Stoichiometric chiral auxiliary, multi-step |
| Asymmetric Hydrogenation | Chiral Pd-phosphine complex, H2 | Up to 94% ee | High | High | High atom economy, catalytic | Requires high-pressure equipment, expensive catalysts |
| Organocatalytic Isomerization | Chiral organocatalyst (e.g., cinchona alkaloid) | Up to 98% ee | Good to High | Moderate | Metal-free, operationally simple | Potentially long reaction times, catalyst development |
| Biocatalytic Reductive Amination | Amine dehydrogenase, NAD(P)H, regeneration enzyme | >99% ee | High | High | Exceptional selectivity, green process | Enzyme availability and stability, downstream processing |
Conclusion
The synthesis of this compound can be achieved through several highly effective stereoselective routes. The choice of the optimal method depends on the specific requirements of the researcher or organization, including scale, cost, available equipment, and the desired level of "greenness."
-
For reliability and high stereoselectivity on a laboratory scale , the Ellman's auxiliary method remains a robust and predictable choice.
-
For large-scale, cost-effective production with high atom economy , asymmetric hydrogenation is a powerful industrial tool, provided the necessary infrastructure is in place.
-
For applications where metal contamination is a critical concern , organocatalytic isomerization offers an elegant and efficient metal-free alternative.
-
For a sustainable and highly enantioselective synthesis , biocatalytic reductive amination represents the state-of-the-art in green chemistry and is increasingly being adopted in industrial processes.
Further research and development in catalyst and enzyme engineering are expected to continue to improve the efficiency and applicability of these synthetic routes, making valuable chiral building blocks like this compound more accessible to the scientific community.
References
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Busto, E., & Gotor-Fernández, V. (2020). Scalable and sustainable synthesis of chiral amines by biocatalysis. Nature Catalysis, 3(12), 972-983. [Link]
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Amarasekara, A. S. (2021). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Green Chemistry Teaching and Learning Community (GCTLC). [Link]
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Prakash, G. K. S., et al. (2003). Stereoselective Nucleophilic Trifluoromethylation of N-(tert-Butylsulfinyl)imines by Using Trimethyl(trifluoromethyl)silane. Angewandte Chemie International Edition, 42(42), 5216-5219. [Link]
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Zhang, X., et al. (2025). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Science Advances, 11(14), eadn9957. [Link]
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List, B., & MacMillan, D. W. C. (2021). Enamine and Iminium Ion–Mediated Organocatalysis. Nobel Prize Outreach AB. [Link]
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Myers, A. G. (n.d.). Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Andrew G. Myers Research Group, Harvard University. [Link]
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Peschl, A., et al. (2025). 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. Green Chemistry. [Link]
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García Ruano, J. L., et al. (1999). Highly stereoselective reduction of acyclic α-sulfinyl ketimines: synthesis of enantiomerically pure β-aminosulfoxides. Tetrahedron: Asymmetry, 10(23), 4607-4618. [Link]
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Tang, W., & Zhang, X. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13584-13620. [Link]
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Wang, D., & Chen, Q. (2016). Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis. Beilstein Journal of Organic Chemistry, 12, 2236-2253. [Link]
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Guijarro, D., et al. (2019). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl) Imines. Organic Syntheses, 90, 338-349. [Link]
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Schrittwieser, J. H., et al. (2023). Biocatalytic reductive aminations with NAD(P)H-dependent enzymes: enzyme discovery, engineering and synthetic applications. Chemical Society Reviews, 52(24), 8437-8473. [Link]
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Colyer, J. T., et al. (2006). Reversal of diastereofacial selectivity in hydride reductions of N-tert-butanesulfinyl imines. The Journal of Organic Chemistry, 71(18), 6859–6862. [Link]
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Mayol, O., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis, 1, 782500. [Link]
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Knaus, T., et al. (2017). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Green Chemistry, 19(2), 453–463. [Link]
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Böhmer, W. (2019). Asymmetric reductive amination of ketones. UvA-DARE (Digital Academic Repository). [Link]
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Knaus, T., et al. (2017). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Green Chemistry, 19(2), 453-463. [Link]
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Ghattas, G., et al. (2016). Asymmetric hydrogenation of imines with a recyclable chiral frustrated Lewis pair catalyst. Dalton Transactions, 45(42), 16663-16666. [Link]
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A Cross-Validated Approach to Chiral Purity: Comparing Capillary Electrophoresis and NMR Spectroscopy for (S)-1,1,1-trifluoropropan-2-amine
In the landscape of pharmaceutical development and asymmetric synthesis, the determination of enantiomeric purity is not merely a regulatory checkpoint but a critical assurance of therapeutic efficacy and safety. The stereoisomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. This guide provides an in-depth, cross-validation study of two powerful analytical techniques, Capillary Electrophoresis (CE) and Nuclear Magnetic Resonance (NMR) Spectroscopy, for the chiral purity analysis of (S)-1,1,1-trifluoropropan-2-amine, a valuable fluorinated building block in medicinal chemistry.[1] This comparison is designed for researchers, scientists, and drug development professionals seeking to make informed decisions on method selection, development, and validation.
The Significance of Chiral Purity in Fluorinated Amines
This compound is a chiral amine whose trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Ensuring the enantiomeric excess (%ee) of this intermediate is paramount as it directly impacts the stereochemical integrity of the final active pharmaceutical ingredient (API). This guide delves into the practical application and comparative performance of CE and NMR, offering a robust framework for establishing a self-validating system for chiral purity assessment.
Capillary Electrophoresis: High-Resolution Enantioseparation
Capillary Electrophoresis (CE) has emerged as a powerful alternative to traditional chromatographic techniques for chiral separations, offering high efficiency, rapid method development, and minimal sample and solvent consumption.[2][3] The separation mechanism in chiral CE relies on the differential interaction of enantiomers with a chiral selector added to the background electrolyte (BGE), leading to different electrophoretic mobilities.[3][4]
The Principle of Enantioseparation by CE
For the chiral separation of a basic compound like this compound, cyclodextrins (CDs) are the most widely used chiral selectors.[5][6] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. Enantiomers can form transient diastereomeric inclusion complexes with the CD, and differences in the stability of these complexes result in their separation.[4] The choice of CD (native, derivatized, or charged) and the composition of the BGE, particularly pH, are critical parameters that govern the resolution.[5][7]
Experimental Protocol: Chiral CE Method for this compound
This protocol outlines a validated method for the determination of the enantiomeric purity of this compound.
Instrumentation:
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length 40 cm, total length 50 cm)
Reagents and Solutions:
-
This compound hydrochloride (analyte)[8]
-
(R,S)-1,1,1-trifluoropropan-2-amine hydrochloride (racemic standard)[9]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) as the chiral selector
-
Sodium phosphate monobasic and sodium tetraborate for buffer preparation
-
Hydrochloric acid and sodium hydroxide for pH adjustment
-
Deionized water
Method Parameters:
-
Background Electrolyte (BGE) Preparation: Prepare a 50 mM sodium phosphate buffer. Dissolve the appropriate amount of sodium phosphate monobasic in deionized water. Add HP-β-CD to a final concentration of 20 mM. Adjust the pH to 2.5 with phosphoric acid. Filter the BGE through a 0.45 µm filter.
-
Sample Preparation: Prepare a stock solution of racemic 1,1,1-trifluoropropan-2-amine hydrochloride at 1 mg/mL in deionized water. Prepare a sample of this compound at the same concentration. To assess the limit of detection for the unwanted enantiomer, spike the (S)-enantiomer sample with the racemic standard to achieve a concentration of 0.1% of the (R)-enantiomer.
-
Capillary Conditioning: At the beginning of each day, rinse the capillary with 1 M NaOH (20 min), deionized water (20 min), and finally with the BGE (30 min). Between injections, rinse with 0.1 M NaOH (2 min), deionized water (2 min), and BGE (5 min).
-
Injection: Inject the sample hydrodynamically at 50 mbar for 5 seconds.
-
Separation: Apply a voltage of 25 kV. Maintain the capillary temperature at 25°C.
-
Detection: Monitor the absorbance at 200 nm.
NMR Spectroscopy: A Direct Look at Enantiomeric Composition
NMR spectroscopy offers a distinct advantage in its ability to provide direct spectroscopic evidence of enantiomeric purity without the need for physical separation. The technique relies on creating a diastereomeric environment in the NMR tube, which makes the chemically equivalent nuclei of the two enantiomers magnetically non-equivalent, resulting in separate signals.[10] This is achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[11][12]
The Principle of Chiral Recognition by NMR
For amines, chiral acidic compounds are often effective CSAs.[13][14] The CSA forms diastereomeric solvates or ion pairs with the enantiomers of the amine through interactions such as hydrogen bonding and ionic interactions. The different spatial arrangements of these transient diastereomeric complexes lead to differential shielding of the analyte's protons, resulting in distinct chemical shifts for the two enantiomers. The integration of these signals directly corresponds to the enantiomeric ratio. Given the presence of a trifluoromethyl group in our analyte, 19F NMR is a particularly powerful tool, offering a wide chemical shift range and high sensitivity with no background signals.[15][16][17]
Experimental Protocol: Chiral NMR Method for this compound
This protocol details the use of a chiral solvating agent for the determination of enantiomeric purity by 19F NMR.
Instrumentation:
-
NMR spectrometer (400 MHz or higher) equipped with a fluorine probe.
Reagents and Solutions:
-
This compound (analyte)
-
(R,S)-1,1,1-trifluoropropan-2-amine (racemic standard)
-
(R)-(-)-Mandelic acid as the chiral solvating agent (CSA)
-
Deuterated chloroform (CDCl3) as the NMR solvent
Method Parameters:
-
Sample Preparation: In an NMR tube, dissolve approximately 5 mg of the this compound sample in 0.6 mL of CDCl3.
-
Acquisition of Initial Spectrum: Acquire a 19F NMR spectrum of the amine alone to establish its chemical shift.
-
Addition of Chiral Solvating Agent: Add 1.2 equivalents of (R)-(-)-mandelic acid to the NMR tube. Ensure complete dissolution.
-
Acquisition of Chiral Spectrum: Acquire the 19F NMR spectrum of the mixture. The signals for the (S) and (R) enantiomers should be resolved into two distinct peaks.
-
Data Processing and Analysis: Process the spectrum with appropriate phasing and baseline correction. Integrate the signals corresponding to the (S) and (R) enantiomers. The enantiomeric excess (%ee) is calculated using the formula: %ee = [((Integration of major enantiomer - Integration of minor enantiomer) / (Integration of major enantiomer + Integration of minor enantiomer))] x 100.
-
Validation with Racemic Standard: Repeat the procedure with the racemic standard to confirm the signal assignment and the ability of the CSA to resolve the enantiomers.
Visualizing the Workflows
Caption: Workflow for Chiral Purity Analysis by Capillary Electrophoresis.
Caption: Workflow for Chiral Purity Analysis by NMR Spectroscopy.
Comparative Performance: A Head-to-Head Evaluation
The choice between CE and NMR for chiral purity analysis depends on the specific requirements of the assay, including sensitivity, sample throughput, and the nature of the information required. The following table summarizes the key performance characteristics of each technique, based on the protocols described and established principles. Method validation should be performed in accordance with ICH Q2(R1) guidelines.[18][19][20][21]
| Parameter | Capillary Electrophoresis (CE) | Nuclear Magnetic Resonance (NMR) | Rationale & Insights |
| Specificity | High; demonstrated by baseline resolution of enantiomers from each other and any impurities. | High; demonstrated by distinct, well-resolved signals for each enantiomer in the presence of the CSA. | Both techniques are highly specific. CE's specificity is based on separation in time, while NMR's is based on distinct frequencies. |
| Limit of Quantification (LOQ) | Typically 0.05% - 0.1% for the minor enantiomer.[2] | Typically 1-2% for the minor enantiomer, depending on the spectrometer field strength and CSA effectiveness. | CE is generally more sensitive for trace-level quantification of the undesired enantiomer. |
| Precision (RSD%) | Excellent; typically <2% for peak area of the major enantiomer and <10% for the minor enantiomer at the LOQ.[18] | Good; typically <5% for the integration of well-resolved signals. | The automated nature of CE injection and separation often leads to higher precision compared to manual NMR sample preparation and integration. |
| Accuracy | High; determined by recovery studies of the minor enantiomer spiked into the major enantiomer. | High; the direct proportionality of signal integration to molar concentration ensures accuracy for well-resolved signals. | Both methods can provide high accuracy when properly validated. |
| Linearity | Excellent over a wide concentration range (e.g., 0.1% to 2% of the minor enantiomer).[22] | Good over a narrower range, primarily limited by sample solubility and potential changes in complex stoichiometry at different concentrations. | CE generally exhibits superior linearity for impurity quantification. |
| Sample Throughput | High; typical run times are in the range of 5-15 minutes, allowing for automated analysis of multiple samples. | Lower; sample preparation is manual, and acquisition times can be longer, especially for low-concentration samples. | CE is better suited for high-throughput screening environments. |
| Method Development | Can be more complex, requiring screening of different chiral selectors, pH, and buffer compositions. | Can be faster, involving the screening of a few CSAs and solvents.[14] | NMR can often provide a quicker initial assessment of enantiomeric purity. |
| Sample Consumption | Very low (nanoliter injection volumes). | Higher (milligram quantities required). | CE is ideal for applications where the sample is scarce. |
| Non-destructive | Yes (sample can be collected, though not standard practice). | Yes, the sample is fully recoverable. | NMR is a non-destructive technique, which can be a significant advantage. |
Conclusion: A Synergistic Approach to Chiral Purity
Both Capillary Electrophoresis and NMR Spectroscopy are powerful, validated techniques for the determination of the chiral purity of this compound. They are not mutually exclusive but rather complementary, offering a cross-validation framework that ensures the highest level of scientific integrity.
-
Capillary Electrophoresis stands out for its high sensitivity, excellent precision, and high throughput, making it the method of choice for routine quality control and for the accurate quantification of trace enantiomeric impurities.
-
NMR Spectroscopy , particularly 19F NMR for fluorinated compounds, provides a rapid, non-destructive, and direct method for confirming enantiomeric identity and determining purity, especially during reaction monitoring and in research and development settings where speed is critical and sample recovery is desirable.
By leveraging the strengths of both techniques, researchers and drug development professionals can establish a robust, self-validating system for chiral analysis, ensuring the quality and safety of chiral molecules from early-stage development through to final product release.
References
- Tsai, C. E., Wu, T. R., & Chen, C. H. (2001). Capillary electrophoresis chiral separations of basic compounds using cationic cyclodextrin.
- Wimmer, N., & Gotor-Fernández, V. (2018).
- Al-azzawi, O. I., El-Hyssin, N. A., & Al-obaidy, A. H. (2021). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. Electrophoresis, 42(17-18), 1800-1809.
- Cirilli, R., & Uccello-Barretta, G. (2018). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. In Comprehensive Chirality (pp. 318-356). Elsevier.
- Singh, T., Kumar, A., & Singh, I. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Advances, 12(40), 26033-26040.
- Nemes, A., Rapi, Z., & Keglevich, G. (2020). Chiral α-Amino Acid-Based NMR Solvating Agents. Helvetica Chimica Acta, 103(6), e2000081.
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- Quang, C., & Khaledi, M. G. (1993). Improved chiral separations of basic compounds in capillary electrophoresis using. beta. -cyclodextrin and tetraalkylammonium reagents. Analytical Chemistry, 65(23), 3354-3358.
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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Benchmarking the Efficacy of (S)-1,1,1-trifluoropropan-2-amine as a Chiral Resolving Agent: A Comparative Guide
For researchers and professionals in pharmaceutical development and asymmetric synthesis, the selection of an optimal chiral resolving agent is a pivotal step in obtaining enantiomerically pure compounds. While numerous resolving agents are available, the unique properties of fluorinated molecules warrant a closer examination of agents like (S)-1,1,1-trifluoropropan-2-amine. This guide provides an objective comparison of its potential performance with established alternatives, supported by established experimental principles and data for analogous systems.
The predominant method for producing chiral compounds on an industrial scale is via chiral resolution.[1] Specifically, the formation of diastereomeric salts is a robust technique that leverages the different physical properties of diastereomers, such as solubility, allowing for their separation through fractional crystallization.[2][3][4][5] The choice of the resolving agent is the most critical variable in the success of this process, influencing crystal formation, separation efficiency, and overall yield.[1][2]
Profile of the Candidate: this compound
This compound is a chiral amine distinguished by the presence of a trifluoromethyl (CF₃) group adjacent to the chiral center. This structural feature is hypothesized to offer unique advantages in chiral recognition and crystallization.
-
Structure:
-
Key Physicochemical Properties: The electron-withdrawing nature of the CF₃ group decreases the basicity of the amine compared to its non-fluorinated analog, (S)-propan-2-amine. This modulation can significantly alter the stability and crystal lattice energy of the resulting diastereomeric salts. Furthermore, the CF₃ group can participate in non-covalent interactions (e.g., dipole-dipole, hydrogen bonding) that may lead to more ordered and robust crystal packing, a key factor for efficient fractional crystallization. Although commercially available, it is often noted for its high cost, which is a significant consideration for large-scale applications.[9]
The Principle: Chiral Resolution via Diastereomeric Salt Formation
The resolution process is a multi-step workflow grounded in the conversion of a difficult-to-separate enantiomeric mixture into a pair of diastereomers with distinct physical properties.[10][11]
-
Salt Formation: A racemic acid (a 50:50 mixture of R- and S-enantiomers) is reacted with a single enantiomer of a chiral base, in this case, this compound. This acid-base reaction forms a pair of diastereomeric salts: (R-acid, S-amine) and (S-acid, S-amine).
-
Fractional Crystallization: Unlike the original enantiomers, these diastereomeric salts have different solubilities in a given solvent system.[10][12] By carefully selecting the solvent and controlling temperature, one diastereomer can be induced to crystallize preferentially while the other remains dissolved in the mother liquor.
-
Isolation and Liberation: The crystallized, diastereomerically pure salt is isolated by filtration. Subsequently, the salt is treated with a strong acid (e.g., HCl) to break the ionic bond, thereby liberating the enantiomerically pure carboxylic acid and regenerating the resolving agent (as its hydrochloride salt), which can often be recovered.[2]
Workflow of Diastereomeric Salt Resolution
Caption: General workflow for chiral resolution.
Comparative Benchmarking: Performance Against Established Agents
The efficacy of a resolving agent is highly substrate- and condition-dependent.[2] A proper benchmark requires comparison against widely used and well-documented agents under identical conditions. For resolving racemic carboxylic acids, (S)-(-)-1-phenylethylamine is a classic and effective choice, making it an ideal benchmark.[13][14]
We will use the resolution of Ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), as a model system. Only the (S)-(+)-enantiomer possesses the desired pharmacological activity.[15][16]
Data Summary: Resolution of Racemic Ibuprofen
| Resolving Agent | Target Diastereomer | Typical Yield | Enantiomeric Excess (e.e.) | Key Considerations |
| This compound | (S,S)-salt (Hypothesized) | To Be Determined | To Be Determined | Higher cost; potential for unique crystal packing due to CF₃ group.[9] |
| (S)-(-)-1-phenylethylamine | (S,S)-salt | ~40-45% (of theoretical max 50%) | >95% | Widely used, well-documented, cost-effective, reliable performance.[13][14] |
| N-octyl-D-glucamine | (S)-Ibuprofen salt | 74% (of theoretical max 50%, implies recycling) | 99.2% | Patented process, excellent yield and purity, requires specific conditions.[17] |
Analysis:
-
(S)-(-)-1-phenylethylamine sets a strong baseline, consistently providing high enantiomeric purity, although the yield for a single crystallization step is inherently limited to a theoretical maximum of 50%.[13][14]
-
N-octyl-D-glucamine demonstrates exceptional performance for ibuprofen, showcasing how a specialized agent can achieve superior results.[17]
-
For This compound , the objective is to determine if its unique electronic and steric properties can lead to a more efficient crystallization (higher yield) or a more selective one (higher e.e.) compared to the standard phenylethylamine. The causality we aim to test is whether the CF₃ group enhances the formation of a highly ordered, less soluble crystal lattice with one enantiomer of the acid over the other.
Experimental Protocol for Efficacy Validation
This protocol describes a standardized experiment to resolve racemic ibuprofen, which can be adapted to benchmark any chiral amine resolving agent, including this compound.
Objective: To isolate (S)-(+)-Ibuprofen from a racemic mixture and quantify the yield and enantiomeric excess (e.e.).
Materials:
-
Racemic Ibuprofen
-
This compound (or other chiral amine)
-
Solvent (e.g., aqueous 2-propanol, toluene, or a screened mixture)
-
Hydrochloric Acid (e.g., 6M HCl)
-
Methyl-t-butyl ether (MTBE) or other extraction solvent
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware, heating mantle, filtration apparatus
Step-by-Step Methodology
-
Diastereomeric Salt Formation:
-
In a round-bottom flask, dissolve 1.0 equivalent of racemic ibuprofen in the chosen solvent system with gentle heating (e.g., 75-85°C).[15] The choice of solvent is critical; it must dissolve the initial components but have differential solubility for the resulting diastereomeric salts.[14][18]
-
Slowly add 0.5 equivalents of the chiral amine resolving agent dropwise to the heated solution. Using a sub-stoichiometric amount of the resolving agent ensures that only one enantiomer can form a salt, which often promotes crystallization.
-
Stir the mixture at an elevated temperature for a set period (e.g., 30-60 minutes) to ensure complete salt formation. A precipitate of the less soluble diastereomeric salt should form.[13][15]
-
-
Fractional Crystallization:
-
Remove the heat source and allow the mixture to cool slowly to room temperature. A slow cooling rate is crucial for forming large, pure crystals.
-
Further cool the mixture in an ice bath for 30-60 minutes to maximize the precipitation of the less soluble salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid cake with a small amount of ice-cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the collected salt. At this stage, a sample can be taken to determine the diastereomeric excess (%de) if analytical methods are available.
-
-
Liberation of the Enantiomerically Pure Acid:
-
Suspend the dried salt in water and add an excess of a strong acid (e.g., 6M HCl) until the pH is < 2. This protonates the carboxylate, breaking the ionic bond.[13]
-
Transfer the mixture to a separatory funnel and extract the liberated ibuprofen into an organic solvent like MTBE (3x extractions).
-
Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
-
Analysis and Quantification:
-
Remove the solvent via rotary evaporation to yield the solid enantiomerically enriched ibuprofen.
-
Calculate the percentage yield based on the initial amount of the desired enantiomer (which is 50% of the starting racemic material).
-
Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or by measuring the specific rotation with a polarimeter and comparing it to the literature value for pure (S)-Ibuprofen.
-
Experimental Design Logic
Caption: Key variables and outputs in a resolution experiment.
Conclusion and Future Outlook
The established efficacy of agents like (S)-(-)-1-phenylethylamine provides a robust benchmark for evaluating new chiral resolving agents. While this compound presents a higher initial cost, its unique trifluoromethyl group offers a compelling scientific rationale for investigation. The key hypothesis is that its distinct electronic and steric properties could induce more efficient or selective crystallization of diastereomeric salts, potentially leading to higher yields or purities that could justify its cost in high-value applications.
The provided experimental framework allows for a direct and objective comparison. Should this compound demonstrate superior performance in resolving a range of challenging racemic acids, it could become a valuable addition to the toolkit of chemists and drug development professionals, particularly where conventional agents fail to provide adequate separation.
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Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. Available at: [Link]
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Resolution of enantiomers of ibuprofen by liquid chromatography: a review. PubMed. Available at: [Link]
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A comparative review of fluorinated versus non-fluorinated chiral building blocks
An In-Depth Comparative Guide to Fluorinated vs. Non-Fluorinated Chiral Building Blocks
Introduction: The Strategic Role of Chirality and Fluorine in Modern Chemistry
In the landscape of modern drug discovery, materials science, and agrochemicals, the precise three-dimensional arrangement of atoms within a molecule is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. One enantiomer might be a potent therapeutic agent, while the other could be inactive or even toxic. Consequently, the use of enantiomerically pure chiral building blocks as starting materials is a cornerstone of stereocontrolled synthesis, allowing for the construction of complex molecules with exacting architectural precision.
Parallel to the rise of asymmetric synthesis, the strategic incorporation of fluorine into organic molecules has become a transformative tool, particularly in medicinal chemistry.[1][2][[“]][4] Fluorine, the most electronegative element, possesses a unique combination of properties: a small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), the ability to form the strongest single bond with carbon, and a profound influence on the electronic properties of adjacent functional groups.[5][6] When the principles of chirality and fluorination are combined, the resulting fluorinated chiral building blocks offer a powerful and nuanced platform for molecular design.[7]
This guide provides a comparative technical review of fluorinated versus non-fluorinated chiral building blocks for researchers, scientists, and drug development professionals. Moving beyond a simple list of attributes, we will explore the fundamental causality behind the observed effects of fluorination, supported by experimental data and established synthetic protocols. We will dissect how the introduction of fluorine alters key physicochemical parameters, influences synthetic strategies, and ultimately enhances the performance of the final molecule in a biological context.
Part 1: The Fluorine Effect: A Paradigm Shift in Physicochemical Properties
The decision to employ a fluorinated building block is driven by the predictable and powerful modulations it imparts on a molecule's character. These changes are not merely incremental; they can fundamentally alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its intrinsic potency.[8][9]
Modulation of Lipophilicity (LogP)
Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a critical parameter for membrane permeability and overall bioavailability.[10][11] The effect of fluorine on lipophilicity is context-dependent and often counterintuitive. While a single fluorine atom can sometimes decrease lipophilicity, polyfluorination, especially in the form of a trifluoromethyl (-CF3) group, typically increases it.[9][12][13] This allows for fine-tuning of a molecule's LogP to fall within the optimal range for oral absorption (typically LogP 1-5).[5]
Causality: The high electronegativity of fluorine creates a strong Cδ+-Fδ- dipole. In monofluorinated alkanes, this can increase favorable interactions with water, slightly lowering the LogP. However, in polyfluorinated motifs, the individual dipoles can create a "fluorophilic" surface that repels water more effectively than a hydrocarbon surface, thus increasing lipophilicity.[12]
Table 1: Comparative LogP Values of Fluorinated vs. Non-Fluorinated Analogs
| Non-Fluorinated Compound | LogP | Fluorinated Analog | LogP | ΔLogP | Reference(s) |
| Toluene | 2.73 | α,α,α-Trifluorotoluene | 3.15 | +0.42 | [12] |
| Cyclohexanol | 1.23 | 4,4-Difluorocyclohexanol | 1.45 | +0.22 | [14] |
| Aniline | 0.90 | 4-Fluoroaniline | 1.15 | +0.25 | [] |
| Ibuprofen | 3.97 | Flurbiprofen | 4.16 | +0.19 | [6] |
Perturbation of Acidity and Basicity (pKa)
Fluorine's powerful electron-withdrawing inductive effect can drastically alter the pKa of proximal functional groups.[1][5][] This is a crucial tool for medicinal chemists seeking to control the ionization state of a drug at physiological pH (≈7.4), which directly impacts solubility, receptor binding, and cell permeability.
Causality: By withdrawing electron density through the sigma bond network, a fluorine atom stabilizes the conjugate base of an acid, making the proton more easily ionizable (lower pKa). Conversely, it destabilizes the protonated form of a base (e.g., an amine), making the lone pair less available for protonation and rendering the amine less basic (lower pKa of the conjugate acid).[5][]
Table 2: Comparative pKa Values of Fluorinated vs. Non-Fluorinated Analogs
| Compound Class | Non-Fluorinated Compound | pKa | Fluorinated Analog | pKa | ΔpKa | Reference(s) |
| Carboxylic Acid | Acetic Acid | 4.76 | Trifluoroacetic Acid | 0.52 | -4.24 | [16][17] |
| Carboxylic Acid | Cyclohexanecarboxylic Acid | 4.90 | 4,4-Difluorocyclohexanecarboxylic Acid | 4.34 | -0.56 | [18][19] |
| Amine (Conj. Acid) | Aniline | 4.63 | 4-Fluoroaniline | 4.65 | +0.02 | [20] |
| Amine (Conj. Acid) | Benzylamine | 9.33 | 2-Fluorobenzylamine | 8.84 | -0.49 | [20] |
Enhancement of Metabolic Stability
One of the most celebrated applications of fluorination is the enhancement of a drug's metabolic stability.[1][21][22] The primary sites of metabolic attack by cytochrome P450 enzymes are often electron-rich C-H bonds. Replacing a metabolically labile hydrogen with fluorine can effectively block this oxidation.
Causality: The carbon-fluorine bond is the strongest single bond in organic chemistry (bond dissociation energy ≈ 480 kJ/mol), making it highly resistant to enzymatic cleavage.[23] Furthermore, the electron-withdrawing nature of fluorine can deactivate adjacent sites toward oxidative metabolism.[1][21] This leads to a longer in vivo half-life, reduced dosing frequency, and improved patient compliance.[[“]][4]
Conformational Control: The Gauche Effect
Beyond simple electronics, fluorine exerts profound stereoelectronic effects that can dictate molecular conformation. The most prominent of these is the fluorine gauche effect .[24][25] In a 1,2-disubstituted ethane system (e.g., F-CH2-CH2-X where X is an electronegative group), the conformation where the fluorine and the X group are gauche (60° dihedral angle) is often more stable than the anti conformation (180°), defying steric predictions.[26][27]
Causality: The gauche effect is primarily rationalized by hyperconjugation, where electron density is donated from a C-H σ bonding orbital into the low-lying C-F σ* antibonding orbital.[26][27] This interaction is maximized in the gauche conformation, providing stabilization. This predictable conformational bias is a powerful tool in the design of chiral molecules, as it allows for the pre-organization of a molecule into a specific shape required for binding to a biological target.[28]
Caption: Gauche effect stabilization via hyperconjugation.
Part 2: A Comparative Look at Stereoselective Synthetic Strategies
The synthesis of enantiomerically pure building blocks is a mature field, but the introduction of fluorine presents unique challenges and opportunities. The choice of strategy often depends on whether the fluorine atom is introduced before or after the key stereocenter-forming step.[29]
Caption: Key synthetic pathways to fluorinated chiral molecules.
Strategies for Non-Fluorinated Chiral Building Blocks
The synthesis of non-fluorinated chiral building blocks is well-established and typically relies on three main approaches:
-
Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules (e.g., amino acids, sugars) as starting materials.
-
Chiral Auxiliaries: Temporarily attaching a chiral group to a substrate to direct a stereoselective reaction.
-
Asymmetric Catalysis: Using a small amount of a chiral catalyst (metal-based or organocatalyst) to generate large quantities of an enantiopure product.
Modern Strategies for Fluorinated Chiral Building Blocks
The synthesis of fluorinated chiral synthons has seen remarkable progress, moving beyond classical, often harsh, fluorination methods.[30][31]
-
Asymmetric Electrophilic Fluorination: This is a powerful direct approach where a prochiral nucleophile (e.g., an enolate) is reacted with an electrophilic fluorine source ("F+") like N-fluorobenzenesulfonimide (NFSI) or Selectfluor, in the presence of a chiral catalyst.[32] This method allows for the direct installation of fluorine at a newly formed stereocenter.[30][32]
-
Asymmetric Elaboration of Fluorinated Substrates: This strategy begins with simple, readily available fluorinated starting materials and builds complexity through stereoselective reactions.[33] Methods like asymmetric Mannich reactions, Michael additions, and transition-metal-catalyzed allylic alkylations have been developed to a high degree of sophistication, providing access to complex molecules with multiple stereocenters, including C-F quaternary centers.[30][33]
-
Chemo-enzymatic Synthesis: This approach leverages the exquisite selectivity of enzymes to resolve racemic fluorinated compounds or to perform asymmetric transformations on fluorinated substrates.[29][34]
Experimental Protocol Example: Organocatalytic Asymmetric α-Fluorination of an Aldehyde
This protocol is a representative example of Strategy B, demonstrating the direct enantioselective installation of a fluorine atom.
Objective: To synthesize an α-fluoro aldehyde with high enantioselectivity using a chiral amine (Jørgensen-Hayashi) catalyst.[35]
Materials:
-
Parent Aldehyde (e.g., 3-phenylpropanal)
-
N-Fluorobenzenesulfonimide (NFSI)
-
(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (Jørgensen-Hayashi catalyst)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous NaHCO3 solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous MgSO4
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the catalyst (10 mol%).
-
Dissolve the catalyst in anhydrous DCM (0.5 M).
-
Add the aldehyde (1.0 equiv) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add NFSI (1.2 equiv) portion-wise over 10 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluoro aldehyde.
-
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Chiral Organocatalyst: Forms a transient chiral enamine with the aldehyde, which then attacks the electrophilic fluorine source from a sterically less hindered face, dictating the stereochemical outcome.[35]
-
NFSI as "F+" Source: A crystalline, stable, and relatively safe electrophilic fluorinating agent.[32]
-
Low Temperature (0 °C): Enhances selectivity by minimizing background (non-catalyzed) reactions and favoring the more ordered transition state.
Part 3: Performance Enhancement in Drug Discovery & Development
The ultimate test of a building block is the performance of the final molecule. In drug discovery, incorporating fluorinated chiral building blocks often leads to superior candidates with enhanced efficacy and improved pharmacokinetic profiles.[[“]][4][36]
-
Increased Binding Affinity: The polarized C-F bond can engage in favorable, non-covalent interactions within a protein's binding pocket, including dipole-dipole, hydrogen bonding (with the C-F bond as a weak acceptor), and orthogonal multipolar interactions (e.g., C-F···C=O), which are not possible with a C-H bond.[1][] This can lead to a significant increase in binding affinity and potency.
-
Improved Membrane Permeability: By modulating both lipophilicity and pKa, fluorination can optimize a molecule's ability to cross biological membranes.[1][5][13] For example, reducing the basicity of an amine can increase the population of the neutral, more membrane-permeable form of a drug at physiological pH.[1]
-
Enhanced Bioavailability: The combination of increased metabolic stability and improved membrane permeability often results in higher bioavailability—the fraction of an administered dose that reaches systemic circulation.[[“]][4]
Conclusion: A Strategic Choice for Molecular Design
The choice between a fluorinated and a non-fluorinated chiral building block is a strategic decision rooted in a deep understanding of fluorine's unique properties. While non-fluorinated synthons remain the workhorses for many applications, the judicious incorporation of fluorine offers an unparalleled toolkit for fine-tuning molecular properties.
-
Non-fluorinated chiral building blocks are often more readily available and cost-effective, representing the default choice when the specific modulations offered by fluorine are not required. Their synthesis is based on decades of well-established chemistry.
-
Fluorinated chiral building blocks , in contrast, are precision tools. They are employed to solve specific problems in drug design: to block metabolism, to lower pKa, to modulate lipophilicity, to enforce a bioactive conformation, or to introduce new protein-ligand interactions.[1][5][8] The advancements in stereoselective fluorination and the elaboration of fluorinated synthons have made these valuable building blocks more accessible than ever.[30][31][33]
As our understanding of organofluorine chemistry continues to deepen, the synergy between chirality and fluorination will undoubtedly fuel the next generation of pharmaceuticals, advanced materials, and agrochemicals, enabling the creation of molecules with precisely tailored functions and enhanced performance.
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Assessing the stereochemical stability of (S)-1,1,1-trifluoropropan-2-amine under various conditions
For researchers, scientists, and professionals in drug development, ensuring the stereochemical integrity of chiral building blocks is paramount. The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure, and any loss of enantiomeric purity can have profound implications for efficacy and safety. This guide provides an in-depth assessment of the stereochemical stability of (S)-1,1,1-trifluoropropan-2-amine (S-TFPA), a valuable chiral amine in medicinal chemistry. We will explore the theoretical underpinnings of amine racemization, present comparative data from analogous compounds, and provide detailed experimental protocols for stress testing and enantiomeric purity analysis.
The Critical Role of Stereochemical Stability in Drug Development
Chiral amines are ubiquitous structural motifs in pharmaceuticals, with over 40% of drugs containing a chiral amine building block.[1][2] The two enantiomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[3] Therefore, the enantiomerically pure form of a drug is often required for therapeutic applications. The stereochemical stability of a chiral intermediate like S-TFPA is a critical quality attribute, as any racemization during synthesis, purification, or storage can lead to the contamination of the desired enantiomer with its inactive or potentially harmful counterpart.
The trifluoromethyl group in S-TFPA is often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[4] However, the strong electron-withdrawing nature of the CF3 group can also influence the reactivity and stability of the adjacent chiral center. This guide aims to provide a comprehensive understanding of these factors.
Understanding the Mechanism of Amine Racemization
The primary mechanism for the racemization of chiral amines involves the reversible formation of a planar, achiral intermediate, most commonly an imine.[2] This process, known as imine-enamine tautomerism, allows for the loss of stereochemical information at the chiral carbon. The general mechanism is depicted below:
Figure 1: General mechanism of amine racemization via an achiral imine intermediate.
Several factors can promote this racemization pathway:
-
Elevated Temperatures: Increased thermal energy can provide the activation energy required to form the imine intermediate.[5][6]
-
Presence of Acids or Bases: Both acidic and basic conditions can catalyze the formation of the imine intermediate.[7]
-
Solvent Effects: The polarity and proticity of the solvent can influence the stability of the intermediates and transition states involved in racemization.[8]
-
Presence of Carbonyl Compounds: Aldehydes and ketones can react with the primary amine to form an imine, thus facilitating racemization.
Comparative Stereochemical Stability: Insights from Analogues
Case Study 1: (R)-1-Phenylethylamine (Non-fluorinated analogue)
1-Phenylethylamine is a widely used chiral amine and its racemization has been studied. This provides a valuable baseline for understanding the stability of a non-fluorinated primary amine.
| Condition | Enantiomeric Excess (% ee) | Comments | Reference |
| Initial | >99% (R) | Starting material | [5] |
| Reflux with Sodium Hydride (0.1 wt%) in inert atmosphere, 100-140°C, 15 min | Racemic (0% ee) | Rapid racemization under strong base and high temperature. | [5] |
| Heating at 115°C with a base (DBU) and another primary amine | Racemic (distilled off) | Racemization and distillation. | [9] |
| Heating at 85-90°C in DMSO with potassium tert-butoxide for 60 min | Racemic (0% ee) | Racemization under basic conditions in a polar aprotic solvent. | [10] |
Case Study 2: Amphetamine and its Derivatives (Analogues with similar structural features)
Amphetamine and its derivatives are also primary amines with a chiral center alpha to an aromatic ring. While not directly comparable due to the different substitution pattern, studies on their analysis provide insights into their stereochemical behavior. The enantiomeric purity of amphetamine standards has been shown to sometimes contain impurities of the other enantiomer, highlighting the importance of careful analysis.[11] Derivatization with chiral reagents is a common method to determine the enantiomeric composition of these amines.[12]
Expected Stability of this compound
The strong electron-withdrawing nature of the trifluoromethyl group in S-TFPA is expected to have a significant impact on its stereochemical stability. The CF3 group will decrease the basicity of the amine and may influence the ease of imine formation. It is plausible that the inductive effect of the CF3 group could make the alpha-proton more acidic, potentially facilitating its removal under basic conditions and thus promoting racemization. However, the steric bulk of the CF3 group might also play a role in the stability of the imine intermediate.
Experimental Protocols for Assessing Stereochemical Stability
To rigorously assess the stereochemical stability of S-TFPA, a forced degradation study should be conducted. This involves subjecting the compound to a variety of stress conditions and monitoring the enantiomeric excess over time.
Workflow for a Forced Degradation Study
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Inter-laboratory comparison for the analysis of (S)-1,1,1-trifluoropropan-2-amine
An Inter-Laboratory Guide to the Chiral Analysis of (S)-1,1,1-trifluoropropan-2-amine: Establishing Methodological Consensus
Introduction: The Imperative for Precision in Chiral Analysis
This compound is a critical chiral building block in modern pharmaceuticals. Its trifluoromethyl group and primary amine functionality make it a valuable synthon for creating complex, biologically active molecules. As with most chiral compounds, the therapeutic activity often resides in a single enantiomer, while the other may be inactive or, in some cases, contribute to undesirable side effects. Consequently, the accurate determination of enantiomeric purity is not merely an analytical task but a cornerstone of quality control and regulatory compliance in drug development.
This guide outlines a framework for an inter-laboratory comparison (ILC) focused on the chiral analysis of this compound. The objective is twofold: first, to establish a robust, validated analytical method suitable for widespread adoption, and second, to provide laboratories with a means to assess their performance against a common benchmark. An ILC, also known as a proficiency test, is a powerful tool for evaluating the reliability of analytical results across different facilities, ensuring that data is comparable and trustworthy regardless of where the analysis is performed[1][2]. By participating, researchers, scientists, and quality control professionals can ensure their methods are fit for purpose and aligned with industry best practices.
Analytical Landscape: Selecting the Right Tool for Chiral Separation
The separation of enantiomers presents a unique analytical challenge because they possess identical physical and chemical properties in an achiral environment. Separation, therefore, requires the introduction of a chiral selector that can diastereomerically interact with the enantiomers, leading to differential retention in a chromatographic system or mobility in an electrophoretic system[3].
For a primary amine like this compound, several techniques are viable, but High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most prevalent and reliable method in pharmaceutical analysis[4][5].
-
Causality of Method Choice:
-
High-Performance Liquid Chromatography (HPLC): HPLC is chosen for its high resolution, reproducibility, and wide availability in analytical laboratories. It allows for precise quantification and is amenable to validation according to regulatory guidelines[6][7].
-
Chiral Stationary Phases (CSPs): Direct separation on a CSP is preferred over indirect methods (which require derivatization) because it is faster, introduces fewer potential sources of error, and avoids the use of potentially hazardous derivatizing agents[5]. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and effective for a broad range of chiral compounds. For primary amines, crown ether-based CSPs are also highly effective due to their ability to form inclusion complexes with the protonated amine group[5].
-
This guide will focus on a method utilizing a polysaccharide-based CSP, given its broad applicability and proven performance.
Designing the Inter-Laboratory Comparison (ILC)
A successful ILC requires careful planning, from the preparation of the test material to the statistical analysis of the results. The entire process is designed to be a self-validating system, providing participants with clear, actionable feedback on their performance.
dot
Caption: Step-by-step experimental workflow for a participating laboratory.
Detailed Experimental Protocol:
-
Instrumentation: HPLC system with UV detector.
-
Column: Chiralpak® IC (or equivalent immobilized polysaccharide-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).
-
Rationale: A normal-phase mobile phase provides good selectivity on polysaccharide CSPs. TFA is added as an ionic modifier to improve the peak shape of the amine by reducing tailing.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the provided test material.
-
Dissolve in 10.0 mL of the mobile phase to achieve a concentration of 1.0 mg/mL.
-
Vortex to ensure complete dissolution.
-
-
System Suitability:
-
Prepare a solution of racemic 1,1,1-trifluoropropan-2-amine HCl at 1.0 mg/mL.
-
Inject the racemic solution.
-
The resolution between the two enantiomer peaks must be greater than 2.0. This ensures the chromatographic system is capable of baseline separation, a prerequisite for accurate quantification.[4]
-
-
Analysis Procedure:
-
Inject the prepared test sample solution three times (n=3).
-
Integrate the peak areas for the (S)-enantiomer (major peak) and the (R)-enantiomer (minor peak).
-
-
Calculations:
-
Calculate the percentage of the (R)-enantiomer: % R-enantiomer = [Area(R) / (Area(R) + Area(S))] * 100
-
Calculate the enantiomeric excess (% ee): % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100
-
| Parameter | Specification | Rationale |
| Column | Polysaccharide-based CSP | Proven broad selectivity for chiral compounds, including amines.[5] |
| Mobile Phase | n-Hexane / Ethanol / TFA | Normal phase for good resolution; TFA improves amine peak shape. |
| Resolution (Rs) | > 2.0 (for racemic mix) | Ensures baseline separation for accurate integration of the minor peak.[4][8] |
| Replicates (n) | 3 | Allows for assessment of injection precision and reporting of a mean value. |
Data Reporting and Statistical Analysis
Participating laboratories will submit their three individual results for the "% R-enantiomer" along with a representative chromatogram. The coordinating body will perform a statistical analysis of all submitted data.
-
Assigned Value (Xpt): The consensus value, determined as the robust mean or median of the participants' results after the removal of any statistical outliers.[2][9]
-
Performance Statistic (z-score): Each laboratory's performance will be evaluated using a z-score, calculated as:
-
z = (xi - Xpt) / σpt
-
Where:
-
xi is the mean result reported by the laboratory.
-
Xpt is the assigned value.
-
σpt is the standard deviation for proficiency assessment (often derived from the participants' results).
-
-
A z-score is interpreted as follows:[2]
-
|z| ≤ 2.0: Satisfactory performance.
-
2.0 < |z| < 3.0: Questionable performance (warning signal).
-
|z| ≥ 3.0: Unsatisfactory performance (action signal).
Illustrative Results and Interpretation
To demonstrate the data analysis process, a hypothetical dataset is presented below. Assume the assigned value (Xpt) determined by the study coordinator is 1.55% R-enantiomer with a proficiency standard deviation (σpt) of 0.10% .
| Laboratory ID | Result 1 (%) | Result 2 (%) | Result 3 (%) | Mean (xi) | Std. Dev. | z-score | Performance |
| Lab A | 1.56 | 1.54 | 1.55 | 1.55 | 0.010 | 0.00 | Satisfactory |
| Lab B | 1.68 | 1.70 | 1.69 | 1.69 | 0.010 | 1.40 | Satisfactory |
| Lab C | 1.32 | 1.34 | 1.33 | 1.33 | 0.010 | -2.20 | Questionable |
| Lab D | 1.58 | 1.56 | 1.57 | 1.57 | 0.010 | 0.20 | Satisfactory |
| Lab E | 1.88 | 1.90 | 1.86 | 1.88 | 0.020 | 3.30 | Unsatisfactory |
Interpretation of Results:
-
Lab A and D: Show excellent agreement with the consensus value, indicating a high level of accuracy and successful implementation of the method.
-
Lab B: While statistically satisfactory, the results show a slight positive bias. This could be investigated by reviewing integration parameters or sample preparation techniques.
-
Lab C: The z-score of -2.20 is a warning signal. This laboratory should initiate a review of its procedure. Potential causes could include incorrect peak integration, a calculation error, or a systematic issue with their chromatographic system.
-
Lab E: The z-score of 3.30 indicates an unsatisfactory result. This requires immediate corrective action. The lab should conduct a full investigation, potentially including instrument recalibration, re-training of personnel on the method, and checking mobile phase preparation.
Conclusion
An inter-laboratory comparison for the analysis of this compound provides an essential framework for standardizing a critical quality control measurement. By adopting a unified, validated protocol and evaluating performance through a transparent statistical model, participating laboratories can gain confidence in their results, identify areas for improvement, and contribute to a higher standard of data quality across the pharmaceutical industry. This collaborative approach ensures that the enantiomeric purity of this vital building block is measured with the accuracy and consistency required for the development of safe and effective medicines.
References
- System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- Interlaboratory comparisons. The Joint Research Centre - EU Science Hub.
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Vanderford, B. J., Pearson, R. A., Rexing, D. J., & Snyder, S. A. (2003). Results of an Interlaboratory Comparison of Analytical Methods for Contaminants of Emerging Concern in Water. Analytical Chemistry, 75(22), 6265–6274. [Link]>
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1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides. ePrints Soton. [Link]
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Rahman, A., Haque, M. R., Rahman, M. M., & Rashid, M. A. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. [Link]
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What is an inter laboratory comparison? CompaLab. [Link]
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1,1,1-TRIFLUOROPROPAN-2-AMINE HYDROCHLORIDE, (S)-. gsrs.ncats.nih.gov. [Link]
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The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin. ResearchGate. [Link]
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DESIGN AND OPERATION OF AN INTERLABORATORY COMPARISON SCHEME. INIS-IAEA. [Link]
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Chiral Drug Separation. ScienceDirect. [Link]
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A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. [Link]
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Chimalakonda, K., Gudala, V., Gutta, M., Polisetty, S. and Koduri, S. (2012) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3, 478-483. [Link]
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An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). SpringerLink. [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of (S)-1,1,1-trifluoropropan-2-amine for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. The handling and disposal of specialized reagents like (S)-1,1,1-trifluoropropan-2-amine demand a meticulous and informed approach. This guide provides essential, actionable procedures for its proper disposal, grounded in scientific principles and regulatory compliance, to ensure both operational safety and environmental responsibility.
This compound and its salts are key building blocks in modern synthetic chemistry. However, their trifluorinated nature and amine functionality necessitate specific disposal protocols. Improper handling can lead to safety hazards and environmental contamination. This document outlines the step-by-step procedures for the safe disposal of this compound, from small residual amounts to larger quantities, as well as for managing contaminated materials and spills.
Core Principles of Disposal
The disposal of this compound is governed by its chemical properties and associated hazards. As a halogenated organic compound, it is classified as a hazardous waste.[1] Key considerations include its potential flammability, corrosivity, and aquatic toxicity.[2] Therefore, drain disposal is strictly prohibited.[3][4] All waste containing this compound must be collected and managed through your institution's hazardous waste program.[3][5]
Key Hazard Information
| Hazard Classification | Description | Source |
| Flammability | Combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces.[6] | [6] |
| Corrosivity | Causes severe skin burns and eye damage.[2] | [2] |
| Acute Toxicity | Harmful if swallowed or in contact with skin. May cause respiratory irritation. | |
| Environmental Hazard | Harmful to aquatic life. Avoid release to the environment.[7] | [7] |
Disposal Procedures: A Step-by-Step Guide
The appropriate disposal method for this compound depends on the quantity and form of the waste. The overarching principle is waste segregation to prevent incompatible materials from mixing.[5]
Small Quantities and Contaminated Materials
For small residual amounts, such as what remains in a weighing boat or on filter paper, the safest approach is to dispose of them as solid chemical waste.[5]
-
Step 1: Collection. Place all contaminated disposable materials, including gloves, weighing paper, and pipette tips, into a designated, clearly labeled, and compatible waste container.[5] This container should be made of a material that will not react with the amine.
-
Step 2: Labeling. The waste container must be labeled as "Hazardous Waste" and clearly indicate the contents, including "this compound" and any other chemicals present.[1]
-
Step 3: Storage. Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[4]
-
Step 4: Pickup. Arrange for pickup by your institution's Environmental Health and Safety (EH&S) department for proper disposal.[3]
Bulk Quantities and Unused Product
Unused or excess quantities of this compound must be disposed of through your institution's hazardous waste program.[5] Do not attempt to neutralize or treat large quantities yourself without a validated and approved procedure.[5]
-
Step 1: Original Container. Whenever possible, leave the chemical in its original container. This ensures it is clearly identified and all original hazard information is present.
-
Step 2: Labeling. If the original label is damaged or unclear, re-label the container with "Hazardous Waste" and the full chemical name.
-
Step 3: Secure Storage. Ensure the container is tightly closed and stored in a locked and well-ventilated area, accessible only to authorized personnel.[7]
-
Step 4: Professional Disposal. Contact your EH&S office to arrange for the collection and disposal by a licensed hazardous waste contractor.[8]
Aqueous Solutions
Aqueous solutions containing this compound should be collected as aqueous hazardous waste.
-
Step 1: Collection. Collect all aqueous waste containing the amine in a designated, compatible, and clearly labeled carboy or container.[1]
-
Step 2: pH Consideration. Be mindful of the pH. While neutralization of acidic or basic solutions is sometimes practiced, for this specific compound, it is generally safer to dispose of it as is, unless a specific, validated neutralization protocol is in place for your waste stream.[9] Mixing acids and bases in the same waste container should be avoided.[1]
-
Step 3: Labeling and Storage. Label the container with "Hazardous Aqueous Waste," listing all chemical components and their approximate concentrations. Store in your satellite accumulation area.
-
Step 4: Disposal. Arrange for pickup through your institution's hazardous waste program.
Spill Management Protocol
In the event of a spill, prompt and correct action is crucial to mitigate hazards.
Small Spills
Trained laboratory personnel can typically manage small spills.[5]
-
Step 1: Alert and Secure. Alert others in the immediate area and restrict access.[5]
-
Step 2: Personal Protective Equipment (PPE). Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Step 3: Containment. Contain the spill using an inert absorbent material such as vermiculite, cat litter, or commercial spill pillows.[9][10]
-
Step 4: Absorption. Apply the absorbent material, working from the outside of the spill inwards to prevent spreading.[9]
-
Step 5: Collection. Once the liquid is absorbed, carefully scoop the material into a designated, sealable container for hazardous waste disposal.[9][11]
-
Step 6: Decontamination. Clean the affected area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[12]
-
Step 7: Ventilation. Ensure the area is well-ventilated.[9]
Large Spills
For large spills, or any spill you are not equipped or trained to handle, prioritize safety.
-
Step 1: Evacuate. Evacuate the area immediately.[5]
-
Step 2: Emergency Response. Contact your institution's emergency response team or EH&S office immediately.[5]
-
Step 3: Secure the Area. If safe to do so, close doors to the affected area to contain vapors.
Regulatory Context: RCRA and Halogenated Organic Compounds
The Resource Conservation and Recovery Act (RCRA) provides the framework for the proper management of hazardous and non-hazardous solid waste in the United States.[13] As this compound is a fluorinated organic compound, waste containing it is typically classified as a halogenated organic waste.[1] This classification is significant because it dictates the ultimate disposal method, which is often high-temperature incineration at a permitted hazardous waste facility.[1] The strong carbon-fluorine bonds in such compounds require specialized conditions for complete destruction to prevent the formation of harmful byproducts.[14]
Recent guidance from the U.S. Environmental Protection Agency (EPA) on the destruction and disposal of per- and polyfluoroalkyl substances (PFAS) underscores the challenges and best practices for managing fluorinated compounds.[15][16] While this compound is not a PFAS, the principles of ensuring complete thermal destruction are relevant.[14]
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a critical component of responsible laboratory practice. By adhering to the procedures outlined in this guide—from diligent waste segregation and labeling to safe spill response—researchers can protect themselves, their colleagues, and the environment. These protocols are not merely procedural; they are a direct reflection of a laboratory's commitment to a culture of safety and scientific integrity. Always consult your institution's specific waste management guidelines and your chemical's Safety Data Sheet (SDS) for the most accurate and detailed information.
References
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Safety Data Sheet - MG Chemicals . MG Chemicals. Available at: [Link]
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Spill procedure: Clean-up guidance . Queen Mary University of London. Available at: [Link]
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Treatment and disposal of chemical wastes in daily laboratory work . University of Regensburg. Available at: [Link]
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CHEMICAL SPILL PROCEDURES . Clarkson University. Available at: [Link]
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Appendix A Disposal Procedures by Chemical . University of Wisconsin-Madison. Available at: [Link]
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Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC) - EPA . U.S. Environmental Protection Agency. Available at: [Link]
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Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals' . University of Oxford. Available at: [Link]
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PROCEDURES TO BE FOLLOWED IN THE EVENT OF MINOR OR MAJOR SPILL . SUNY College of Optometry. Available at: [Link]
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Guide to Managing Laboratory Chemical Waste . Vanderbilt University. Available at: [Link]
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Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption - EPA . U.S. Environmental Protection Agency. Available at: [Link]
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Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS | US EPA . U.S. Environmental Protection Agency. Available at: [Link]
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Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization . The Royal Society of Chemistry. Available at: [Link]
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Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product | Request PDF . ResearchGate. Available at: [Link]
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Navigating the Unseen Shield: A Practical Guide to Personal Protective Equipment for (S)-1,1,1-trifluoropropan-2-amine
For the modern researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are daily pursuits. Among these, fluorinated compounds have gained prominence for their unique contributions to molecular stability and bioactivity. (S)-1,1,1-trifluoropropan-2-amine, a valuable chiral building block, is one such compound. However, its potent reactivity and inherent hazards necessitate a comprehensive and intuitive approach to laboratory safety. This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a deep dive into the why behind each recommendation, empowering you to work with confidence and, most importantly, with safety at the forefront of your operations.
Understanding the Hazard Profile: More Than Meets the Eye
Primary Hazards:
-
Flammability: The low flash point indicates that the vapor can ignite at or near room temperature.[3]
-
Corrosivity: Direct contact can cause severe skin burns and eye damage.[4]
-
Irritation: Inhalation may lead to respiratory tract irritation.[2]
This combination of flammability and corrosivity in a volatile substance underscores the critical need for a robust PPE strategy that addresses all potential routes of exposure.
The Core Ensemble: Your First Line of Defense
The selection of appropriate PPE is not a matter of preference but a scientifically-driven decision based on the physical and chemical properties of the substance being handled. The following table outlines the essential PPE for any work involving this compound.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | The volatility and corrosivity of the amine necessitate full protection against splashes and vapors. Standard safety glasses are insufficient. |
| Hand Protection | Double gloving with appropriate materials (see detailed section below) | Provides a barrier against direct skin contact and absorption. Double gloving offers additional protection in case of a breach in the outer glove. |
| Body Protection | Flame-resistant and chemical-resistant lab coat | Protects against splashes and potential flash fires. Should be fully buttoned with sleeves rolled down. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills. |
A Deeper Dive into Hand Protection: Beyond the Nitrile Standard
While nitrile gloves are a laboratory staple, they often provide poor resistance to amines.[5] The selection of glove material must be a deliberate choice based on chemical compatibility. For this compound, a volatile and corrosive substance, the following recommendations are made, prioritizing extended contact protection.
| Glove Material | Recommendation for Handling this compound | Advantages | Disadvantages |
| Butyl Rubber | Recommended | Excellent resistance to ketones, esters, and many amines.[4] | Can be less dexterous than nitrile. |
| Neoprene | Acceptable Alternative | Good resistance to a broad range of chemicals, including some acids and bases. | May offer less protection against specific organic solvents compared to butyl rubber. |
| Nitrile | Not Recommended for Prolonged Contact | Good for incidental splash protection only. Must be changed immediately upon contact.[6] | Prone to rapid degradation and permeation by many amines.[5] |
| Viton® | Not Recommended | Generally not recommended for use with amines.[1][7] | Poor resistance to amines. |
The Rationale for Double Gloving:
The practice of wearing two pairs of gloves serves a critical safety function. The outer glove bears the brunt of any chemical exposure, while the inner glove provides a secondary barrier in the event of a tear or permeation of the outer layer. This is particularly crucial when working with substances like this compound, where even brief skin contact can be hazardous.
Operational Blueprint: From Benchtop to Disposal
A successful safety protocol extends beyond the individual and encompasses the entire workflow. The following step-by-step guidance provides a framework for the safe handling and disposal of this compound.
Pre-Operational Safety Checklist:
-
Engineering Controls: All manipulations of this compound must be conducted in a certified chemical fume hood to control vapor inhalation.
-
Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible and unobstructed. Have an appropriate fire extinguisher (e.g., dry chemical or carbon dioxide) available.
-
Spill Kit: A spill kit containing absorbent materials and appropriate neutralizers for amines should be readily available.
Step-by-Step Handling Procedure:
-
Don PPE: Before entering the designated work area, don all required PPE as outlined in the tables above.
-
Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Line the work surface with absorbent, disposable bench paper.
-
Chemical Dispensing: Use a syringe or cannula for liquid transfers to minimize vapor release. Avoid pouring from open containers.
-
Reaction Monitoring: Keep all reaction vessels closed or under an inert atmosphere.
-
Post-Reaction Workup: Quench any reactive materials carefully within the fume hood.
-
Decontamination: Wipe down all surfaces and equipment with an appropriate solvent.
-
Doff PPE: Remove PPE in the reverse order it was put on, taking care to avoid contaminating skin. Dispose of single-use items in the designated waste stream.
Disposal Plan: A Commitment to Environmental Stewardship
This compound is a halogenated organic compound and is considered hazardous waste.[8] Improper disposal can lead to environmental contamination and regulatory non-compliance.
-
Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing the amine in a clearly labeled, sealed, and compatible container. This includes reaction residues and solvent rinses. Do not mix with other waste streams.
-
Solid Waste: All contaminated solid waste, including gloves, pipette tips, and absorbent paper, must be collected in a separate, labeled hazardous waste container.
-
-
Labeling and Storage:
-
Label all waste containers with "Hazardous Waste," the full chemical name, and the approximate concentration.
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]
-
Visualizing the Workflow for Safety
To further clarify the procedural logic, the following diagram illustrates the decision-making and operational flow for ensuring personal and environmental safety when handling this compound.
Caption: Procedural workflow for the safe handling and disposal of this compound.
By internalizing this comprehensive safety framework, you not only protect yourself and your colleagues but also uphold the principles of responsible scientific practice. The unseen shield of meticulously chosen and correctly used PPE is your most valuable tool when working with powerful and hazardous chemical reagents.
References
-
(R)-2-AMINO-1,1,1-TRIFLUOROPROPANE HYDROCHLORIDE. LookChem. [Link]
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Glove Selection Chart - Chemical Breakthrough Times. All Safety Products. [Link]
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CHEMICAL HANDLING GLOVE GUIDE. Health, Safety and Environment Office. [Link]
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Ansell Chemical Resistance Glove Chart. Environment, Health and Safety. [Link]
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Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. PowerPak. [Link]
-
1,1,1-TRIFLUOROPROPAN-2-AMINE, (R)-. gsrs. [Link]
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CHEMICAL GLOVE RESISTANCE GUIDE. SHOWA. [Link]
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Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA NEPS. [Link]
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EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. ACTenviro. [Link]
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3-(Trifluoromethyl)aniline. PubChem. [Link]
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CHEMICAL PERMEATION GUIDE. SHOWA Gloves. [Link]
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Chemical Breakthrough Times – protection with StarGuard® gloves. Starlab Group. [Link]
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BREAKTHROUGH TIMES OF LABSOLUTE® DISPOSABLE GLOVES. Th. Geyer. [Link]
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Waste Code. EPA. [Link]
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Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. National Institutes of Health. [Link]
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EPA HAZARDOUS WASTE CODES. MTU. [Link]
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EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. [Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
